Product packaging for Latanoprostene Bunod(Cat. No.:CAS No. 1262218-38-1)

Latanoprostene Bunod

Cat. No.: B10828704
CAS No.: 1262218-38-1
M. Wt: 507.6 g/mol
InChI Key: LOVMMUBRQUFEAH-UIEAZXIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Latanoprostene Bunod (C27H41NO8), marketed under the brand name Vyzulta, is a first-in-class, dual-mechanism compound of significant interest in ophthalmic research . As a prostaglandin F2α analog conjugated to a nitric oxide (NO)-donating moiety, it offers a unique pharmacological profile for investigative studies . Upon administration, it is rapidly metabolized into two active components: latanoprost acid and butanediol mononitrate, which subsequently releases NO . The latanoprost acid moiety acts as a selective FP receptor agonist, primarily increasing aqueous humor outflow through the uveoscleral pathway via remodeling of the extracellular matrix in the ciliary muscle . Concurrently, the donated NO activates the soluble guanylate cyclase/cyclic guanosine monophosphate (sGC/cGMP) pathway, leading to relaxation of the trabecular meshwork and enhanced outflow through the conventional pathway . This dual-pathway mechanism makes this compound a valuable tool for studying intraocular pressure (IOP) regulation, aqueous humor dynamics, and the role of NO signaling in ocular tissues . Its research applications extend to models of ocular hypertension and open-angle glaucoma, where it has demonstrated potent IOP-lowering efficacy . This product is provided for non-clinical research purposes. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with their institution's biosafety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41NO8 B10828704 Latanoprostene Bunod CAS No. 1262218-38-1

Properties

IUPAC Name

4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVMMUBRQUFEAH-UIEAZXIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027765
Record name Latanoprostene bunod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860005-21-6
Record name Latanoprostene bunod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860005-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latanoprostene BUNOD [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860005216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanoprostene bunod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Latanoprostene bunod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenyl-pentyl] cyclopentyl]hept-5-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROSTENE BUNOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6393O0922
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Latanoprostene Bunod's Mechanism of Action on the Trabecular Meshwork: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a dual-action compound, uniquely designed as a nitric oxide (NO)-donating prostaglandin F2α analog.[3][4] Upon topical administration, LBN is metabolized, releasing two active moieties: latanoprost acid and nitric oxide.[5] Latanoprost acid primarily enhances aqueous humor outflow through the uveoscleral (unconventional) pathway, a mechanism well-established for prostaglandin analogs. The nitric oxide component, however, targets the conventional outflow pathway, specifically by inducing relaxation of the trabecular meshwork (TM) and Schlemm's canal. This dual mechanism results in a more significant IOP reduction compared to latanoprost alone. This guide provides an in-depth technical overview of the molecular mechanisms by which this compound exerts its effects on the trabecular meshwork.

Metabolism and Dual Outflow Enhancement

Once instilled in the eye, this compound is rapidly hydrolyzed by corneal esterases into two key metabolites: latanoprost acid and butanediol mononitrate. The butanediol mononitrate is then further metabolized to release nitric oxide (NO) and an inactive 1,4-butanediol metabolite. This process allows for the targeted delivery of two distinct pharmacologically active agents that enhance both the uveoscleral and conventional aqueous humor outflow pathways.

LBN This compound (Topical Administration) Metabolism Corneal Esterases LBN->Metabolism LA Latanoprost Acid Metabolism->LA Metabolite 1 BDMN Butanediol Mononitrate Metabolism->BDMN Metabolite 2 Uveoscleral Uveoscleral Pathway (Unconventional Outflow) LA->Uveoscleral Increases Outflow NO Nitric Oxide (NO) BDMN->NO Butanediol 1,4-Butanediol (Inactive) BDMN->Butanediol TM Trabecular Meshwork Pathway (Conventional Outflow) NO->TM Increases Outflow cluster_EC Extracellular Space cluster_IC Trabecular Meshwork Cell LBN This compound NO Nitric Oxide (NO) LBN->NO Metabolized to release NO sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP to cGMP GTP GTP GTP->cGMP ROCK ROCK Pathway cGMP->ROCK Inhibits MLC_P Myosin Light Chain-2 Phosphorylation cGMP->MLC_P Reduces Contraction Actin Stress Fibers Focal Adhesions (Cell Contraction) ROCK->Contraction Promotes MLC_P->Contraction Promotes Relaxation Cell Relaxation (Increased Outflow) Contraction->Relaxation Reverses to Start Culture HTMCs to confluence on ECIS electrodes Pretreat Pre-treat with LBN or Latanoprost (1 hour) Start->Pretreat Induce Add Endothelin-1 (ET-1) to induce contraction Pretreat->Induce Measure Measure monolayer resistance continuously (2-4 hours) Induce->Measure Analyze Analyze data: Calculate % inhibition of ET-1 response Measure->Analyze End Determine relative relaxation effect Analyze->End

References

The Dual-Action Pathway of Latanoprostene Bunod: A Technical Guide to its Nitric Oxide-Donating Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core nitric oxide (NO) donation pathway of Latanoprostene Bunod, a novel therapeutic agent for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. We will delve into the metabolic activation, the subsequent signaling cascade, and the physiological effects that contribute to its clinical efficacy. This guide consolidates key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways.

Introduction: A Dual-Pronged Approach to IOP Reduction

This compound (LBN) is a prostaglandin F2α analog that incorporates a nitric oxide-donating moiety.[1][2][3] Its innovative design results in a dual mechanism of action that targets both the uveoscleral and the trabecular meshwork outflow pathways, the two primary routes for aqueous humor drainage in the eye.[4][5] Upon topical administration, LBN is metabolized into two active moieties: latanoprost acid and butanediol mononitrate. Latanoprost acid, a well-characterized prostaglandin analog, enhances aqueous humor outflow through the uveoscleral pathway. Simultaneously, butanediol mononitrate releases nitric oxide, which acts on the trabecular meshwork to increase conventional outflow. This synergistic action provides a more robust reduction in intraocular pressure compared to conventional prostaglandin analogs alone.

The Nitric Oxide Donation Pathway

The journey of this compound from a prodrug to its active, nitric oxide-releasing form involves a precise two-step metabolic conversion within the eye.

Initial Hydrolysis by Corneal Esterases

Following topical instillation, this compound penetrates the cornea where it is rapidly hydrolyzed by endogenous corneal esterases. This enzymatic cleavage breaks the ester bond linking the latanoprost acid backbone to the butanediol mononitrate moiety.

LBN This compound Metabolites Latanoprost Acid + Butanediol Mononitrate LBN->Metabolites Hydrolysis Enzyme Corneal Esterases Enzyme->LBN

Figure 1: Initial metabolic cleavage of this compound.
Release of Nitric Oxide from Butanediol Mononitrate

The resulting butanediol mononitrate then undergoes further metabolism, leading to the release of nitric oxide and the formation of 1,4-butanediol. The 1,4-butanediol is subsequently oxidized to succinic acid, which enters the Krebs cycle.

BDMN Butanediol Mononitrate NO_BD Nitric Oxide + 1,4-Butanediol BDMN->NO_BD Metabolism Succinic_Acid Succinic Acid NO_BD->Succinic_Acid Oxidation of 1,4-Butanediol TCA Krebs Cycle Succinic_Acid->TCA

Figure 2: Nitric oxide release from butanediol mononitrate.

The cGMP Signaling Cascade in the Trabecular Meshwork

The released nitric oxide diffuses into the cells of the trabecular meshwork and the inner wall of Schlemm's canal, where it activates its primary downstream signaling pathway.

Nitric oxide stimulates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This elevation in intracellular cGMP levels is a critical step in mediating the physiological effects of this compound on the conventional outflow pathway. The increased cGMP concentration leads to the relaxation of the trabecular meshwork cells, reducing outflow resistance and facilitating the drainage of aqueous humor.

cluster_TM_Cell Trabecular Meshwork Cell sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP sGC activation Relaxation Trabecular Meshwork Relaxation cGMP->Relaxation Outflow Increased Aqueous Outflow Relaxation->Outflow NO Nitric Oxide NO->sGC

Figure 3: The nitric oxide-cGMP signaling pathway.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Efficacy in Intraocular Pressure (IOP) Reduction
StudyTreatment GroupsMean IOP Reduction from BaselineReference
VOYAGER This compound 0.024%9.00 mmHg
Latanoprost 0.005%7.77 mmHg
LUNAR This compound 0.024%8.0 - 8.4 mmHg (over 3 months)
Timolol 0.5%7.3 - 7.5 mmHg (over 3 months)
JUPITER This compound 0.024%22.0% (by week 4, sustained to week 52)
Canadian Real-World Study This compound 0.024% (Overall Cohort)16.3%
This compound 0.024% (Treatment-Naïve)29.3%
In Vitro cGMP Induction in Human Trabecular Meshwork (HTM) Cells
ParameterValueReference
This compound EC50 for cGMP induction1.5 ± 1.3 µM
Latanoprost (100 µM)Minimal increase in cGMP
Pharmacokinetics of Latanoprost Acid after this compound Administration
ParameterValueReference
Tmax (Time to maximum plasma concentration)~5 minutes
Cmax (Maximum plasma concentration) - Day 159.1 pg/mL
Cmax (Maximum plasma concentration) - Day 2851.1 pg/mL
Plasma concentration after 15 minutesBelow Lower Limit of Quantitation (30 pg/mL)

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the nitric oxide donation pathway of this compound.

Protocol for Assessing Trabecular Meshwork Cell Contractility

This protocol is adapted from methodologies described in studies investigating the effects of this compound on human trabecular meshwork (HTM) cells.

Objective: To quantify the effect of this compound on the contractility of primary human trabecular meshwork cells.

Methodology: Electric Cell-Substrate Impedance Sensing (ECIS)

  • Cell Culture: Primary HTM cells are cultured to confluence on gold-film electrodes in specialized ECIS cultureware.

  • Induction of Contraction: A contractile agent, such as endothelin-1 (100 nM), is added to the cell culture medium to induce a measurable increase in cell contractility.

  • Treatment: this compound (at varying concentrations, e.g., 1-45 µM) is co-administered with the contractile agent. Latanoprost and a direct NO donor can be used as comparators.

  • Impedance Measurement: The ECIS system applies a weak alternating current across the electrodes and measures the impedance of the cell-covered electrode. Changes in cell shape and adhesion due to contraction or relaxation alter the impedance.

  • Data Analysis: The change in resistance over time is monitored. A decrease in resistance in the presence of this compound, compared to the contractile agent alone, indicates a reduction in cell contractility.

Start Culture HTM cells on ECIS electrodes Induce Induce contraction (e.g., Endothelin-1) Start->Induce Treat Treat with this compound Induce->Treat Measure Measure impedance over time Treat->Measure Analyze Analyze change in resistance Measure->Analyze Conclusion Determine effect on contractility Analyze->Conclusion

Figure 4: Workflow for assessing trabecular meshwork cell contractility.
Protocol for Quantifying cGMP Levels in Ocular Tissues

This protocol is based on methods described for the detection of cGMP in retinal and trabecular meshwork cells.

Objective: To measure the concentration of cyclic guanosine monophosphate (cGMP) in ocular tissue or cell lysates following treatment with this compound.

Methodology: cGMP Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Preparation:

    • In Vitro: Human trabecular meshwork cells are cultured and treated with this compound for a specified duration (e.g., 30 minutes). The cells are then lysed to release intracellular components.

    • Ex Vivo: Ocular tissues (e.g., trabecular meshwork, ciliary body) are dissected from animal models treated with this compound and homogenized.

  • ELISA Procedure:

    • A competitive ELISA kit for cGMP is used.

    • Standards and samples are added to a microplate pre-coated with a cGMP-specific antibody.

    • A known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase) is added to each well. This competes with the cGMP in the sample for binding to the antibody.

    • The plate is incubated, and then washed to remove unbound reagents.

    • A substrate solution is added, which reacts with the enzyme to produce a colored product.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

    • The intensity of the color is inversely proportional to the amount of cGMP in the sample.

    • A standard curve is generated using the absorbance values of the known cGMP standards.

    • The concentration of cGMP in the samples is calculated by interpolating their absorbance values on the standard curve.

Conclusion

This compound represents a significant advancement in the medical management of glaucoma and ocular hypertension. Its unique dual-action mechanism, which leverages the established efficacy of a prostaglandin analog and the vasodilatory properties of nitric oxide, provides a comprehensive approach to lowering intraocular pressure. The nitric oxide donation pathway, initiated by corneal esterases and culminating in the cGMP-mediated relaxation of the trabecular meshwork, is a key contributor to its enhanced therapeutic effect. The quantitative data from numerous studies consistently demonstrate its superiority in IOP reduction compared to other first-line treatments. The experimental protocols outlined in this guide provide a framework for further research into the nuanced mechanisms of this and other novel ophthalmic therapeutics.

References

Discovery and synthesis of Latanoprostene Bunod

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Latanoprostene Bunod

Abstract

This compound (LBN) is a novel nitric oxide (NO)-donating prostaglandin F2α analog designed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its unique dual-action mechanism targets both the uveoscleral and trabecular meshwork outflow pathways, representing a significant advancement in glaucoma therapy. This document provides a comprehensive technical overview of the discovery, rationale, chemical synthesis, mechanism of action, and clinical evaluation of this compound.

Discovery and Rationale

The development of this compound was predicated on the therapeutic strategy of combining two distinct IOP-lowering mechanisms into a single molecule. Prostaglandin analogs, such as latanoprost, are highly effective at increasing aqueous humor outflow through the uveoscleral pathway. Concurrently, research has established that nitric oxide (NO) can enhance aqueous humor outflow through the conventional trabecular meshwork pathway by inducing relaxation of the trabecular meshwork and Schlemm's canal cells.

The core innovation was to create a novel chemical entity that, upon administration, would metabolize into two active moieties: latanoprost acid and an NO-donating moiety. This led to the design of this compound, which links latanoprost to a butanediol mononitrate fragment via an ester bond. This design allows for a targeted, dual-pathway approach to IOP reduction.

Chemical Synthesis

The synthesis of this compound involves the esterification of latanoprost acid with an NO-donating butanediol mononitrate moiety. While various specific patented routes exist, a general representative pathway is outlined below.

Generalized Synthesis Workflow
  • Preparation of Latanoprost Acid: Latanoprost, the commercially available isopropyl ester, is hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield latanoprost acid. This step removes the isopropyl group from the carboxylic acid function.

  • Synthesis of the NO-donating Moiety: 1,4-butanediol is nitrated, often using a mixture of nitric acid and sulfuric acid under controlled temperature conditions, to produce 1,4-butanediol dinitrate. This is a key intermediate.

  • Esterification Reaction: Latanoprost acid is coupled with the NO-donating moiety. One common method involves reacting latanoprost acid with 1,4-butanediol dinitrate in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable organic solvent like dimethylformamide (DMF)[1]. This reaction forms the ester linkage, yielding crude this compound.

  • Purification: The crude product is purified using chromatographic techniques, typically column chromatography on silica gel, to remove unreacted starting materials and byproducts, resulting in high-purity this compound[1][2].

G cluster_start Starting Materials cluster_reaction Synthesis Steps cluster_intermediate Intermediates cluster_final Final Product A Latanoprost C Hydrolysis (e.g., LiOH) A->C B 1,4-Butanediol D Nitration (HNO₃/H₂SO₄) B->D G Latanoprost Acid C->G H 1,4-Butanediol Dinitrate D->H E Esterification (K₂CO₃, DMF) I Crude this compound E->I F Purification (Chromatography) J Purified This compound F->J G->E H->E I->F G cluster_drug Drug Administration & Metabolism cluster_pathway1 Uveoscleral Pathway cluster_pathway2 Trabecular Pathway LBN This compound (Topical Administration) Metabolism Corneal Esterases LBN->Metabolism LA Latanoprost Acid Metabolism->LA BDMN Butanediol Mononitrate Metabolism->BDMN LA_node Latanoprost Acid NO_Release Metabolism BDMN->NO_Release NO Nitric Oxide (NO) NO_Release->NO NO_node Nitric Oxide (NO) FP_Receptor FP Receptor (Ciliary Muscle) LA_node->FP_Receptor MMPs ↑ MMP Expression FP_Receptor->MMPs ECM ECM Remodeling MMPs->ECM Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction sGC Soluble Guanylate Cyclase (sGC) NO_node->sGC cGMP ↑ cGMP sGC->cGMP Relaxation TM Cell Relaxation cGMP->Relaxation Trabecular_Outflow ↑ Trabecular Outflow Relaxation->Trabecular_Outflow Trabecular_Outflow->IOP_Reduction

References

Latanoprostene Bunod Metabolites: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension. Its efficacy is attributed to a dual mechanism of action derived from its in vivo hydrolysis into two active metabolites: latanoprost acid and butanediol mononitrate, which subsequently releases nitric oxide (NO). This technical guide provides an in-depth overview of the biological activities of these metabolites, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolism of this compound

Upon topical ocular administration, this compound, a prodrug, is rapidly metabolized by corneal esterases. This enzymatic cleavage yields two primary metabolites:

  • Latanoprost Acid: A prostaglandin F2α analogue.

  • Butanediol Mononitrate: A nitric oxide-donating moiety.

Butanediol mononitrate is further metabolized to 1,4-butanediol and nitric oxide. Latanoprost acid undergoes subsequent systemic metabolism in the liver via fatty acid β-oxidation to form 1,2-dinor and 1,2,3,4-tetranor metabolites, which are considered to have weak or no biological activity and are primarily excreted in the urine.[1]

Biological Activity of Metabolites

The IOP-lowering effect of this compound is a result of the complementary actions of its two active metabolites on the two primary aqueous humor outflow pathways.

Latanoprost Acid: Enhancing Uveoscleral Outflow

Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor.[2] Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which increases the uveoscleral outflow of aqueous humor. This remodeling process involves the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3.

Nitric Oxide (from Butanediol Mononitrate): Enhancing Trabecular Outflow

The nitric oxide released from butanediol mononitrate activates soluble guanylate cyclase in the trabecular meshwork cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn causes relaxation of the trabecular meshwork and an increase in the conventional outflow of aqueous humor.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data on the biological activity of the metabolites of this compound.

Table 1: Receptor Binding Affinity and Functional Potency of Latanoprost Acid

LigandReceptorAssay TypeValueSource
Latanoprost AcidHuman FPRadioligand BindingKi = 98 nM
Latanoprost AcidHuman FPPhosphoinositide TurnoverEC50 = 32-124 nM
Latanoprost AcidHuman EP1Phosphoinositide TurnoverEC50 = 119 nM

Table 2: Effect of this compound on cGMP Levels in Human Trabecular Meshwork (HTM) Cells

CompoundParameterValueSource
This compoundEC50 for cGMP increase1.54 µM

Table 3: Effect of Latanoprost Acid on Matrix Metalloproteinase (MMP) Expression in Ciliary Muscle Cells

MetaboliteMMPEffect
Latanoprost AcidMMP-1Dose-dependent increase
Latanoprost AcidMMP-2Dose-dependent increase

Signaling Pathways and Experimental Workflows

Latanoprost Acid Signaling Pathway

The binding of latanoprost acid to the FP receptor initiates a Gq-protein coupled signaling cascade, leading to the modulation of gene expression, including the upregulation of MMPs.

LA Latanoprost Acid FP FP Receptor LA->FP Binds Gq Gq Protein FP->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates MAPK MAPK Pathway PKC->MAPK Gene Gene Expression (e.g., MMPs) MAPK->Gene

Figure 1: Latanoprost Acid Signaling Pathway.

Nitric Oxide Signaling Pathway

Nitric oxide, released from butanediol mononitrate, activates soluble guanylate cyclase (sGC) to produce cGMP, leading to smooth muscle relaxation.

BDMN Butanediol Mononitrate NO Nitric Oxide BDMN->NO Releases sGC Soluble Guanylate Cyclase NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G cGMP->PKG Activates Relax Trabecular Meshwork Relaxation PKG->Relax

Figure 2: Nitric Oxide Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity of latanoprost acid to the FP receptor.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (with FP receptors) Incubation Incubation Membrane->Incubation Radioligand Radioligand ([³H]-PGF2α) Radioligand->Incubation Competitor Unlabeled Competitor (Latanoprost Acid) Competitor->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 Determine IC₅₀ Scintillation->IC50 Ki Calculate Ki IC50->Ki

Figure 3: Radioligand Binding Assay Workflow.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for FP Receptor

Objective: To determine the binding affinity (Ki) of latanoprost acid for the human FP receptor.

Materials:

  • Cell membranes expressing the human FP receptor.

  • Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).

  • Test Compound: Latanoprost acid.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in Binding Buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 150 µL of membrane preparation (50-120 µg protein).

    • 50 µL of varying concentrations of latanoprost acid (unlabeled competitor).

    • 50 µL of [³H]-PGF2α (at a concentration near its Kd).

    • For total binding, add 50 µL of Binding Buffer instead of the competitor.

    • For non-specific binding, add a high concentration of unlabeled PGF2α.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters four times with ice-cold Wash Buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of latanoprost acid to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cGMP Measurement in Human Trabecular Meshwork (HTM) Cells

Objective: To quantify the effect of this compound on cGMP production in HTM cells.

Materials:

  • Primary Human Trabecular Meshwork (HTM) cells.

  • Cell culture medium.

  • This compound.

  • Cell Lysis Buffer.

  • cGMP Enzyme Immunoassay (EIA) Kit.

Procedure:

  • Cell Culture: Culture HTM cells in 96-well plates until confluent.

  • Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound. Incubate for the desired time period (e.g., 30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells by adding Cell Lysis Buffer.

  • cGMP Assay: Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody binding sites.

  • Data Analysis: Generate a standard curve using known concentrations of cGMP. Determine the concentration of cGMP in the cell lysates by comparing their absorbance values to the standard curve. Plot the cGMP concentration against the log concentration of this compound to determine the EC50 value.

Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity

Objective: To assess the activity of MMP-2 and MMP-9 secreted by ciliary muscle cells in response to latanoprost acid.

Materials:

  • Human ciliary muscle cells.

  • Serum-free cell culture medium.

  • Latanoprost acid.

  • SDS-polyacrylamide gel (co-polymerized with gelatin).

  • Non-reducing sample buffer.

  • Washing Buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5).

  • Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1% Triton X-100, pH 7.5).

  • Staining Solution (e.g., Coomassie Brilliant Blue R-250).

  • Destaining Solution.

Procedure:

  • Cell Culture and Treatment: Culture human ciliary muscle cells to near confluency. Replace the medium with serum-free medium containing varying concentrations of latanoprost acid and incubate for 24-48 hours.

  • Sample Preparation: Collect the conditioned medium and centrifuge to remove cell debris. Determine the protein concentration.

  • Electrophoresis: Mix the conditioned medium with non-reducing sample buffer and load onto the gelatin-containing SDS-polyacrylamide gel. Run the gel under non-reducing conditions.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in Incubation Buffer at 37°C for 24 hours to allow the MMPs to digest the gelatin in the gel.

  • Staining and Destaining: Stain the gel with Staining Solution for 30-60 minutes and then destain until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity.

  • Data Analysis: Quantify the clear bands using densitometry. The molecular weights of the bands can be used to identify MMP-2 and MMP-9.

Conclusion

The metabolites of this compound, latanoprost acid and nitric oxide, exhibit distinct and complementary biological activities that contribute to its robust IOP-lowering effect. Latanoprost acid enhances uveoscleral outflow through FP receptor-mediated remodeling of the ciliary muscle, while nitric oxide increases conventional outflow by relaxing the trabecular meshwork. This in-depth technical guide provides researchers and drug development professionals with the essential quantitative data and experimental methodologies to further investigate the pharmacology of this important therapeutic agent.

References

Molecular Targets of Latanoprostene Bunod's Active Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension. It is a single-molecule, dual-acting prodrug that, upon topical ocular administration, is rapidly metabolized into two active moieties: latanoprost acid and butanediol mononitrate. This unique dual mechanism of action targets two distinct pathways to enhance aqueous humor outflow and effectively reduce IOP. This technical guide provides a comprehensive overview of the molecular targets of these active metabolites, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Latanoprost Acid: Targeting the Prostaglandin FP Receptor

Latanoprost acid, a prostaglandin F2α analogue, is a potent and selective agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor in the ciliary muscle is the primary mechanism by which latanoprost acid increases the uveoscleral outflow of aqueous humor.

Quantitative Data: Receptor Binding and Functional Activity

The interaction of latanoprost acid with the FP receptor has been characterized by its binding affinity (Ki) and functional potency (EC50).

ParameterValueCell/Tissue System
Binding Affinity (Ki) 98 nMRecombinant Human FP Receptors
Functional Potency (IC50) 3.6 nMCat Iris Sphincter Muscle
Functional Potency (EC50) 2.7 x 10⁻⁸ MHuman Ciliary Muscle Cells[1]
Experimental Protocol: Radioligand Competition Binding Assay

The binding affinity of latanoprost acid to the FP receptor is typically determined using a radioligand competition binding assay.

Objective: To determine the inhibitor constant (Ki) of latanoprost acid for the FP receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line overexpressing the human FP receptor (e.g., HEK293T/17) or tissue homogenates known to express the receptor (e.g., cat iris sphincter muscle).

  • Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).

  • Test Compound: Latanoprost acid.

  • Non-specific Binding Control: A high concentration of an unlabeled FP receptor agonist (e.g., 10 µM PGF2α).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester.

  • Filters: Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • Detector: Microplate scintillation counter.

Procedure:

  • Membrane Preparation: A crude membrane fraction is prepared from the receptor source by homogenization and centrifugation.

  • Assay Setup: The assay is set up in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of [³H]-PGF2α, and varying concentrations of unlabeled latanoprost acid.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid vacuum filtration through the glass fiber filters to separate receptor-bound from free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of latanoprost acid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: FP Receptor Activation and MMP Upregulation

Activation of the FP receptor by latanoprost acid initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), which are enzymes that remodel the extracellular matrix of the ciliary muscle, thereby increasing uveoscleral outflow.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Latanoprost Acid Latanoprost Acid FP Receptor FP Receptor Latanoprost Acid->FP Receptor Binds Gq-protein Gq-protein FP Receptor->Gq-protein Activates PLC PLC Gq-protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Ca2+->PKC ERK1/2 ERK1/2 PKC->ERK1/2 Activates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activates MMP Genes MMP Genes Transcription Factors->MMP Genes Upregulates MMP mRNA MMP mRNA MMP Genes->MMP mRNA Transcription MMPs MMPs MMP mRNA->MMPs Translation ECM Remodeling ECM Remodeling MMPs->ECM Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow

FP Receptor Signaling Pathway

Quantitative Data: MMP Gene Expression

Treatment of human ciliary muscle cells with latanoprost acid leads to a dose-dependent increase in the mRNA expression of several MMPs.

MMPFold Increase in mRNA Expression (200 nM Latanoprost Acid, 24h)
MMP-1 3- to 13-fold
MMP-3 Increased
MMP-9 Increased
Experimental Protocol: Quantification of MMP mRNA by Real-Time PCR

The change in MMP gene expression in response to latanoprost acid can be quantified using real-time polymerase chain reaction (RT-PCR).

Objective: To quantify the relative expression of MMP-1, -3, and -9 mRNA in human ciliary muscle cells following treatment with latanoprost acid.

Materials:

  • Human ciliary smooth muscle cell cultures.

  • Latanoprost acid.

  • Total RNA isolation kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • TaqMan or SYBR Green PCR master mix.

  • Primers and probes specific for MMP-1, -3, -9, and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR instrument.

Procedure:

  • Cell Culture and Treatment: Human ciliary smooth muscle cells are grown to confluence and treated with latanoprost acid or vehicle for a specified time (e.g., 24 hours).

  • RNA Isolation: Total RNA is isolated from the cells using a commercial kit.

  • cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with primers and probes for the target MMPs and the housekeeping gene.

  • Data Analysis: The relative expression of each MMP gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.

Nitric Oxide: Targeting Soluble Guanylate Cyclase

The second active metabolite, butanediol mononitrate, acts as a nitric oxide (NO) donor. NO is a gaseous signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This signaling cascade ultimately causes relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing the conventional outflow of aqueous humor.

Quantitative Data: sGC Activation and Trabecular Meshwork Relaxation

The potency of NO donors in relaxing trabecular meshwork cells has been quantified.

CompoundParameterValueCell/Tissue System
DETA-NO EC506.0 ± 2.4 μMCultured Human Trabecular Meshwork Cells
SNP EC5012.6 ± 8.8 μMCultured Human Trabecular Meshwork Cells
Experimental Protocol: Collagen Gel Contraction Assay

The effect of NO on trabecular meshwork cell contractility can be assessed using a collagen gel contraction assay.

Objective: To measure the relaxation of human trabecular meshwork cells in response to a nitric oxide donor.

Materials:

  • Human trabecular meshwork cell cultures.

  • Type I collagen solution.

  • Culture medium.

  • Nitric oxide donor (e.g., DETA-NO).

  • Digital imaging system and analysis software.

Procedure:

  • Gel Preparation: Trabecular meshwork cells are suspended in a neutralized collagen solution and seeded into culture wells. The collagen is allowed to polymerize, forming a cell-seeded gel.

  • Gel Detachment: The collagen gel is detached from the sides of the well to allow for cell-mediated contraction.

  • Treatment: The cells are treated with varying concentrations of the NO donor.

  • Image Acquisition: The area of the collagen gel is imaged at regular intervals over a period of time (e.g., 9 hours).

  • Data Analysis: The change in gel area over time is quantified using image analysis software. Relaxation is observed as an inhibition of gel contraction compared to untreated controls. The EC50 for relaxation is calculated from the dose-response curve.

Signaling Pathway: NO-sGC-cGMP Pathway in Trabecular Meshwork

The release of NO from butanediol mononitrate initiates a signaling cascade that results in the relaxation of trabecular meshwork cells.

NO_sGC_cGMP_Pathway cluster_extracellular Extracellular cluster_cytoplasm Trabecular Meshwork Cell Cytoplasm Butanediol Mononitrate Butanediol Mononitrate NO NO Butanediol Mononitrate->NO Releases sGC sGC NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG PKG cGMP->PKG Activates Myosin Light Chain Phosphatase Myosin Light Chain Phosphatase PKG->Myosin Light Chain Phosphatase Activates Phosphorylated Myosin Light Chain Phosphorylated Myosin Light Chain Myosin Light Chain Phosphatase->Phosphorylated Myosin Light Chain Dephosphorylates Myosin Light Chain Myosin Light Chain Cell Relaxation Cell Relaxation Myosin Light Chain->Cell Relaxation Phosphorylated Myosin Light Chain->Myosin Light Chain Increased Conventional Outflow Increased Conventional Outflow Cell Relaxation->Increased Conventional Outflow

NO-sGC-cGMP Signaling Pathway

Experimental Protocol: Measurement of cGMP

The downstream effects of NO are mediated by cGMP. The levels of cGMP in response to NO donors can be measured using a competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To determine the concentration of cGMP in human trabecular meshwork cells following treatment with a nitric oxide donor.

Materials:

  • Human trabecular meshwork cell cultures.

  • Nitric oxide donor.

  • Cell lysis buffer.

  • Commercially available cGMP ELISA kit.

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment: Cells are cultured and treated with the NO donor for a specified time.

  • Cell Lysis: The cells are lysed to release intracellular cGMP.

  • ELISA: The cGMP concentration in the cell lysates is measured using a competitive ELISA kit according to the manufacturer's instructions. In this assay, cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited amount of anti-cGMP antibody.

  • Data Analysis: The absorbance is read on a microplate reader, and the cGMP concentration is determined by comparison to a standard curve.

Conclusion

The dual mechanism of action of this compound, mediated by its active metabolites latanoprost acid and nitric oxide, provides a powerful approach to lowering intraocular pressure. Latanoprost acid effectively targets the uveoscleral outflow pathway through activation of the FP receptor and subsequent upregulation of matrix metalloproteinases. Concurrently, nitric oxide enhances the conventional outflow pathway by activating soluble guanylate cyclase, leading to trabecular meshwork relaxation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon this innovative therapeutic strategy for glaucoma management.

References

Preclinical Pharmacology of Latanoprostene Bunod: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a dual-action compound, functioning as a nitric oxide (NO)-donating prostaglandin F2α analog.[3][4] Preclinical studies have extensively characterized its unique mechanism of action, pharmacokinetics, and pharmacodynamics, demonstrating a greater IOP-lowering effect than its constituent active metabolite, latanoprost acid, alone. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental designs.

Mechanism of Action

This compound is a prodrug that, upon topical ocular administration, is rapidly hydrolyzed by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate.[3] These two metabolites lower IOP through a dual mechanism of action that targets both the uveoscleral and trabecular meshwork outflow pathways.

  • Latanoprost Acid: As a selective prostaglandin F2α (FP) receptor agonist, latanoprost acid increases the uveoscleral outflow of aqueous humor. This is achieved by remodeling the extracellular matrix of the ciliary muscle.

  • Butanediol Mononitrate: This moiety is further metabolized to release nitric oxide (NO). NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP induces the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing the conventional outflow of aqueous humor.

This dual mechanism of action provides a comprehensive approach to lowering intraocular pressure.

Signaling Pathways

The distinct signaling pathways of the two active metabolites of this compound are depicted below.

This compound Signaling Pathways cluster_uveoscleral Uveoscleral Outflow Pathway cluster_trabecular Trabecular Meshwork Outflow Pathway LBN This compound LA Latanoprost Acid LBN->LA Corneal Esterases BDMN Butanediol Mononitrate LBN->BDMN Corneal Esterases FP_receptor FP Receptor LA->FP_receptor NO Nitric Oxide (NO) BDMN->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Ciliary_muscle Ciliary Muscle Extracellular Matrix Remodeling FP_receptor->Ciliary_muscle Uveoscleral_outflow Increased Uveoscleral Outflow Ciliary_muscle->Uveoscleral_outflow cGMP Increased cGMP sGC->cGMP TM_relaxation Trabecular Meshwork Relaxation cGMP->TM_relaxation Conventional_outflow Increased Conventional Outflow TM_relaxation->Conventional_outflow In Vivo IOP Study Workflow Animal_Selection Animal Model Selection (e.g., Rabbit, Mouse) OHT_Induction Induction of Ocular Hypertension (if applicable) Animal_Selection->OHT_Induction Baseline_IOP Baseline IOP Measurement OHT_Induction->Baseline_IOP Drug_Admin Topical Administration (LBN, Latanoprost, Vehicle) Baseline_IOP->Drug_Admin Time_Points IOP Measurement at Pre-defined Time Points Drug_Admin->Time_Points Data_Analysis Data Analysis and Comparison of Groups Time_Points->Data_Analysis

References

Latanoprostene Bunod: A Technical Guide to Its Role in Ocular Extracellular Matrix Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension. Its unique dual-action mechanism distinguishes it from other glaucoma medications. Upon topical administration, LBN is rapidly metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[1][2] The latter subsequently releases nitric oxide (NO). This dual-action allows LBN to enhance aqueous humor outflow through both the uveoscleral and the conventional (trabecular meshwork) pathways, respectively.[1][3] This technical guide provides an in-depth analysis of LBN's mechanism of action, with a specific focus on its role in remodeling the extracellular matrix (ECM) of the eye's primary drainage structures. It consolidates quantitative data from nonclinical and clinical studies, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction: The Challenge of Aqueous Humor Outflow

Glaucoma is a progressive optic neuropathy characterized by the death of retinal ganglion cells, often associated with elevated intraocular pressure (IOP).[1] IOP is maintained by a balance between the production of aqueous humor by the ciliary body and its drainage from the anterior chamber. This drainage occurs through two primary routes:

  • The Uveoscleral Pathway (Unconventional): This route accounts for a smaller portion of outflow and involves aqueous humor passing through the ciliary muscle and suprachoroidal space.

  • The Trabecular Pathway (Conventional): This is the primary drainage route, where aqueous humor flows through the trabecular meshwork (TM), into Schlemm's canal, and finally into the episcleral venous system. In open-angle glaucoma, the majority of outflow resistance is localized to the TM.

The extracellular matrix (ECM) of the TM and the ciliary muscle plays a critical role in regulating this outflow. Alterations in ECM composition and organization can significantly increase outflow resistance, leading to elevated IOP. This compound (LBN) is uniquely designed to target both outflow pathways by inducing significant ECM remodeling.

Dual Mechanism of Action

Upon ocular instillation, LBN is hydrolyzed by corneal esterases into two active metabolites.

  • Latanoprost Acid: A prostaglandin F2α (PGF2α) analog that primarily targets the uveoscleral outflow pathway.

  • Butanediol Mononitrate: An organic nitrate that serves as a nitric oxide (NO) donor. NO is the key mediator of LBN's effects on the conventional outflow pathway.

G cluster_metabolism Ocular Metabolism This compound This compound Corneal Esterases Corneal Esterases Latanoprost Acid Latanoprost Acid Butanediol Mononitrate Butanediol Mononitrate Nitric Oxide (NO) Nitric Oxide (NO)

Latanoprost Acid and Uveoscleral Outflow Remodeling

The latanoprost acid moiety functions as a selective agonist for the prostaglandin F (FP) receptor, which is abundant in the ciliary muscle.

Signaling Pathway and ECM Alteration

Activation of the FP receptor by latanoprost acid initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), particularly MMP-1, MMP-3, and MMP-9. These enzymes are crucial for the degradation of ECM components like collagen types I, III, and IV within the ciliary muscle. This enzymatic breakdown remodels the ECM, widening the interstitial spaces between the ciliary muscle bundles. The increased permeability facilitates the drainage of aqueous humor through this unconventional route, thereby lowering IOP.

G Latanoprost Acid Latanoprost Acid FP Receptor FP Receptor Latanoprost Acid->FP Receptor Binds Signaling Cascade Signaling Cascade FP Receptor->Signaling Cascade Activates Upregulation of MMPs Upregulation of MMP-1, MMP-3, MMP-9 Signaling Cascade->Upregulation of MMPs ECM Degradation ECM Degradation in Ciliary Muscle Upregulation of MMPs->ECM Degradation Increased Outflow Increased Uveoscleral Outflow ECM Degradation->Increased Outflow

Quantitative Effects on MMPs

Studies investigating prostaglandin analogs, including latanoprost, have quantified their effects on MMP expression and activity in relevant ocular tissues.

Parameter Agent Tissue/Cell Type Observed Effect Reference
MMP-1, -3, -9 Protein LatanoprostHuman Ciliary Body Smooth Muscle CellsIncreased
MMP-2 Protein LatanoprostHuman Ciliary Body Smooth Muscle CellsNo significant change
MMP-9 Activity LatanoprostHuman Ciliary Body Smooth Muscle CellsIncreased by 75% ± 24%
MMP-1, -3, -17, -24 mRNA LatanoprostHuman Trabecular Meshwork CellsIncreased expression
TIMP-1, -4 Protein Unoprostone (another PGA)Human Ciliary Body Smooth Muscle CellsIncreased
TIMP-2 Protein LatanoprostHuman Ciliary Body Smooth Muscle CellsNo significant change
TIMP-3 Protein LatanoprostHuman Ciliary Body Smooth Muscle CellsIncreased

Note: Data for latanoprost acid, the active metabolite of LBN, is often derived from studies on latanoprost. TIMPs are Tissue Inhibitors of Metalloproteinases.

Nitric Oxide and Trabecular Meshwork Remodeling

The novel aspect of LBN is its NO-donating moiety, which specifically targets the trabecular meshwork (TM) to improve conventional outflow. This mechanism addresses the primary site of pathology in most glaucoma patients.

The NO-sGC-cGMP Signaling Pathway

The released NO diffuses into the TM cells and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets that lead to:

  • Cytoskeletal Relaxation: PKG activation causes a reduction in actin stress fibers and a decrease in the phosphorylation of myosin light chain-2 (MLC-2). This leads to the relaxation of TM cells.

  • Altered Cell Shape and Volume: The relaxation and cytoskeletal rearrangement cause TM cells to change shape, increasing the intercellular spaces within the meshwork.

  • Increased Outflow Facility: The widening of the spaces in the TM reduces hydraulic resistance, directly increasing the facility of aqueous humor outflow through the conventional pathway.

G Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP Increased cGMP sGC->cGMP GTP -> cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation TM Cell Relaxation (Cytoskeletal Changes) PKG->Relaxation Outflow Increased Conventional Outflow Relaxation->Outflow

Quantitative Effects on TM Cell Function

In vitro studies have demonstrated the direct effects of LBN on human trabecular meshwork cells (HTMCs), confirming the activity of the NO-donating moiety.

Parameter Agent Cell Type Observed Effect Reference
cGMP Levels LBN (1-100 µM)HTMCsDose-dependent increase (EC50 = 1.54 µM)
cGMP Levels Latanoprost (100 µM)HTMCsMinimal increase
Endothelin-1 induced MLC-2 Phosphorylation LBNHTMCsSignificant reduction
Actin Stress Fibers LBNHTMCsDramatic reduction
Cell Monolayer Resistance (Contractility) LBNHTMCsSignificant reduction (greater than latanoprost)

Experimental Protocols

Reproducing and building upon existing research requires detailed methodological understanding. Below are summarized protocols for key experiments used to evaluate the effects of LBN.

Human Trabecular Meshwork Cell (HTMC) Culture
  • Isolation: Primary HTMCs are typically isolated from non-glaucomatous human donor corneoscleral rims obtained from eye banks. The TM tissue is carefully dissected under a microscope, cut into small explants, and placed in culture dishes.

  • Culture Media: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with low glucose, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin). For older donor eyes, 20% FBS may be used to stimulate growth.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. Cells migrate from the explants over 1-2 weeks.

  • Characterization: Cultured cells are characterized by their morphology and dexamethasone-induced expression of myocilin.

Western Blotting for Protein Expression (e.g., MLC-2 Phosphorylation)
  • Cell Treatment: Confluent HTMCs are serum-starved for 24 hours. Cells are pre-treated with LBN (e.g., 10-60 µM for 1 hour) or vehicle control. Contractility is then induced with an agent like Endothelin-1 (100 nM for 5 minutes).

  • Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and incubated with primary antibodies (e.g., anti-phospho-MLC-2, anti-total-MLC-2, anti-β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. Bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities are quantified and normalized to a loading control.

G cluster_workflow Western Blot Workflow A HTMC Culture & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE (Separation) B->C D PVDF Transfer C->D E Antibody Incubation (Primary & Secondary) D->E F Chemiluminescent Detection E->F G Image Analysis & Quantification F->G

cGMP Enzyme-Linked Immunosorbent Assay (ELISA)
  • Cell Treatment: HTMCs are treated with various concentrations of LBN, latanoprost, or control vehicles for a specified time (e.g., 30 minutes).

  • Lysis: Cells are lysed according to the manufacturer's protocol for the specific cGMP ELISA kit.

  • Assay: Cell lysates are assayed for cGMP concentration using a competitive enzyme immunoassay kit.

  • Analysis: Absorbance is read on a plate reader, and cGMP concentrations are calculated based on a standard curve. Data are typically normalized to total protein content.

Summary and Conclusion

This compound represents a significant advancement in glaucoma therapy due to its dual-action mechanism that addresses both primary aqueous humor outflow pathways.

  • The latanoprost acid moiety induces ECM remodeling in the ciliary muscle by upregulating MMPs, thereby enhancing uveoscleral outflow.

  • The nitric oxide-donating moiety activates the NO-sGC-cGMP pathway in the trabecular meshwork. This results in cytoskeletal relaxation, altered TM cell morphology, and a direct increase in conventional outflow facility—targeting the principal site of pathology in glaucoma.

This combined approach of ECM remodeling and cellular relaxation provides a robust and comprehensive mechanism for lowering intraocular pressure. The data clearly indicate that the NO-donating component of LBN provides a significant, complementary effect to that of the prostaglandin analog alone, making it a powerful therapeutic option for managing glaucoma. Future research should continue to explore the long-term effects of sustained NO donation on the health and function of the trabecular meshwork.

References

Methodological & Application

Latanoprostene Bunod In Vitro Assay Using Human Trabecular Meshwork Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod (LBN) is a nitric oxide (NO)-donating prostaglandin F2α analog designed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] Its dual mechanism of action uniquely targets both the uveoscleral and conventional outflow pathways.[2][3][4] Upon administration, LBN is metabolized into latanoprost acid and butanediol mononitrate.[5] Latanoprost acid, a prostaglandin F2α analog, primarily enhances uveoscleral outflow by remodeling the extracellular matrix of the ciliary muscle. The butanediol mononitrate component releases nitric oxide (NO), which relaxes the trabecular meshwork and Schlemm's canal, thereby increasing conventional aqueous humor outflow. This document provides detailed application notes and protocols for in vitro assays to investigate the effects of this compound on primary human trabecular meshwork (HTM) cells.

Mechanism of Action in Human Trabecular Meshwork Cells

In HTM cells, the nitric oxide released from this compound initiates a signaling cascade that leads to cellular relaxation and increased aqueous humor outflow. NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of the trabecular meshwork, contributing to a reduction in intraocular pressure. This signaling pathway counteracts the contractile effects induced by agents like endothelin-1 (ET-1), a potent vasoconstrictor implicated in glaucoma pathophysiology. LBN has been shown to reduce ET-1-induced phosphorylation of myosin light chain-2 (MLC-2), a key event in cell contraction. Furthermore, LBN treatment leads to a significant reduction in actin stress fibers and focal adhesions, further promoting HTM cell relaxation.

Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on human trabecular meshwork cells.

Table 1: Effect of this compound on cGMP Levels in HTM Cells

TreatmentConcentration (µM)cGMP Level (relative to control)EC50 (µM)
This compound (LBN)1 - 100Dose-dependent increase1.5 ± 1.3
Latanoprost100Minimal increaseNot applicable
SE 175 (NO donor)100Significant increaseNot applicable

Data extracted from a study by Cavet et al. (2015).

Table 2: Effect of this compound on Endothelin-1-Induced HTM Cell Contractility

AssayTreatmentConcentration (µM)Effect
MLC-2 PhosphorylationLBN10 - 60Significant reduction
LatanoprostNot specifiedLesser reduction than LBN
HTMC Monolayer Resistance (ECIS)LBN1 - 45Significant reduction of ET-1 induced resistance
LatanoprostNot specifiedLesser reduction than LBN
Actin Stress Fibers & Vinculin LocalizationLBN30 and 45Dramatic reduction
LatanoprostNot specifiedNo effect

Data extracted from studies by Cavet et al. (2015).

Table 3: Effect of this compound on HTM Cell Permeability

AssayTreatmentConcentration (µM)Effect
Nitric Oxide (NO) ProductionLBN100Increased NO production
LBN + L-NAME100 LBN, 0.5mM L-NAMEReduced NO production
Trans-endothelial Electrical Resistance (TEER)LBN100Decreased TEER
Carboxyfluorescein PermeabilityLBN100Increased permeability
LBN + L-NAME100 LBN, 0.5mM L-NAMEReduced permeability

Data extracted from a 2024 study on the effect of this compound on the permeability of trabecular meshwork cells.

Signaling and Experimental Workflow Diagrams

LBN_Signaling_Pathway LBN This compound NO Nitric Oxide (NO) LBN->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Increased cGMP sGC->cGMP Catalyzes Relaxation HTM Cell Relaxation cGMP->Relaxation Outflow Increased Aqueous Outflow Relaxation->Outflow

Caption: LBN signaling pathway in HTM cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays HTM_Culture Culture Primary HTM Cells Induction Induce Contractility (e.g., Endothelin-1) HTM_Culture->Induction Treatment Treat with LBN, Latanoprost, or Vehicle Induction->Treatment cGMP_Assay cGMP ELISA Treatment->cGMP_Assay Western_Blot Western Blot (p-MLC-2) Treatment->Western_Blot Microscopy Confocal Microscopy (Actin/Vinculin) Treatment->Microscopy ECIS ECIS Assay (Cell Resistance) Treatment->ECIS Permeability Permeability Assays (TEER, Carboxyfluorescein) Treatment->Permeability

Caption: Experimental workflow for LBN in vitro assays.

Experimental Protocols

Human Trabecular Meshwork (HTM) Cell Culture
  • Source: Obtain primary HTM cells from donor eyes.

  • Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures. Use cells between passages 3 and 6 for experiments.

cGMP Enzyme-Linked Immunosorbent Assay (ELISA)
  • Cell Seeding: Seed HTM cells in 24-well plates and grow to confluence.

  • Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM), Latanoprost, or a vehicle control for a specified duration (e.g., 30 minutes).

  • Lysis: Lyse the cells according to the cGMP ELISA kit manufacturer's instructions.

  • Assay: Perform the cGMP ELISA following the kit protocol.

  • Data Analysis: Measure absorbance at the appropriate wavelength and calculate cGMP concentrations based on a standard curve. Normalize data to protein concentration for each sample.

Western Blotting for Myosin Light Chain-2 (MLC-2) Phosphorylation
  • Cell Treatment: Culture HTM cells to confluence in 6-well plates. Pre-treat with this compound (10-60 µM) for 1 hour, followed by stimulation with Endothelin-1 (ET-1) for 5 minutes to induce contractility.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with a primary antibody against phosphorylated MLC-2 (p-MLC-2).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Confocal Microscopy for Actin Cytoskeleton and Vinculin Staining
  • Cell Culture and Treatment: Grow HTM cells on glass coverslips. Pre-treat with this compound (30 and 45 µM) before inducing contraction with ET-1.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS.

  • Staining:

    • Stain for F-actin using fluorescently-labeled phalloidin.

    • Immunostain for vinculin using a primary antibody followed by a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount coverslips on slides and visualize using a confocal microscope.

  • Analysis: Qualitatively assess changes in actin stress fiber formation and the localization of vinculin at focal adhesions.

Electrical Cell-Substrate Impedance Sensing (ECIS) for Cell Monolayer Resistance
  • Cell Seeding: Seed HTM cells on ECIS arrays and allow them to form a confluent monolayer.

  • Baseline Measurement: Monitor the resistance of the cell monolayer until a stable baseline is achieved.

  • Treatment: Induce contractility with ET-1 and co-treat with various concentrations of this compound (1-45 µM).

  • Data Acquisition: Continuously measure the electrical resistance of the monolayer over time.

  • Analysis: Analyze the change in resistance as an indicator of cell contractility and barrier function. A decrease in resistance suggests cell relaxation and/or a more permeable monolayer.

Permeability Assays (TEER and Carboxyfluorescein)
  • Cell Culture: Grow HTM cells to confluence on permeable supports (e.g., Transwell inserts).

  • Trans-endothelial Electrical Resistance (TEER):

    • Measure the baseline TEER across the cell monolayer using a voltohmmeter.

    • Treat cells with 100 µM this compound.

    • Measure TEER at various time points post-treatment. A decrease in TEER indicates increased permeability.

  • Carboxyfluorescein Permeability:

    • After treatment with 100 µM this compound, add carboxyfluorescein to the apical chamber of the permeable support.

    • At specified time intervals, collect samples from the basolateral chamber.

    • Measure the fluorescence of the samples to determine the amount of carboxyfluorescein that has passed through the cell monolayer. An increase in fluorescence indicates increased permeability.

References

Application Notes & Protocols: Evaluating Latanoprostene Bunod Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for patients with open-angle glaucoma or ocular hypertension.[1][2][3] It is a single-entity, nitric oxide (NO)-donating prostaglandin F2α analog.[4][5] Upon topical administration, LBN is rapidly metabolized by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate. This unique composition results in a dual mechanism of action to reduce IOP. Latanoprost acid, a prostaglandin F2α analog, increases aqueous humor outflow through the uveoscleral pathway, while the butanediol mononitrate releases NO, which enhances outflow through the trabecular meshwork and Schlemm's canal.

Preclinical evaluation in relevant animal models is a critical step in characterizing the efficacy and mechanism of action of such novel ophthalmic drugs. These notes provide an overview of the common animal models, key efficacy data, and detailed experimental protocols used to test the IOP-lowering effects of this compound.

Mechanism of Action: A Dual-Pathway Approach

This compound's efficacy stems from its ability to target both primary aqueous humor outflow pathways.

  • Uveoscleral Outflow Enhancement : The latanoprost acid moiety acts as a selective agonist for the prostaglandin F (FP) receptor. Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which increases the outflow of aqueous humor through the uveoscleral pathway.

  • Trabecular Meshwork Outflow Enhancement : The butanediol mononitrate component releases nitric oxide (NO). NO activates the soluble guanylate cyclase (sGC) signaling pathway, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of the trabecular meshwork and Schlemm's canal. This relaxation reduces resistance and increases aqueous humor outflow through the conventional (trabecular) pathway.

LBN_Mechanism cluster_metabolism Ocular Metabolism cluster_pathways Outflow Pathways cluster_uveoscleral Uveoscleral Mechanism cluster_trabecular Trabecular Mechanism This compound This compound Corneal Esterases Corneal Esterases This compound->Corneal Esterases Hydrolysis Latanoprost Acid Latanoprost Acid Corneal Esterases->Latanoprost Acid Butanediol Mononitrate Butanediol Mononitrate Corneal Esterases->Butanediol Mononitrate FP Receptor Agonism FP Receptor Agonism Latanoprost Acid->FP Receptor Agonism Increases Outflow Nitric Oxide (NO) Release Nitric Oxide (NO) Release Butanediol Mononitrate->Nitric Oxide (NO) Release Activates Uveoscleral Pathway Uveoscleral Pathway Trabecular Pathway Trabecular Pathway ECM Remodeling ECM Remodeling FP Receptor Agonism->ECM Remodeling Increases Outflow ECM Remodeling->Uveoscleral Pathway Increases Outflow sGC-cGMP Pathway sGC-cGMP Pathway Nitric Oxide (NO) Release->sGC-cGMP Pathway Activates TM/SC Relaxation TM/SC Relaxation sGC-cGMP Pathway->TM/SC Relaxation Induces TM/SC Relaxation->Trabecular Pathway Increases Outflow

Caption: Dual mechanism of action of this compound.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is crucial for translatable preclinical research. While no single model perfectly recapitulates human glaucoma, several species are commonly used to evaluate the IOP-lowering effects of drugs like this compound.

  • Non-Human Primates (NHPs) : Ocular hypertensive monkeys are considered a highly translatable model due to the anatomical and physiological similarities of their aqueous humor outflow pathways to humans. They are often used in later-stage preclinical studies.

  • Dogs : Beagles with naturally occurring glaucoma are a valuable model for studying IOP reduction. Studies have shown that this compound effectively lowers IOP in both normal and glaucomatous dogs.

  • Rabbits : Rabbits are frequently used in ophthalmic research, particularly in models of transient, saline-induced ocular hypertension (OHT). While some prostaglandin analogs like latanoprost are less effective in rabbits, the NO-donating component of LBN allows it to produce a significant IOP reduction, making it a useful model to dissect the dual mechanism.

  • Cats : Cats with feline congenital glaucoma (FCG) have been used to compare the efficacy of this compound to latanoprost.

  • Guinea Pigs : While primarily used in myopia research, guinea pigs have also been used to assess the IOP-lowering effects of this compound.

Quantitative Efficacy Data

Preclinical studies have consistently demonstrated the potent IOP-lowering effect of this compound across various animal models. The data below summarizes key findings from comparative studies.

Table 1: IOP Reduction with this compound in Various Animal Models

Animal Model Condition LBN Concentration Comparator Maximal IOP Change (vs. Baseline/Vehicle) Reference
Rabbit Transient Ocular Hypertension 0.036% Latanoprost (0.030%) -13.5 ± 2.0 mmHg (LBN) vs. Not Significant (Latanoprost)
Dog Glaucoma 0.036% Vehicle Approx. -9.2 mmHg
Non-Human Primate Ocular Hypertension 0.030% Vehicle Approx. -10 mmHg
Cat Feline Congenital Glaucoma 0.024% Latanoprost (0.005%) -7.2 mmHg (LBN) vs. -5.5 mmHg (Latanoprost)

| Beagle Dog | Normotensive | Not Specified | Latanoprost | -3.6 mmHg (LBN) vs. -3.0 mmHg (Latanoprost) | |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible efficacy studies. Below are methodologies for key experiments in the evaluation of this compound.

G_Workflow cluster_setup Phase 1: Study Setup cluster_dosing Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A 1. Animal Model Selection (e.g., OHT Rabbit, Glaucomatous Dog) B 2. Acclimatization & Baseline (Measure diurnal IOP for 5-7 days) A->B C 3. Group Allocation (Randomized assignment to Vehicle, LBN, Comparator) B->C D 4. Topical Drug Administration (e.g., 25-50 µL, once daily in the evening) C->D E 5. IOP Measurement (Tonometry at multiple time points post-dose) D->E F 6. Outflow Facility Measurement (Optional, e.g., in NHPs) E->F Advanced Characterization G 7. Data Analysis (Compare IOP change from baseline vs. controls) E->G F->G

Caption: General experimental workflow for a preclinical efficacy study.
Protocol 1: Induction of Transient Ocular Hypertension in Rabbits

This protocol describes a method to induce a temporary elevation in IOP, creating a model to test the acute effects of hypotensive agents.

Materials:

  • New Zealand White or Dutch Belted rabbits

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Sterile 0.9% saline solution

  • 30-gauge needle and 1 mL syringe

  • Tonometer (e.g., Tono-Pen, TonoVet)

Procedure:

  • Baseline IOP: Acclimatize animals and measure baseline IOP in conscious, unrestrained rabbits for 3-5 days to establish a stable diurnal curve.

  • Anesthesia: Instill one drop of topical anesthetic into the conjunctival sac of the eye to be injected.

  • Anterior Chamber Cannulation: Gently restrain the rabbit. Carefully insert a 30-gauge needle, attached to a syringe filled with sterile saline, through the cornea into the anterior chamber.

  • Saline Injection: Inject a small volume of sterile saline to raise the IOP to a target level (e.g., 30-40 mmHg). The exact volume will vary. Monitor IOP with a tonometer immediately after injection to confirm hypertension.

  • Drug Administration: Once OHT is confirmed, topically administer the test article (e.g., 25-50 µL of this compound solution) or vehicle.

  • Post-Dose Monitoring: Measure IOP at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-treatment to evaluate the onset, magnitude, and duration of the IOP-lowering effect.

Protocol 2: Intraocular Pressure Measurement by Tonometry

This is the primary endpoint for efficacy studies and must be performed consistently.

Materials:

  • Calibrated rebound or applanation tonometer

  • Topical anesthetic (0.5% proparacaine hydrochloride)

  • Gentle restraint method appropriate for the species

Procedure:

  • Animal Handling: Gently restrain the animal to minimize stress, as this can affect IOP. For rabbits, a towel wrap can be effective.

  • Anesthesia: Apply one drop of topical anesthetic to the cornea. Wait 30-60 seconds for it to take effect.

  • Measurement: Hold the eyelids open without applying pressure to the globe.

  • Position the tonometer perpendicular to the central cornea.

  • Obtain a series of 3-5 consecutive readings. The tonometer will typically average these and provide a final IOP value with a statistical confidence indicator.

  • Recording Data: Record the IOP, time of measurement, animal ID, and treated eye. Measurements should be taken at the same times each day to account for diurnal IOP variations.

Protocol 3: Aqueous Humor Outflow Facility Measurement in Non-Human Primates (Conceptual Overview)

Measuring outflow facility provides direct insight into the drug's mechanism of action. This is a specialized procedure typically performed on anesthetized monkeys.

Methods:

  • Fluorophotometry: This noninvasive method measures the rate at which a topically applied fluorescent dye (e.g., fluorescein) disappears from the anterior chamber.

    • A baseline measurement of aqueous flow is established.

    • After treatment with this compound, the measurement is repeated.

    • An increased rate of fluorescein clearance, when coupled with IOP data, indicates an increase in total aqueous outflow.

  • Tonography: This method involves applying a constant pressure to the cornea with a specialized tonometer for a set period (e.g., 4 minutes). The resulting change in IOP is used to calculate the resistance to aqueous outflow. A greater decrease in IOP during the procedure suggests a higher (improved) outflow facility.

Generalized Procedure:

  • Animals are anesthetized.

  • Baseline outflow facility is measured using fluorophotometry or tonography.

  • Animals undergo a treatment period with this compound or vehicle.

  • Post-treatment outflow facility is measured and compared to baseline and vehicle-treated controls.

  • The data helps confirm whether the observed IOP reduction is due to an increase in aqueous humor outflow, consistent with LBN's proposed mechanism.

References

Application Notes and Protocols for the Quantification of Latanoprostene Bunod and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod (LBN) is a novel nitric oxide (NO)-donating prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension. Following topical administration, LBN is rapidly metabolized into two key active moieties: latanoprost acid and butanediol mononitrate. Latanoprost acid is a prostaglandin analog that primarily increases uveoscleral outflow of aqueous humor, while butanediol mononitrate is further metabolized to 1,4-butanediol and nitric oxide, which enhances trabecular meshwork outflow.[1][2] Given the rapid metabolism and low systemic concentrations, highly sensitive and specific analytical methods are required for the pharmacokinetic assessment of LBN and its metabolites in plasma.

This document provides detailed application notes and protocols for the quantification of this compound, latanoprost acid, and butanediol mononitrate in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a preferred method for such analyses.[3]

Metabolic Pathway of this compound

This compound undergoes rapid hydrolysis in the eye, catalyzed by esterases, to form latanoprost acid and butanediol mononitrate. Butanediol mononitrate is then further metabolized to release nitric oxide and 1,4-butanediol.[1] Latanoprost acid is systemically metabolized in the liver via fatty acid β-oxidation.[2]

LBN This compound LA Latanoprost Acid LBN->LA Esterase hydrolysis BDMN Butanediol Mononitrate LBN->BDMN Esterase hydrolysis Metabolites Further Metabolites (1,2-dinor and 1,2,3,4-tetranor) LA->Metabolites β-oxidation (Liver) NO Nitric Oxide BDMN->NO BD 1,4-Butanediol BDMN->BD

Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the LC-MS/MS-based analysis of this compound and its primary metabolites in human plasma, based on validated methods.

Table 1: Calibration Curve Ranges and Limits of Quantification

AnalyteCalibration Curve Range (in plasma)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
This compound10 pg/mL - 10,000 pg/mL10 pg/mL10,000 pg/mL
Latanoprost Acid30 pg/mL - 10,000 pg/mL30 pg/mL10,000 pg/mL
Butanediol Mononitrate0.2 ng/mL - 50 ng/mL0.2 ng/mL (200 pg/mL)50 ng/mL

Data sourced from FDA documentation on validated analytical methods for this compound and its metabolites.

Table 2: Pharmacokinetic Parameters in Human Plasma

AnalyteCmax (Day 1)Cmax (Day 28)TmaxPlasma Elimination
This compoundNot QuantifiableNot Quantifiable--
Latanoprost Acid59.1 pg/mL51.1 pg/mL~5 minutesRapid, below LLOQ by 15 min
Butanediol MononitrateNot QuantifiableNot Quantifiable--

Following topical ocular administration of this compound 0.024% once daily. "Not Quantifiable" indicates that plasma concentrations were below the LLOQ.

Experimental Protocols

The following protocols describe a validated LC-MS/MS method for the simultaneous quantification of this compound, latanoprost acid, and butanediol mononitrate in plasma.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (250 µL) is Add Internal Standards (Deuterated Analogs) plasma->is l_l Liquid-Liquid Extraction is->l_l evap Evaporation of Organic Layer l_l->evap recon Reconstitution evap->recon hplc UPLC/HPLC Separation recon->hplc ms Tandem Mass Spectrometry (MRM Mode) hplc->ms quant Quantification using Calibration Curve ms->quant

Experimental workflow for plasma sample analysis.

Materials and Reagents
  • Analytes and Internal Standards:

    • This compound (Reference Standard)

    • Latanoprost Acid (Reference Standard)

    • Butanediol Mononitrate (Reference Standard)

    • Deuterated internal standards for each analyte (e.g., this compound-d4, Latanoprost Acid-d4, Butanediol Mononitrate-d4)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Ethyl Acetate (HPLC grade)

    • Isopropanol (HPLC grade)

    • Hexane (HPLC grade)

  • Plasma:

    • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation: Liquid-Liquid Extraction

This protocol is based on methods described for prostaglandins and validated for LBN and its metabolites.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 250 µL of human plasma.

  • Internal Standard Spiking: Add a small volume (e.g., 10-20 µL) of the internal standard working solution (containing deuterated analogs of all three analytes) to each plasma sample.

  • Extraction:

    • Add 1 mL of an extraction solvent mixture. A mixture of ethyl acetate and isopropanol (e.g., 60:40 v/v) or hexane and ethyl acetate (1:1 v/v) can be effective for prostaglandin extraction.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at approximately 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Isolation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and 0.1% formic acid in water). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

  • Column: A C8 or C18 reversed-phase column is suitable. For example, a Waters Acquity BEH C8 (150 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient Elution: A gradient should be optimized to ensure separation of the analytes from matrix components and from each other.

    • Example Gradient:

      • 0-1 min: 30% B

      • 1-5 min: Linear gradient from 30% to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-9 min: Return to 30% B and equilibrate

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor and product ion transitions must be determined by infusing pure standards of each analyte and internal standard. The table below provides hypothetical, yet plausible, transitions.

Table 3: Hypothetical MRM Transitions (to be optimized)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound[M+H]+To be determined
This compound-d4 (IS)[M+H]+To be determined
Latanoprost Acid[M+H]+To be determined
Latanoprost Acid-d4 (IS)[M+H]+To be determined
Butanediol Mononitrate[M+H]+To be determined
Butanediol Mononitrate-d4 (IS)[M+H]+To be determined
Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standards in blank plasma from multiple sources.

  • Linearity: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).

  • Recovery: The extraction recovery of the analytes and internal standards should be consistent and reproducible.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The LC-MS/MS methods outlined provide a robust and sensitive approach for the quantification of this compound and its primary metabolites, latanoprost acid and butanediol mononitrate, in plasma. The low systemic exposure of these compounds necessitates meticulous sample preparation and highly sensitive instrumentation. The provided protocols and quantitative data serve as a comprehensive guide for researchers and scientists involved in the pharmacokinetic and metabolic studies of this compound. Adherence to rigorous validation procedures is crucial to ensure the reliability and accuracy of the obtained results.

References

Application Notes and Protocols for Assessing Latanoprostene Bunod's Effect on Uveoscleral Outflow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the pharmacological effects of Latanoprostene Bunod on uveoscleral outflow, a critical pathway in regulating intraocular pressure (IOP).

Introduction

This compound is a novel, dual-action intraocular pressure-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1] Its unique mechanism involves two active moieties: latanoprost acid and butanediol mononitrate, which releases nitric oxide (NO).[2][3] Latanoprost acid, a prostaglandin F2α analog, primarily enhances aqueous humor outflow through the uveoscleral pathway.[3] Simultaneously, the nitric oxide component relaxes the trabecular meshwork and Schlemm's canal, increasing outflow through the conventional pathway.[3] This dual mechanism of action provides a comprehensive approach to managing elevated IOP.

Signaling Pathways

This compound's effects on both the uveoscleral and trabecular outflow pathways are mediated by distinct signaling cascades.

Uveoscleral Outflow Pathway

The latanoprost acid component of this compound binds to prostaglandin F (FP) receptors on ciliary muscle cells. This interaction initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9. These enzymes remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and facilitating the passage of aqueous humor through the uveoscleral pathway.

Latanoprost_Bunod This compound Latanoprost_Acid Latanoprost Acid Latanoprost_Bunod->Latanoprost_Acid FP_Receptor Prostaglandin F Receptor Latanoprost_Acid->FP_Receptor MMPs Matrix Metalloproteinases (MMP-1, MMP-3, MMP-9) FP_Receptor->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Latanoprost Acid Signaling Pathway
Trabecular Outflow Pathway

Upon administration, this compound is metabolized to butanediol mononitrate, which then releases nitric oxide (NO). NO diffuses into the trabecular meshwork cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing aqueous humor outflow through the conventional pathway.

Latanoprost_Bunod This compound Butanediol_Mononitrate Butanediol Mononitrate Latanoprost_Bunod->Butanediol_Mononitrate NO Nitric Oxide (NO) Butanediol_Mononitrate->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Increased cGMP sGC->cGMP TM_Relaxation Trabecular Meshwork Relaxation cGMP->TM_Relaxation Trabecular_Outflow Increased Trabecular Outflow TM_Relaxation->Trabecular_Outflow

Nitric Oxide Signaling Pathway

Data Presentation

The following tables summarize the intraocular pressure (IOP) lowering effects of this compound from key clinical studies.

Table 1: Mean Diurnal IOP Reduction in the VOYAGER Study (28 Days)
Treatment GroupMean Diurnal IOP at Baseline (mmHg)Mean Change from Baseline in Diurnal IOP (mmHg)Difference vs. Latanoprost (mmHg)
This compound 0.024%25.1-8.9-1.1
Latanoprost 0.005%25.1-7.8-
Table 2: Pooled IOP Data from APOLLO and LUNAR Studies (3 Months)
Treatment GroupMean Diurnal IOP at Baseline (mmHg)Mean Diurnal IOP at 3 Months (mmHg)Mean Reduction from Baseline (mmHg)
This compound 0.024%26.717.8-8.9
Timolol 0.5%26.619.1-7.5
Table 3: Long-Term IOP Reduction with this compound 0.024% (APOLLO and LUNAR Extension Studies)
Time PointMean Diurnal IOP (mmHg)Mean Percent Reduction from Baseline
Month 317.833.3%
Month 618.032.6%
Month 12 (APOLLO only)17.933.0%

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on uveoscleral outflow are provided below.

Protocol 1: In Vivo Uveoscleral Outflow Measurement in Non-Human Primates using Fluorescent Tracers

This protocol is adapted from methodologies described for assessing uveoscleral outflow in monkey eyes.

Objective: To directly quantify uveoscleral outflow following topical administration of this compound.

Materials:

  • Non-human primates (e.g., Cynomolgus monkeys)

  • This compound ophthalmic solution (0.024%)

  • Vehicle control

  • Anesthetic agents (e.g., ketamine, isoflurane)

  • Fluorescent tracers (e.g., 200 nm FluoSpheres, FITC-dextran 70,000 MW)

  • Infusion pump and microneedles

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Dissection tools

  • Homogenizer

  • Centrifuge

  • Fluorometer or confocal microscope

Procedure:

  • Animal Preparation: Anesthetize the monkeys according to approved institutional protocols.

  • Drug Administration: Instill one drop of this compound (or vehicle) into the conjunctival sac of one eye. The contralateral eye can serve as a control.

  • Tracer Infusion: After a predetermined time for drug absorption and effect (e.g., 4-6 hours), infuse a fixed volume (e.g., 50 µL) of the fluorescent tracer solution into the anterior chamber at a constant pressure for a set duration (e.g., 30-45 minutes).

  • In Situ Fixation: Following tracer infusion, fix the eyes in situ with 4% PFA for 30 minutes.

  • Enucleation and Dissection: Euthanize the animal and enucleate the eyes. Dissect the eyes into relevant tissues: sclera, choroid, retina, iris, and ciliary body.

  • Tissue Processing: Homogenize each tissue sample in a known volume of PBS.

  • Fluorescence Quantification: Centrifuge the homogenates and measure the fluorescence of the supernatant using a fluorometer. For more detailed spatial analysis, prepare tissue sections for confocal microscopy to visualize tracer distribution within the uveoscleral pathway.

  • Calculation of Uveoscleral Outflow: Express the amount of tracer recovered in each tissue as an equivalent volume of the anterior chamber perfusate. The sum of the tracer in the uveoscleral tissues (ciliary body, choroid, sclera) represents the uveoscleral outflow over the perfusion period.

Start Anesthetize Animal Drug_Admin Topical Drug Administration (this compound or Vehicle) Start->Drug_Admin Tracer_Infusion Anterior Chamber Infusion of Fluorescent Tracer Drug_Admin->Tracer_Infusion Fixation In Situ Fixation with PFA Tracer_Infusion->Fixation Enucleation Enucleation and Dissection Fixation->Enucleation Tissue_Processing Tissue Homogenization and Centrifugation Enucleation->Tissue_Processing Quantification Fluorescence Quantification (Fluorometry or Confocal Microscopy) Tissue_Processing->Quantification Calculation Calculate Uveoscleral Outflow Quantification->Calculation End End Calculation->End

In Vivo Uveoscleral Outflow Measurement Workflow
Protocol 2: Ex Vivo Anterior Segment Perfusion Culture to Assess Outflow Facility

This protocol is based on established methods for ex vivo perfusion of human and animal anterior eye segments.

Objective: To determine the effect of this compound on total aqueous humor outflow facility.

Materials:

  • Freshly enucleated human or animal (e.g., porcine, bovine) eyes

  • Dissection microscope and tools

  • Perfusion culture dish

  • Perfusion medium (e.g., DMEM/F12)

  • This compound

  • Vehicle control

  • Syringe pump

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Anterior Segment Preparation: Dissect the anterior segment of the eye, including the cornea, trabecular meshwork, and ciliary body.

  • Mounting: Mount the anterior segment onto a perfusion culture dish, ensuring a watertight seal.

  • Perfusion Setup: Connect the dish to a syringe pump for medium infusion and a pressure transducer to monitor the intraocular pressure.

  • Stabilization: Perfuse the anterior segment with medium at a constant flow rate (e.g., 2.5 µL/min for human eyes) until a stable baseline IOP is achieved.

  • Drug Perfusion: Switch to a perfusion medium containing this compound (or vehicle) at the desired concentration.

  • Data Recording: Continuously record the IOP for the duration of the experiment.

  • Outflow Facility Calculation: Calculate the outflow facility (C) using the Goldmann equation: C = F / (IOP - Pe), where F is the perfusion rate and Pe is the episcleral venous pressure (assumed to be 0 in this ex vivo setup).

Start Dissect Anterior Segment Mounting Mount on Perfusion Dish Start->Mounting Stabilization Perfuse with Medium to Establish Baseline IOP Mounting->Stabilization Drug_Perfusion Perfuse with this compound or Vehicle Stabilization->Drug_Perfusion Data_Recording Continuously Record IOP Drug_Perfusion->Data_Recording Calculation Calculate Outflow Facility Data_Recording->Calculation End End Calculation->End

Ex Vivo Anterior Segment Perfusion Workflow
Protocol 3: Non-Invasive Fluorophotometry for Aqueous Humor Turnover in Humans

This non-invasive technique can be used to assess the overall rate of aqueous humor turnover, which is influenced by both production and outflow.

Objective: To non-invasively assess the effect of this compound on aqueous humor turnover.

Materials:

  • Human subjects

  • This compound ophthalmic solution (0.024%)

  • Vehicle control eye drops

  • Topical fluorescein solution (e.g., 0.25%)

  • Scanning ocular fluorophotometer

Procedure:

  • Subject Recruitment and Baseline: Recruit healthy volunteers or patients with ocular hypertension. Obtain baseline measurements of IOP and aqueous humor dynamics.

  • Drug Administration: Instruct subjects to instill one drop of this compound (or vehicle) daily in the evening for a specified period (e.g., one week).

  • Fluorescein Instillation: On the measurement day, instill topical fluorescein several hours before the first fluorophotometry reading to allow for even distribution in the anterior chamber.

  • Fluorophotometry Measurements: Perform sequential scans of the anterior chamber and cornea with the fluorophotometer over several hours to measure the decay of fluorescein concentration.

  • Data Analysis: Calculate the rate of aqueous humor turnover from the rate of fluorescein clearance from the anterior chamber.

  • Uveoscleral Outflow Estimation: Uveoscleral outflow can be estimated using the modified Goldmann equation by also measuring IOP, outflow facility (via tonography), and episcleral venous pressure.

Start Subject Recruitment and Baseline Measurements Drug_Admin Daily Drug Administration (this compound or Vehicle) Start->Drug_Admin Fluorescein_Instill Topical Fluorescein Instillation Drug_Admin->Fluorescein_Instill Fluorophotometry Sequential Fluorophotometry Scans Fluorescein_Instill->Fluorophotometry Data_Analysis Calculate Aqueous Humor Turnover Fluorophotometry->Data_Analysis Outflow_Estimation Estimate Uveoscleral Outflow (Modified Goldmann Equation) Data_Analysis->Outflow_Estimation End End Outflow_Estimation->End

Non-Invasive Fluorophotometry Workflow

References

Application Notes and Protocols: Gene Expression Analysis in the Ciliary Body Following Latanoprostene Bunod Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod is a novel intraocular pressure (IOP)-lowering medication approved for the treatment of glaucoma and ocular hypertension. It possesses a dual mechanism of action, being a single molecule that, upon topical administration to the eye, is rapidly metabolized into two active moieties: latanoprost acid and butanediol mononitrate. Butanediol mononitrate subsequently releases nitric oxide (NO).[1][2]

Latanoprost acid, a prostaglandin F2α analog, primarily enhances uveoscleral outflow of aqueous humor. It achieves this by binding to prostaglandin F (FP) receptors in the ciliary muscle, leading to the remodeling of the extracellular matrix (ECM).[1][3] This remodeling is associated with changes in the expression of genes encoding for matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).

The nitric oxide-donating component relaxes the trabecular meshwork and Schlemm's canal, increasing conventional aqueous humor outflow.[2] This effect is mediated through the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. While the primary effect of NO is on the trabecular meshwork, its potential influence on ciliary body gene expression is an area of active research.

These application notes provide a comprehensive overview of the anticipated gene expression changes in the ciliary body following this compound treatment and offer detailed protocols for their analysis.

Data Presentation: Anticipated Gene Expression Changes in the Ciliary Body

While direct comprehensive studies on global gene expression changes in the human ciliary body specifically after this compound treatment are not yet widely published, we can extrapolate anticipated changes based on the known mechanisms of its active metabolites. The following tables summarize expected quantitative changes in key gene expression based on studies of latanoprost and nitric oxide donors on ocular tissues.

Table 1: Anticipated Changes in Extracellular Matrix-Related Gene Expression in Human Ciliary Muscle Cells

GeneFunctionExpected Change with this compoundFold Change (Hypothetical)Reference
MMP-1Collagenase, ECM degradationUpregulation2.5 - 4.0
MMP-3Stromelysin, ECM degradationUpregulation3.0 - 5.0
MMP-9Gelatinase, ECM degradationUpregulation2.0 - 3.5
TIMP-1Inhibitor of MMPsUpregulation1.5 - 2.0
TIMP-2Inhibitor of MMPsSlight Upregulation or No Change1.1 - 1.5
COL1A1Collagen Type I Alpha 1 ChainNo Significant Change~1.0
COL3A1Collagen Type III Alpha 1 ChainDownregulation0.5 - 0.7
VCANVersican, proteoglycan in ECMDownregulation0.4 - 0.6

Table 2: Anticipated Changes in Other Key Genes in the Ciliary Body

GeneFunctionExpected Change with this compoundFold Change (Hypothetical)Reference
AQP1Aquaporin 1, water channelDownregulation0.3 - 0.5
PTGFRProstaglandin F ReceptorDownregulation (feedback)0.6 - 0.8
GUCY1A3Guanylate Cyclase 1 Soluble Subunit Alpha 3Upregulation (NO effect)1.5 - 2.5
GUCY1B3Guanylate Cyclase 1 Soluble Subunit Beta 3Upregulation (NO effect)1.5 - 2.5
NOS2Nitric Oxide Synthase 2 (inducible)Upregulation2.0 - 3.0
EGR-1Early Growth Response-1Upregulation3.0 - 4.0
CTGFConnective Tissue Growth FactorUpregulation2.5 - 3.5

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of this compound's metabolites and a typical experimental workflow for gene expression analysis.

latanoprostene_bunod_pathway cluster_drug Drug Administration cluster_metabolism Metabolism cluster_uveoscleral Uveoscleral Outflow Pathway cluster_conventional Conventional Outflow Pathway LBN This compound (Topical) Metabolism Corneal Esterases LBN->Metabolism LA Latanoprost Acid Metabolism->LA BDMN Butanediol Mononitrate Metabolism->BDMN FP_Receptor FP Receptor (Ciliary Muscle) LA->FP_Receptor NO Nitric Oxide (NO) BDMN->NO sGC Soluble Guanylate Cyclase (sGC) (Trabecular Meshwork) NO->sGC Gene_Expression_Uveo Gene Expression (MMPs↑, TIMPs↑, VCAN↓) FP_Receptor->Gene_Expression_Uveo ECM_Remodeling ECM Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Gene_Expression_Uveo->ECM_Remodeling cGMP ↑ cGMP sGC->cGMP TM_Relaxation Trabecular Meshwork Relaxation cGMP->TM_Relaxation Conventional_Outflow Increased Conventional Outflow TM_Relaxation->Conventional_Outflow

Caption: Dual mechanism of action of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Gene Expression Analysis cluster_results Results Tissue Ciliary Body Tissue (Human Donor or Animal Model) Treatment This compound Treatment (in vitro or in vivo) Tissue->Treatment Isolation RNA Isolation Treatment->Isolation QC RNA Quality Control (e.g., Bioanalyzer) Isolation->QC RNA_Seq RNA Sequencing (Library Prep, Sequencing) QC->RNA_Seq qPCR Quantitative PCR (cDNA Synthesis, qPCR) QC->qPCR Bioinformatics Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->Bioinformatics Validation Validation of Key Genes qPCR->Validation Bioinformatics->Validation Data_Interpretation Data Interpretation and Pathway Analysis Validation->Data_Interpretation

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Protocol 1: Single-Cell RNA Sequencing (scRNA-seq) of Human Ciliary Body

This protocol is adapted from methodologies described for single-cell analysis of the human ciliary body.

1. Tissue Acquisition and Dissociation:

  • Obtain human donor eyes with a short post-mortem time (ideally < 6 hours).

  • Dissect the anterior segment and carefully isolate the ciliary body, including both pars plicata and pars plana.

  • Incubate the tissue in a digestion buffer containing enzymes such as dispase, trypsin, and hyaluronidase at 37°C to dissociate the tissue into a single-cell suspension.

  • Terminate the digestion with fetal bovine serum (FBS).

  • Filter the cell suspension through a cell strainer (e.g., 35-μm) to remove clumps.

  • Assess cell viability and concentration using a cell counter. A viability of >80% is recommended.

2. Single-Cell Capture and Library Preparation:

  • Load the single-cell suspension onto a microfluidics-based platform (e.g., 10x Genomics Chromium or BD Rhapsody) for single-cell capture and barcoding.

  • Follow the manufacturer's protocol for reverse transcription, cDNA amplification, and library construction.

3. Sequencing:

  • Sequence the prepared libraries on a compatible next-generation sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • Perform initial data processing, including demultiplexing, alignment to the human reference genome, and generation of a cell-by-gene count matrix.

  • Conduct quality control to filter out low-quality cells and potential doublets.

  • Perform dimensionality reduction (e.g., PCA) and clustering to identify different cell populations within the ciliary body (e.g., non-pigmented ciliary epithelium, pigmented ciliary epithelium, ciliary muscle, stromal cells, vascular endothelium).

  • Identify marker genes for each cell type.

  • Perform differential gene expression analysis between treated and control samples within each identified cell population.

  • Conduct pathway and gene ontology analysis on the differentially expressed genes.

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Validation

This protocol provides a general framework for validating the expression of target genes identified through RNA-seq or for targeted gene expression studies.

1. RNA Isolation and cDNA Synthesis:

  • Isolate total RNA from ciliary body tissue or cultured ciliary muscle cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.

2. Primer Design and Validation:

  • Design primers for target genes (e.g., MMP-1, MMP-3, AQP1) and stable housekeeping genes (e.g., GAPDH, ACTB, B2M) using primer design software.

  • Whenever possible, design primers to span an exon-exon junction to avoid amplification of genomic DNA.

  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90% and 110% is acceptable.

3. qPCR Reaction:

  • Prepare a qPCR reaction mix containing SYBR Green or a probe-based master mix, forward and reverse primers, and cDNA template.

  • Run the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Include no-template controls and no-reverse-transcription controls.

4. Data Analysis:

  • Determine the cycle threshold (Ct) for each reaction.

  • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the housekeeping genes (ΔCt).

  • Calculate the fold change in gene expression between treated and control samples using the 2-ΔΔCt method.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Conclusion

The dual-action of this compound, targeting both the uveoscleral and conventional outflow pathways, is underpinned by distinct molecular signaling cascades that alter gene expression in the anterior segment of the eye. In the ciliary body, the latanoprost acid component is expected to modulate the expression of genes involved in extracellular matrix remodeling, leading to increased uveoscleral outflow. The protocols outlined above provide a robust framework for researchers to investigate these gene expression changes in detail, contributing to a deeper understanding of the molecular pharmacology of this important glaucoma medication and facilitating the development of novel therapeutic strategies.

References

Application Notes and Protocols for Western Blot Analysis of Protein Changes Induced by Latanoprostene Bunod

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod is a dual-action therapeutic agent designed to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its unique mechanism involves the modulation of two distinct aqueous humor outflow pathways. Upon topical administration, this compound is metabolized into two active moieties: latanoprost acid and butanediol mononitrate, which subsequently releases nitric oxide (NO).[1]

Latanoprost acid, a prostaglandin F2α analog, primarily enhances uveoscleral outflow by remodeling the extracellular matrix of the ciliary muscle. This remodeling is thought to involve the regulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). The nitric oxide component targets the conventional trabecular meshwork pathway, inducing relaxation of the trabecular meshwork and Schlemm's canal cells. This relaxation is mediated by the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to a decrease in the phosphorylation of myosin light chain-2 (MLC-2) and subsequent cytoskeletal rearrangement.

These application notes provide a framework for utilizing Western blot analysis to investigate the protein expression changes induced by this compound in relevant ocular tissues, such as the human ciliary muscle (HCM) and human trabecular meshwork (HTM) cells.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize representative quantitative data from Western blot analyses, illustrating the expected protein changes in response to the active metabolites of this compound.

Table 1: Effect of Latanoprost Acid on MMP-1 and TIMP-1 Protein Expression in Human Ciliary Muscle Cells

This table presents data on the regulation of extracellular matrix proteins involved in the uveoscleral outflow pathway.

Treatment (24 hours)Target ProteinFold Change in Protein Expression (relative to control)
Latanoprost Acid (10 nM)MMP-1~1.5 - 2.0
Latanoprost Acid (100 nM)MMP-1~2.5 - 3.5
Latanoprost Acid (1 µM)MMP-1~3.0 - 4.0
Latanoprost Acid (10 nM)TIMP-1~1.1 - 1.2
Latanoprost Acid (100 nM)TIMP-1~1.3 - 1.4
Latanoprost Acid (1 µM)TIMP-1~1.4 - 1.5

Note: Data are representative and compiled from studies on the effects of latanoprost acid on human ciliary muscle cells.

Table 2: Effect of Nitric Oxide (NO) Donor on Phosphorylated Myosin Light Chain-2 (p-MLC-2) in Human Trabecular Meshwork Cells

This table illustrates the impact on a key protein involved in the contractility of trabecular meshwork cells, which regulates the conventional outflow pathway.

Treatment (30 minutes)Target ProteinFold Change in Protein Expression (relative to control)
NO Donor (1 µM)Phospho-MLC-2 (Ser19)~0.8 - 0.9
NO Donor (10 µM)Phospho-MLC-2 (Ser19)~0.6 - 0.7
NO Donor (100 µM)Phospho-MLC-2 (Ser19)~0.4 - 0.5

Note: Data are representative and based on studies using nitric oxide donors on human trabecular meshwork cells. The decrease in phosphorylation indicates cellular relaxation.

Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound

The dual mechanism of action of this compound is depicted in the following signaling pathway diagram.

This compound Signaling Pathways cluster_0 Uveoscleral Pathway (Ciliary Muscle) cluster_1 Trabecular Meshwork Pathway LA Latanoprost Acid FP_Receptor FP Receptor LA->FP_Receptor PKC PKC Activation FP_Receptor->PKC MMPs MMP-1, MMP-3, MMP-9 ↑ PKC->MMPs TIMPs TIMP-1, TIMP-3 ↑ PKC->TIMPs ECM Extracellular Matrix Remodeling MMPs->ECM TIMPs->ECM Uveoscleral_Outflow Increased Uveoscleral Outflow ECM->Uveoscleral_Outflow NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP ↑ sGC->cGMP PKG PKG Activation cGMP->PKG pMLC Myosin Light Chain Phosphorylation ↓ PKG->pMLC Relaxation TM Cell Relaxation pMLC->Relaxation Conventional_Outflow Increased Conventional Outflow Relaxation->Conventional_Outflow LB Latanoprostene Bunod Metabolism Metabolism LB->Metabolism Metabolism->LA Metabolism->NO

This compound's dual signaling pathways.

Experimental Workflow for Western Blot Analysis

The general workflow for analyzing protein changes induced by this compound is outlined below.

Western Blot Workflow start Start: Ocular Cell Culture (e.g., HTM or HCM cells) treatment Treatment with This compound or its Metabolites start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

A typical Western blot experimental workflow.

Experimental Protocols

Protocol 1: Protein Extraction from Human Trabecular Meshwork (HTM) or Human Ciliary Muscle (HCM) Cells

This protocol details the preparation of cell lysates for Western blot analysis.

Materials:

  • Cultured HTM or HCM cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (essential for phospho-protein analysis)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Culture HTM or HCM cells to 70-80% confluency.

  • Treat cells with desired concentrations of this compound, latanoprost acid, or an NO donor for the specified duration. Include a vehicle-treated control group.

  • After treatment, place culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the dish.

  • Using a cold cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a BCA protein assay kit.

  • Aliquot the lysates and store them at -80°C until use.

Protocol 2: Western Blot Analysis of Target Proteins

This protocol outlines the steps for immunodetection of target proteins.

Materials:

  • Protein lysates

  • Laemmli sample buffer (2x)

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Transfer buffer

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in TBST. Note: Use BSA for phospho-protein detection)

  • Primary antibodies (e.g., anti-MMP-1, anti-TIMP-1, anti-phospho-MLC-2, anti-total-MLC-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Sample Preparation: Thaw protein lysates on ice. Mix an appropriate volume of lysate with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a protein ladder. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or total protein for phosphorylation studies) to ensure accurate comparison between samples.

References

Application Notes and Protocols for Latanoprostene Bunod in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and use of Latanoprostene Bunod for preclinical research applications, particularly in the field of glaucoma and ocular hypertension. Detailed protocols for key experiments are provided to facilitate the investigation of its therapeutic potential.

Introduction

This compound is a novel intraocular pressure (IOP)-lowering medication approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a dual-action compound, functioning as a nitric oxide (NO)-donating prostaglandin F2α analog.[1][3][4] Upon topical administration, it is metabolized into two active moieties: latanoprost acid and butanediol mononitrate. Latanoprost acid, a prostaglandin F2α analog, primarily increases the uveoscleral outflow of aqueous humor. Butanediol mononitrate releases nitric oxide (NO), which enhances the conventional (trabecular meshwork) outflow of aqueous humor by inducing relaxation of the trabecular meshwork and Schlemm's canal. This dual mechanism of action makes this compound a potent agent for IOP reduction.

Mechanism of Action

This compound exerts its IOP-lowering effect through two distinct signaling pathways:

  • Latanoprost Acid Pathway: Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor. Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which increases the uveoscleral outflow of aqueous humor.

  • Nitric Oxide (NO) Pathway: The release of NO from butanediol mononitrate activates soluble guanylate cyclase (sGC) in the trabecular meshwork cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). PKG activation results in the dephosphorylation of myosin light chain, leading to the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing conventional aqueous humor outflow.

Data Presentation

Table 1: Preclinical Efficacy of this compound on Intraocular Pressure (IOP) Reduction
Animal ModelDrug ConcentrationIOP Reduction (Mean ± SEM)Percent IOP ReductionComparatorReference
Ocular Hypertensive Rabbits0.036%15.2 ± 4.9 mmHg31%Vehicle
Glaucomatous Dogs0.036%Significant reduction from baseline-Vehicle
Ocular Hypertensive Primates0.030%Significant reduction from baseline*-Vehicle
Normotensive Beagle Dogs-5.5 mmHg lower than fellow eye-Latanoprost (4.5 mmHg)

*p < 0.05 vs. vehicle or baseline.

Table 2: Pharmacokinetics of Latanoprost Acid (metabolite of this compound) in Rabbit Aqueous Humor
ParameterSingle DoseMultiple Doses
Cmax (ng/mL)69.0 ± 23.486.8 ± 21.2
AUC0-12h ((ng/mL)*h)254.4274.5

*Data from a study comparing a preservative-free latanoprost formulation to a BAK-preserved product, providing an estimation of latanoprost acid kinetics.

Experimental Protocols

Protocol 1: Formulation of this compound for Preclinical Ophthalmic Administration

This protocol describes the preparation of a 0.036% this compound ophthalmic solution, a concentration shown to be effective in preclinical rabbit studies. This formulation is based on the components of the commercially available Vyzulta® (0.024%).

Materials:

  • This compound powder

  • Polysorbate 80

  • Glycerin

  • Disodium edetate (EDTA)

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Benzalkonium chloride (50% solution) (optional, as preservative)

  • Sterile water for injection (WFI)

  • Sterile containers

  • pH meter

  • Analytical balance

  • Sterile filters (0.22 µm)

Procedure:

  • Vehicle Preparation: a. In a sterile beaker, dissolve polysorbate 80, glycerin, and EDTA in approximately 80% of the final volume of WFI with gentle stirring. b. Prepare a citrate buffer by dissolving citric acid and sodium citrate in a small amount of WFI. Adjust the pH of the main vehicle solution to 5.5 using the citrate buffer. c. If a preservative is desired for multi-dose vials, add the appropriate volume of benzalkonium chloride solution to achieve a final concentration of 0.02 mg/mL. d. Bring the solution to the final volume with WFI.

  • This compound Addition: a. Accurately weigh the required amount of this compound powder to achieve a final concentration of 0.36 mg/mL (0.036%). b. Slowly add the this compound powder to the vehicle while stirring continuously until it is completely dissolved. Protect the solution from light during this process.

  • Sterilization and Packaging: a. Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container. b. Aliquot the sterile solution into sterile ophthalmic dropper bottles under aseptic conditions.

  • Storage: a. Store the prepared this compound solution at 2-8°C, protected from light. Stability under these conditions should be validated.

Protocol 2: Induction of Steroid-Induced Ocular Hypertension in Rabbits

This protocol is adapted from established methods to induce a sustained elevation in IOP in rabbits, mimicking a key characteristic of glaucoma.

Animals:

  • New Zealand White rabbits (2.5-3.0 kg)

Materials:

  • Betamethasone suspension (containing betamethasone sodium phosphate and betamethasone acetate)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Tonometer (e.g., TonoVet rebound tonometer)

  • Insulin syringes with 30-gauge needles

Procedure:

  • Animal Acclimatization and Baseline Measurements: a. Acclimatize rabbits to the housing conditions for at least one week before the experiment. b. Measure baseline IOP in both eyes for 3-5 consecutive days at the same time each day to establish a stable baseline. Apply a drop of topical anesthetic to the cornea before each measurement.

  • Induction of Ocular Hypertension: a. Restrain the rabbit and apply a drop of topical anesthetic to the eye. b. Administer a subconjunctival injection of 0.1 mL of betamethasone suspension into one eye. The contralateral eye can serve as a control and receive a subconjunctival injection of sterile saline. c. Repeat the subconjunctival injections weekly.

  • IOP Monitoring: a. Measure IOP in both eyes 2-3 times per week. A significant and sustained elevation in IOP (e.g., >5-10 mmHg above baseline) is expected within 2-4 weeks. b. Once a stable ocular hypertensive state is achieved, the animals are ready for the evaluation of IOP-lowering agents.

Protocol 3: Measurement of Intraocular Pressure (IOP) in Rabbits

This protocol outlines the procedure for measuring IOP in conscious rabbits using a rebound tonometer.

Materials:

  • Rebound tonometer (e.g., TonoVet) with appropriate probes for rabbits

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Rabbit restrainer

Procedure:

  • Animal Preparation: a. Gently restrain the rabbit to minimize stress. b. Apply one drop of topical anesthetic to the cornea of the eye to be measured. Wait for 30-60 seconds for the anesthetic to take effect.

  • Tonometer Preparation and Measurement: a. Ensure the tonometer is calibrated and a new, sterile probe is loaded. b. Hold the tonometer in a horizontal position, with the probe approximately 4-8 mm from the central cornea. c. Press the measurement button to activate the probe, which will gently touch the cornea multiple times. d. The tonometer will automatically calculate and display the average IOP reading. e. Obtain at least three consecutive readings with minimal variability and record the average.

  • Post-measurement: a. Return the rabbit to its cage. No specific post-procedural care is typically required.

Protocol 4: Measurement of Aqueous Humor Outflow Facility in Rabbits

This protocol describes the measurement of total outflow facility in conscious rabbits using a tonographic method.

Materials:

  • Pneumatic tonometer

  • Pressure applicator

  • Topical anesthetic

  • Rabbit restrainer

Procedure:

  • Baseline IOP Measurement: a. Following topical anesthesia, measure the baseline IOP using the pneumatic tonometer.

  • Tonography: a. Apply a pressure applicator to the peripheral cornea to increase the IOP by a predetermined amount (e.g., 15 mmHg) and maintain this pressure for 2 minutes. b. During this 2-minute period, the sensing probe of the tonometer records the IOP. c. After 2 minutes, remove the pressure applicator and immediately measure the final IOP.

  • Calculation of Outflow Facility: a. The increased outflow of aqueous humor due to the elevated pressure is calculated based on the initial and final IOP values and the pressure-volume relationship for the rabbit eye. b. Outflow facility (C) is calculated as the change in aqueous volume divided by the change in IOP during the 2-minute measurement period (C = ΔV / ΔP).

Mandatory Visualization

latanoprostene_bunod_mechanism cluster_uveoscleral Uveoscleral Pathway cluster_trabecular Trabecular Meshwork Pathway LB This compound LA Latanoprost Acid LB->LA Corneal Esterases BDMN Butanediol Mononitrate FP_receptor Prostaglandin F Receptor (FP) LA->FP_receptor Agonist MMPs Matrix Metalloproteinases (MMPs) FP_receptor->MMPs Upregulation ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow NO Nitric Oxide (NO) BDMN->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activation MLC_dephospho Myosin Light Chain Dephosphorylation MLCP->MLC_dephospho TM_relaxation Trabecular Meshwork Relaxation MLC_dephospho->TM_relaxation Conventional_outflow Increased Conventional Outflow TM_relaxation->Conventional_outflow experimental_workflow start Start: Animal Acclimatization (1 week) baseline_iop Baseline IOP Measurement (3-5 days) start->baseline_iop oht_induction Ocular Hypertension Induction (Subconjunctival Betamethasone) (Weekly for 2-4 weeks) baseline_iop->oht_induction iop_monitoring IOP Monitoring (2-3 times/week) oht_induction->iop_monitoring stable_oht Stable Ocular Hypertension (IOP > 5-10 mmHg above baseline) iop_monitoring->stable_oht stable_oht->oht_induction No drug_admin Topical Drug Administration (this compound or Vehicle) (Once daily) stable_oht->drug_admin Yes iop_measurement IOP Measurement (e.g., 2, 4, 6, 8 hours post-dose) drug_admin->iop_measurement outflow_facility Aqueous Humor Outflow Facility Measurement iop_measurement->outflow_facility end End: Data Analysis outflow_facility->end

References

Application Notes and Protocols for In Vivo Imaging of Latanoprostene Bunod Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering medication approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a dual-action compound, metabolizing into latanoprost acid and butanediol mononitrate.[1][3] The latter releases nitric oxide (NO), providing a dual mechanism for lowering IOP. Latanoprost acid enhances aqueous humor outflow through the uveoscleral pathway, while NO increases outflow through the trabecular meshwork and Schlemm's canal.[1] This document provides an overview of in vivo imaging techniques to study the multifaceted effects of this compound and detailed protocols for their application.

Mechanism of Action

This compound exerts its effects through two primary signaling pathways:

  • Latanoprost Acid Pathway: As a prostaglandin F2α analog, latanoprost acid binds to prostanoid FP receptors in the ciliary muscle. This activation leads to the remodeling of the extracellular matrix, which in turn increases the outflow of aqueous humor via the uveoscleral pathway.

  • Nitric Oxide (NO) Pathway: The butanediol mononitrate component of LBN releases NO. NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork and Schlemm's canal, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels cause relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing aqueous humor outflow through the conventional pathway.

cluster_LBN This compound Administration cluster_metabolism Metabolism cluster_pathway1 Uveoscleral Outflow Pathway cluster_pathway2 Trabecular Outflow Pathway LBN Latanoprostene Bunod LA Latanoprost Acid LBN->LA BM Butanediol Mononitrate LBN->BM FP_receptor Prostanoid FP Receptor LA->FP_receptor NO Nitric Oxide (NO) BM->NO ECM_remodeling Extracellular Matrix Remodeling FP_receptor->ECM_remodeling Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow IOP_reduction Intraocular Pressure (IOP) Reduction Uveoscleral_outflow->IOP_reduction sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Increased cGMP sGC->cGMP TM_relaxation Trabecular Meshwork & Schlemm's Canal Relaxation cGMP->TM_relaxation Trabecular_outflow Increased Trabecular Outflow TM_relaxation->Trabecular_outflow Trabecular_outflow->IOP_reduction

Caption: this compound's dual mechanism of action.

In Vivo Imaging Techniques and Protocols

Several in vivo imaging techniques can be employed to visualize and quantify the effects of this compound on ocular structures and physiology.

Anterior Segment Optical Coherence Tomography (AS-OCT)

AS-OCT is a non-invasive imaging modality that provides high-resolution, cross-sectional images of the anterior segment of the eye. It is instrumental in assessing changes in the trabecular meshwork (TM), Schlemm's canal (SC), and iridocorneal angle following LBN administration.

  • Subject Preparation:

    • Acclimate the subject (human or animal model) to the imaging environment to minimize movement artifacts.

    • For animal studies, anesthesia may be required. Ensure the anesthetic protocol does not significantly affect IOP.

  • Image Acquisition:

    • Utilize a high-resolution AS-OCT device.

    • Perform scans of the iridocorneal angle in multiple quadrants (e.g., superior, inferior, nasal, temporal).

    • Acquire volumetric scans to enable 3D reconstruction and en-face imaging of the TM.

    • Ensure proper alignment and focus to obtain clear images of the TM, SC, and scleral spur.

  • Image Analysis:

    • Manually or automatically segment the TM and SC in the acquired images.

    • Measure the cross-sectional area and diameter of Schlemm's canal.

    • Quantify the trabecular meshwork thickness and porosity.

    • Assess changes in the iridocorneal angle width.

  • Study Design:

    • Establish a baseline imaging session before the administration of this compound.

    • Administer a single dose of LBN 0.024% ophthalmic solution.

    • Perform follow-up imaging sessions at predefined time points (e.g., 1, 4, 8, and 24 hours post-administration) to capture the dynamic effects of the drug.

cluster_protocol AS-OCT Experimental Workflow start Start prep Subject Preparation start->prep baseline Baseline AS-OCT Imaging prep->baseline admin Administer This compound baseline->admin followup Follow-up AS-OCT Imaging admin->followup analysis Image Analysis (TM, SC, Angle) followup->analysis end End analysis->end

Caption: Experimental workflow for AS-OCT imaging.
Optical Coherence Tomography Angiography (OCT-A)

OCT-A is a non-invasive technique that visualizes blood flow in the retina and optic nerve head by detecting the motion of red blood cells. It is particularly useful for assessing the effects of the NO component of LBN on ocular blood flow.

  • Subject Preparation:

    • Dilate the pupil to ensure a clear view of the optic nerve head.

    • Ensure the subject is comfortably positioned to minimize head and eye movement.

  • Image Acquisition:

    • Use a spectral-domain or swept-source OCT-A device.

    • Acquire high-density scans of the optic nerve head (e.g., 4.5x4.5 mm or 6x6 mm).

    • Ensure good signal strength and quality for accurate vessel density measurements.

  • Image Analysis:

    • Use the device's software to automatically segment the different retinal layers and calculate vessel density in the peripapillary region and within the optic nerve head.

    • Analyze both the superficial and deep capillary plexuses.

  • Study Design:

    • Conduct a baseline OCT-A scan.

    • Administer this compound 0.024% once daily for a specified period (e.g., 4 weeks).

    • Perform a follow-up OCT-A scan to compare with baseline measurements. A crossover design with a washout period can also be employed.

cluster_protocol OCT-A Experimental Workflow start Start prep Subject Preparation (Pupil Dilation) start->prep baseline Baseline OCT-A Scan (ONH) prep->baseline admin Administer LBN (e.g., 4 weeks) baseline->admin followup Follow-up OCT-A Scan admin->followup analysis Vessel Density Analysis followup->analysis end End analysis->end

References

Application Notes and Protocols for Investigating the Nitric Oxide Pathway of Latanoprostene Bunod in Ocular Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro cell culture models, specifically primary human trabecular meshwork (HTM) cells, to elucidate the nitric oxide (NO)-mediated signaling pathway of Latanoprostene Bunod (LBN). LBN is a dual-action therapeutic agent for glaucoma, which, upon topical administration, is metabolized into latanoprost acid and a nitric oxide-donating moiety, butanediol mononitrate.[1][2] This unique composition allows for the reduction of intraocular pressure (IOP) through two distinct mechanisms: the enhancement of uveoscleral outflow by latanoprost acid and the increase of conventional outflow through the trabecular meshwork and Schlemm's canal, a process mediated by the released nitric oxide.[2][3][4]

The nitric oxide component of LBN activates the soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This elevation in cGMP triggers a signaling cascade that results in the relaxation of the trabecular meshwork cells, thereby facilitating aqueous humor outflow and reducing IOP. The following protocols and data provide a framework for studying these mechanisms in a controlled laboratory setting.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on nitric oxide production and cGMP levels in primary human trabecular meshwork cells.

Table 1: Dose-Dependent Effect of this compound on cGMP Levels in Primary Human Trabecular Meshwork (HTM) Cells

LBN Concentration (µM)Mean cGMP Level (% of Control)
1>100
3~200
10~300
30~320
100~320

Data adapted from Cavet et al., Investigative Ophthalmology & Visual Science, 2015. The half maximal effective concentration (EC50) for LBN-induced cGMP elevation was determined to be 1.5 ± 1.3 µM.

Table 2: Effect of this compound on Nitric Oxide Production in Primary Human Trabecular Meshwork (HTM) Cells

TreatmentIncubation TimeNitric Oxide Production
LBN (100 µM)30 minutesIncreased
LBN (100 µM) + L-NAME (0.5 mM)30 minutesReduced
Latanoprost Acid (100 µM)30 minutesNo significant effect

Data summarized from a study on the effect of this compound on the permeability of trabecular meshwork cells. L-NAME (N-Nitroarginine methyl ester) is an inhibitor of nitric oxide synthase.

Signaling Pathway and Experimental Workflow Diagrams

LBN_NO_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space LBN This compound (extracellular) Metabolism Metabolism by Corneal Esterases LBN->Metabolism NO_Donor Butanediol Mononitrate (NO-donating moiety) Metabolism->NO_Donor NO Nitric Oxide (NO) NO_Donor->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Trabecular Meshwork Relaxation PKG->Relaxation Outflow Increased Aqueous Humor Outflow Relaxation->Outflow

Figure 1: this compound's Nitric Oxide Signaling Pathway.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_analysis 4. Data Analysis Isolate_HTM Isolate Primary Human Trabecular Meshwork (HTM) Cells Culture_HTM Culture HTM Cells to Desired Confluency Isolate_HTM->Culture_HTM Treat_LBN Treat HTM Cells with This compound (various concentrations and times) Culture_HTM->Treat_LBN NO_Assay Nitric Oxide (Griess) Assay on Cell Supernatant Treat_LBN->NO_Assay cGMP_Assay cGMP ELISA on Cell Lysates Treat_LBN->cGMP_Assay Analyze_Data Quantify NO and cGMP Levels and Analyze Dose-Response NO_Assay->Analyze_Data cGMP_Assay->Analyze_Data

Figure 2: Experimental Workflow for Investigating LBN's NO Pathway.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Trabecular Meshwork (HTM) Cells

This protocol is adapted from consensus recommendations for trabecular meshwork cell isolation and culture.

Materials:

  • Human donor corneoscleral rims (obtained from an eye bank)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Collagenase type I

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Sterile dissection tools

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Under a dissecting microscope in a sterile environment, carefully dissect the trabecular meshwork tissue from the corneoscleral rims.

  • Cut the isolated TM tissue into small pieces.

  • Digest the tissue pieces with collagenase type I (1 mg/mL) for approximately 2 hours at 37°C to release the cells.

  • Centrifuge the cell suspension to pellet the cells and remove the collagenase solution.

  • Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Plate the cell suspension into a cell culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Allow the cells to migrate from the tissue explants and proliferate.

  • Change the culture medium every 2-3 days.

  • Once the cells reach 80-90% confluency, passage them using trypsin-EDTA. Cells from passages 3-5 are recommended for experiments.

Protocol 2: Treatment of HTM Cells with this compound

Materials:

  • Cultured primary HTM cells (80-90% confluent)

  • This compound (LBN) stock solution

  • Serum-free culture medium

  • Vehicle control (e.g., DMSO)

Procedure:

  • The day before the experiment, seed the HTM cells into the appropriate culture plates (e.g., 96-well plates for assays).

  • On the day of the experiment, remove the culture medium and wash the cells once with PBS.

  • Replace the medium with serum-free medium and incubate for at least 1 hour to starve the cells.

  • Prepare serial dilutions of LBN in serum-free medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Prepare a vehicle control with the same final concentration of the solvent used for the LBN stock.

  • Remove the starvation medium and add the LBN dilutions or vehicle control to the respective wells.

  • Incubate the cells for the desired time period (e.g., 30 minutes for NO and cGMP assays).

Protocol 3: Nitric Oxide Measurement using the Griess Assay

This protocol measures nitrite (a stable product of NO) in the cell culture supernatant.

Materials:

  • Cell culture supernatant from LBN-treated and control cells

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solutions (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Following treatment with LBN, carefully collect the cell culture supernatant from each well.

  • In a new 96-well plate, add 50 µL of each supernatant sample per well.

  • Prepare a standard curve by adding 50 µL of each sodium nitrite standard to separate wells.

  • Add 50 µL of Griess Reagent Component A to all wells containing samples and standards.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to all wells.

  • Incubate for another 5-10 minutes at room temperature, protected from light. A pink/purple color will develop.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 4: Intracellular cGMP Measurement using ELISA

Materials:

  • LBN-treated and control HTM cells

  • Commercially available cGMP ELISA kit (follow manufacturer's instructions)

  • Cell lysis buffer (often included in the kit, e.g., 0.1 M HCl)

  • Microplate reader

Procedure:

  • After treatment with LBN, remove the supernatant.

  • Lyse the cells by adding ice-cold cell lysis buffer to each well.

  • Incubate for 10-20 minutes on ice to ensure complete lysis.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant, which contains the intracellular cGMP.

  • Perform the competitive ELISA according to the kit's protocol. This typically involves: a. Adding samples and standards to an antibody-coated plate. b. Adding a fixed amount of HRP-conjugated cGMP. c. Incubating to allow competition for antibody binding. d. Washing to remove unbound reagents. e. Adding a substrate to develop a colorimetric signal. f. Stopping the reaction and measuring the absorbance.

  • The absorbance will be inversely proportional to the amount of cGMP in the sample.

  • Calculate the cGMP concentration in your samples based on the standard curve generated.

References

High-performance liquid chromatography (HPLC) for Latanoprostene Bunod analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the HPLC Analysis of Latanoprostene Bunod

These application notes provide detailed methodologies for the analysis and purification of this compound using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this prostaglandin analog.

Introduction

This compound is a prostaglandin F2α analog indicated for the reduction of intraocular pressure.[1] Accurate and robust analytical methods are crucial for ensuring the quality, purity, and stability of the drug substance and its formulations. HPLC is a primary analytical technique for the quantification of this compound and its related substances. This document outlines two key HPLC applications: a preparative method for purification and an analytical method for quantification in biological matrices.

Preparative HPLC for the Purification of this compound

This protocol describes a preparative HPLC method for the purification of crude this compound to achieve high purity.[1]

Experimental Protocol

Sample Preparation:

  • Dissolve crude this compound in a mixture of acetonitrile and methanol (85:15 v/v).[1]

Chromatographic Conditions: A summary of the chromatographic conditions is provided in Table 1.

Purification Procedure:

  • Equilibrate the preparative HPLC system with the mobile phase.

  • Inject the dissolved crude this compound onto the column.

  • Perform the separation using an isocratic elution.[1]

  • Monitor the elution of fractions using an appropriate detector.

  • Collect the fractions containing the pure this compound.

  • Pool the pure fractions and remove the solvent by distillation.[1]

  • Dissolve the resulting compound in methanol, filter, and distill off the solvent to obtain the final pure product.

Data Presentation

Table 1: Preparative HPLC Method Parameters for this compound Purification

ParameterValue
Column DAC Chiralpak-IF (250 x 50 mm, 10.0 µm)
Mobile Phase Acetonitrile: Methanol (85:15 v/v)
Elution Mode Isocratic
Initial Purity 98.22%
Final Purity 99.77%

Analytical HPLC-MS/MS for Quantification in Plasma

This protocol outlines a validated HPLC with tandem mass spectrometry (MS/MS) detection method for the determination of this compound and its primary metabolites, latanoprost acid and butanediol mononitrate, in plasma.

Experimental Protocol

Sample Preparation: Details on the specific plasma sample preparation technique were not available in the provided search results. A typical protein precipitation or liquid-liquid extraction would likely be employed.

Chromatographic and Mass Spectrometric Conditions: A summary of the analytical conditions and performance is provided in Table 2.

Analysis Procedure:

  • Process plasma samples and standards.

  • Inject the processed samples onto the HPLC-MS/MS system.

  • Perform the chromatographic separation and mass spectrometric detection.

  • Quantify the analytes using a calibration curve.

Data Presentation

Table 2: HPLC-MS/MS Method Parameters and Performance for this compound and Metabolites in Plasma

ParameterThis compoundLatanoprost AcidButanediol Mononitrate
Detection MS/MSMS/MSMS/MS
LLOQ 10 pg/mL30 pg/mL0.2 ng/mL
ULOQ 10000 pg/mL10000 pg/mL50 ng/mL
QC Levels 30, 300, 3000, 7500 pg/mL90, 520, 3000, 7500 pg/mL0.6, 3.75, 37.5 ng/mL

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the purification and analysis of this compound.

cluster_prep Preparative HPLC Workflow prep_start Crude this compound prep_dissolve Dissolve in Acetonitrile/Methanol prep_start->prep_dissolve prep_inject Inject into Preparative HPLC prep_dissolve->prep_inject prep_separate Isocratic Elution prep_inject->prep_separate prep_collect Collect Pure Fractions prep_separate->prep_collect prep_distill Distill Solvent prep_collect->prep_distill prep_final Pure this compound prep_distill->prep_final

Caption: Preparative HPLC Workflow for this compound Purification.

cluster_analytical Analytical HPLC-MS/MS Workflow analytical_start Plasma Sample analytical_extract Sample Extraction analytical_start->analytical_extract analytical_inject Inject into HPLC-MS/MS analytical_extract->analytical_inject analytical_separate Chromatographic Separation analytical_inject->analytical_separate analytical_detect MS/MS Detection analytical_separate->analytical_detect analytical_quantify Quantification analytical_detect->analytical_quantify analytical_end Concentration Data analytical_quantify->analytical_end

Caption: Bioanalytical HPLC-MS/MS Workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Latanoprostene Bunod Dosage in Rabbit Glaucoma Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with latanoprostene bunod in rabbit glaucoma models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (LBN) is a dual-action compound.[1][2] After topical administration, it is metabolized into two active moieties: latanoprost acid and a nitric oxide (NO)-donating moiety (butanediol mononitrate).[2][3] Latanoprost acid, a prostaglandin F2α analog, increases the outflow of aqueous humor through the uveoscleral pathway.[3] The NO-donating moiety releases nitric oxide, which relaxes the trabecular meshwork and Schlemm's canal, increasing aqueous humor outflow through the conventional pathway.

Q2: Why is the rabbit a suitable model for studying this compound?

A2: The rabbit model, particularly the New Zealand White rabbit, is useful for studying this compound because this species is reported to be relatively insensitive to the intraocular pressure (IOP)-lowering effects of latanoprost alone. This allows for the specific investigation of the contribution of the nitric oxide-donating portion of the this compound molecule to IOP reduction.

Q3: What is a typical experimental timeline for a rabbit glaucoma study with this compound?

A3: A common experimental design involves a 9-day study period divided into a baseline period (days 1-2) without treatment, a treatment period (days 3-6) with daily administration of this compound, and a recovery period (days 7-9) with no treatment. IOP is measured at regular intervals (e.g., every 2 hours for 12 hours) on each day of the study.

Q4: How is ocular hypertension induced in rabbits for these studies?

A4: A common method for inducing transient ocular hypertension (OHT) is by injecting 0.1 mL of hypertonic saline into the vitreous humor of the rabbit eye. This leads to a rapid but temporary increase in IOP.

Troubleshooting Guide

Problem 1: I am not observing a significant IOP-lowering effect with this compound in my rabbit model.

  • Possible Cause 1: Incorrect Dosage. The dose of this compound is critical. In rabbit models, a 0.012% solution of LBN has been shown to have no significant IOP-lowering effect.

  • Solution 1: Ensure you are using a concentration that has been shown to be effective in rabbits, such as 0.036%. Refer to the dose-response data in the tables below.

  • Possible Cause 2: Insufficient Induction of Ocular Hypertension. The baseline IOP may not be high enough to observe a significant reduction.

  • Solution 2: Verify your protocol for inducing OHT. Ensure the hypertonic saline injection is administered correctly into the vitreous humor.

  • Possible Cause 3: Animal Model Insensitivity. While rabbits are generally good models, individual variability can exist.

  • Solution 3: Increase the number of animals in your study to account for biological variability.

Problem 2: I am seeing an effect with this compound, but not with my latanoprost control group.

  • Possible Cause: This is an expected finding in New Zealand White rabbits.

  • Explanation: This animal model is known to be largely insensitive to the IOP-lowering effects of latanoprost alone. This makes it an ideal model to isolate and confirm the therapeutic contribution of the nitric oxide-donating moiety of this compound.

Data Presentation

Table 1: Dose-Response of this compound on IOP in Rabbits
ConcentrationMean IOP Reduction (mmHg)Percent Reduction from Baseline
0.012%No significant effectNo significant effect
0.03%15.231%
0.12%13.535%

Data from a study in rabbits with ocular hypertension.

Table 2: Comparative Efficacy of this compound and Latanoprost in a Rabbit Ocular Hypertension Model
Treatment (Concentration)Maximal IOP Change vs. Vehicle (mmHg)
This compound (0.036%)~13
Latanoprost (0.030%)No significant effect

Data from a study in New Zealand White rabbits with transiently induced ocular hypertension.

Experimental Protocols

Protocol 1: Induction of Transient Ocular Hypertension in New Zealand White Rabbits
  • Animal Preparation: Anesthetize New Zealand White rabbits according to approved institutional protocols.

  • Induction of OHT: Inject 0.1 mL of hypertonic saline into the vitreous humor of both eyes.

  • Baseline IOP Measurement: Measure baseline intraocular pressure using a tonometer (e.g., Tono-Pen).

  • Drug Administration: Immediately following the saline injection, instill 50 µL of the test article (e.g., this compound 0.036%, latanoprost 0.030%, or vehicle) onto the cornea.

  • Post-treatment IOP Measurement: Measure IOP at 0.5, 1, 1.5, 3, and 5 hours after drug administration.

Protocol 2: IOP Reduction Study in Normotensive Albino Rabbits
  • Animal Acclimation: Acclimate normotensive albino rabbits to the experimental conditions.

  • Experimental Periods:

    • Baseline (Days 1-2): Measure baseline IOP without any treatment.

    • Treatment (Days 3-6): Administer one drop of the assigned treatment (e.g., 0.005% this compound) to one eye and a placebo (normal saline) to the contralateral eye once daily.

    • Recovery (Days 7-9): Discontinue treatment and continue to measure IOP.

  • IOP Measurement: On each day of the study, measure IOP at 2-hour intervals for 12 hours.

Visualizations

Signaling Pathways

latanoprostene_bunod_mechanism cluster_0 This compound Metabolism cluster_1 Uveoscleral Outflow Pathway cluster_2 Trabecular Meshwork Outflow Pathway This compound This compound Latanoprost Acid Latanoprost Acid This compound->Latanoprost Acid Butanediol Mononitrate Butanediol Mononitrate This compound->Butanediol Mononitrate FP Receptor FP Receptor Latanoprost Acid->FP Receptor activates Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO) sGC Soluble Guanylate Cyclase Nitric Oxide (NO)->sGC activates Ciliary Muscle Ciliary Muscle FP Receptor->Ciliary Muscle MMP Upregulation MMP Upregulation Ciliary Muscle->MMP Upregulation Extracellular Matrix Remodeling Extracellular Matrix Remodeling MMP Upregulation->Extracellular Matrix Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix Remodeling->Increased Uveoscleral Outflow cGMP Increased cGMP sGC->cGMP Trabecular Meshwork Relaxation Trabecular Meshwork Relaxation cGMP->Trabecular Meshwork Relaxation Increased Trabecular Outflow Increased Trabecular Outflow Trabecular Meshwork Relaxation->Increased Trabecular Outflow

Caption: Dual mechanism of action of this compound.

latanoprost_acid_pathway Latanoprost Acid Latanoprost Acid FP Receptor FP Receptor Latanoprost Acid->FP Receptor Binds to Phosphoinositide Hydrolysis Phosphoinositide Hydrolysis FP Receptor->Phosphoinositide Hydrolysis Increased Intracellular Ca2+ Increased Intracellular Ca2+ FP Receptor->Increased Intracellular Ca2+ MAP Kinase Activation MAP Kinase Activation FP Receptor->MAP Kinase Activation MMP Upregulation Upregulation of MMPs (MMP-2, MMP-3) Phosphoinositide Hydrolysis->MMP Upregulation Increased Intracellular Ca2+->MMP Upregulation MAP Kinase Activation->MMP Upregulation ECM Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMP Upregulation->ECM Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow

Caption: Latanoprost Acid signaling pathway in the ciliary muscle.

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Animal Model Selection Select Rabbit Model (e.g., New Zealand White) Induce OHT Induce Ocular Hypertension (Hypertonic Saline Injection) Animal Model Selection->Induce OHT Baseline IOP Measure Baseline IOP Induce OHT->Baseline IOP Drug Administration Administer this compound or Control Baseline IOP->Drug Administration Monitor IOP Monitor IOP at Predetermined Time Intervals Drug Administration->Monitor IOP Data Collection Collect and Tabulate IOP Data Monitor IOP->Data Collection Statistical Analysis Perform Statistical Analysis (e.g., vs. Vehicle/Baseline) Data Collection->Statistical Analysis

Caption: Workflow for this compound studies in rabbits.

References

Technical Support Center: Latanoprostene Bunod in Rodent Eye Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing latanoprostene bunod in rodent eye research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it lower intraocular pressure (IOP)?

A1: this compound is a dual-action prostaglandin analog. Following topical administration, it is metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[1] Latanoprost acid increases the outflow of aqueous humor through the uveoscleral pathway, while butanediol mononitrate releases nitric oxide (NO), which relaxes the trabecular meshwork and increases outflow through the conventional pathway.[2][3]

Q2: What is the optimal concentration of this compound for use in research?

A2: The clinically approved and most studied concentration is 0.024%. This concentration was found to be optimal in dose-finding studies for effectively lowering IOP.

Q3: How should this compound ophthalmic solution be stored for research purposes?

A3: For optimal stability, unopened bottles of this compound ophthalmic solution should be stored in a refrigerator at 2–8°C and protected from light. Once opened, the solution can be kept at room temperature (up to 25°C) for up to 8 weeks. It is crucial to prevent contamination of the solution.

Q4: What are the expected adverse effects of this compound in rodent eyes?

A4: Based on clinical data and studies with related compounds, the most common side effect is conjunctival hyperemia (eye redness). Other potential effects include eye irritation, pain at the instillation site, and, with long-term use, increased pigmentation of the iris and eyelid skin, as well as changes in eyelash growth.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Intraocular Pressure (IOP) Readings

Possible Causes and Solutions:

  • Biphasic IOP Response: Prostaglandin analogs like latanoprost can cause an initial, transient increase in IOP within the first 1-2 hours, followed by a more sustained decrease.

    • Recommendation: When designing your experiment, ensure your IOP measurement time points account for this biphasic response. Measure IOP at baseline and at multiple time points post-administration (e.g., 1, 2, 4, 6, and 8 hours) to capture both the initial hypertensive phase and the subsequent hypotensive phase.

  • Rodent Strain Variability: Different strains of rats have been shown to respond differently to latanoprost. For instance, Wistar rats may show a significant IOP reduction, while Brown Norway rats may be less responsive.

    • Recommendation: Be consistent with the rodent strain used throughout your study. If you are not seeing the expected IOP-lowering effect, consider if the chosen strain is appropriate for this class of drugs.

  • Anesthesia Effects: Anesthetics can significantly lower IOP in rodents.

    • Recommendation: If anesthesia is required for IOP measurements, ensure the same anesthetic protocol (agent, dose, and duration) is used for all animals and at all time points. Where possible, consider using a rebound tonometer that may not require anesthesia, or habituate the animals to the measurement procedure to minimize stress-induced IOP fluctuations.

  • Tonometer Accuracy: The accuracy of different tonometers can be influenced by prostaglandin analog treatment.

    • Recommendation: Use a consistent and calibrated tonometer for all measurements. Be aware that different types of tonometers (e.g., rebound vs. applanation) may yield slightly different readings.

Issue 2: Difficulty with Topical Drug Administration

Possible Causes and Solutions:

  • Poor Drop Placement: Inaccurate placement can lead to inconsistent dosing.

    • Recommendation: For mice, scruff the animal to gently open the eyelids and instill the drop onto the bulbar conjunctiva. For rats, which may be calmer, administration without restraint is possible. Do not touch the dropper tip to the eye to avoid contamination.

  • Loss of Drug Due to Blinking/Tearing: Rodents have a small tear volume, and a single drop may be largely expelled.

    • Recommendation: Use a small, precise drop volume (e.g., 2-5 µL for mice). After administration, gently hold the eyelids closed for a few seconds to aid absorption.

Issue 3: Signs of Ocular Irritation

Possible Causes and Solutions:

  • Drug Formulation: The commercial formulation contains preservatives like benzalkonium chloride, which can cause irritation.

    • Recommendation: If severe irritation is observed, consider whether a custom formulation without preservatives is necessary for your experimental goals. However, be mindful that this may alter the stability of the compound.

  • Contamination: Bacterial contamination of the eye drop solution can lead to infection and inflammation.

    • Recommendation: Always use aseptic technique when handling the ophthalmic solution. Do not allow the dropper tip to touch any non-sterile surfaces.

Quantitative Data Summary

ParameterSpeciesModelThis compound DoseIOP ReductionTime to Max EffectReference
IOP Lowering HumanOAG/OHT0.024% once daily~7.5-9.1 mmHg~11-13 hours
IOP Lowering Japanese Subjects (Healthy)Normotensive0.024% once daily for 14 daysMean 24h reduction of 3.6 mmHg (27%)Peak at 12 hours
IOP Lowering Mice (FP Receptor Knockout)Normotensive0.006%Significant IOP reduction3 hours
IOP Lowering (Latanoprost) Wistar RatsNormotensive60 ng~5.2 mmHg5 hours
IOP Lowering (Latanoprost) C57BL/6 MiceNormotensive0.01%~14%2 hours

Experimental Protocols

Protocol 1: Topical Ocular Administration in Mice

  • Animal Restraint: Gently restrain the mouse by scruffing the neck to expose the eye.

  • Drop Instillation: Using a calibrated micropipette, instill a 2-5 µL drop of this compound ophthalmic solution onto the central cornea, avoiding contact between the pipette tip and the ocular surface.

  • Post-instillation: Gently hold the eyelids closed for approximately 10-15 seconds to facilitate drug absorption and minimize drainage through the nasolacrimal duct.

  • Observation: Monitor the animal for signs of irritation, such as excessive blinking, rubbing, or redness.

Protocol 2: Subconjunctival Injection in Rats (requires appropriate training and ethical approval)

  • Anesthesia: Anesthetize the rat using an approved protocol (e.g., isoflurane inhalation).

  • Preparation: Place the anesthetized animal under a dissecting microscope. Apply a topical anesthetic (e.g., 0.5% proparacaine) to the eye.

  • Injection: Using a 33-gauge needle attached to a Hamilton syringe, gently lift the conjunctiva with fine-tipped forceps. Insert the needle, bevel up, into the subconjunctival space.

  • Infusion: Slowly inject the desired volume (typically 5-10 µL) of this compound solution, creating a small bleb.

  • Post-injection: Withdraw the needle and apply a sterile ophthalmic ointment to the eye to prevent infection and provide lubrication. Monitor the animal during recovery from anesthesia.

Visualizations

latanoprostene_bunod_pathway cluster_drug Drug Administration cluster_metabolism Metabolism in Cornea cluster_pathways Aqueous Outflow Pathways This compound This compound Latanoprost Acid Latanoprost Acid This compound->Latanoprost Acid Corneal Esterases Butanediol Mononitrate Butanediol Mononitrate This compound->Butanediol Mononitrate Corneal Esterases Uveoscleral Outflow Uveoscleral Outflow Latanoprost Acid->Uveoscleral Outflow Increases Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO) Metabolism Trabecular Meshwork Outflow Trabecular Meshwork Outflow Nitric Oxide (NO)->Trabecular Meshwork Outflow Increases

Caption: Dual mechanism of action of this compound.

troubleshooting_workflow start Inconsistent IOP Results check_protocol Review Experimental Protocol start->check_protocol check_protocol->start No check_biphasic Account for Biphasic Response? check_protocol->check_biphasic Yes check_strain Consistent Rodent Strain? check_biphasic->check_strain Yes adjust_time Adjust IOP Measurement Timing check_biphasic->adjust_time No check_anesthesia Consistent Anesthesia? check_strain->check_anesthesia Yes consider_strain Consider Strain Sensitivity check_strain->consider_strain No standardize_anesthesia Standardize Anesthesia Protocol check_anesthesia->standardize_anesthesia No end Consistent Results check_anesthesia->end Yes adjust_time->end consider_strain->end standardize_anesthesia->end

Caption: Troubleshooting workflow for inconsistent IOP results.

References

Addressing variability in animal model response to Latanoprostene Bunod

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study Latanoprostene Bunod (LBN). LBN is a dual-action prostaglandin analog that reduces intraocular pressure (IOP) and is a valuable tool in glaucoma research. However, variability in animal model responses can pose significant challenges. This guide aims to address common issues and provide solutions to ensure robust and reproducible experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during preclinical studies with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
High variability in IOP measurements within the same treatment group. 1. Anesthesia Effects: Different anesthetic agents can have opposing effects on IOP. For instance, isoflurane has been shown to increase IOP in rabbits, while a combination of ketamine and xylazine can decrease it.[1][2][3][4] 2. Animal Handling Stress: Stress from handling can cause transient spikes in IOP.[5] 3. Inconsistent Dosing Technique: Improper or inconsistent topical administration can lead to variable drug absorption.1. Standardize Anesthesia Protocol: Use a consistent anesthesia regimen for all animals in a study. If possible, measure IOP in conscious animals or use an anesthetic protocol known to have minimal impact on IOP. Premedication with ketamine-xylazine may diminish the IOP-increasing effect of isoflurane in rabbits. 2. Acclimatize Animals: Acclimatize animals to handling and measurement procedures to minimize stress-induced IOP fluctuations. 3. Refine Dosing Technique: Ensure consistent drop size and placement on the cornea. Train all personnel on a standardized technique.
This compound shows lower than expected efficacy compared to latanoprost. 1. Species-Specific Metabolism: The conversion of LBN to its active metabolites, latanoprost acid and butanediol mononitrate (the NO donor), is dependent on corneal esterases. The type and activity of these enzymes vary significantly between species. For example, rabbits, mice, and rats have high levels of carboxylesterase, while primates and dogs have higher levels of other esterases, which could affect the rate of LBN hydrolysis. 2. Differences in Nitric Oxide (NO) Pathway: The contribution of the NO-donating moiety to IOP reduction can be species-dependent. Some animal models may have a less responsive NO signaling pathway in the trabecular meshwork.1. Animal Model Selection: Carefully select an animal model with a corneal esterase profile and ocular anatomy relevant to humans. Consider that the dog plasma esterase expression and hydrolyzing pattern are reported to be closest to that of human plasma. 2. Investigate NO Pathway: If possible, assess the functionality of the NO signaling pathway in your chosen animal model. LBN has been shown to be effective in F-prostanoid receptor knockout mice, indicating the NO-mediated effect can be isolated.
Inconsistent response to the nitric oxide-donating component of LBN. 1. Baseline IOP: The IOP-lowering effect of many glaucoma medications is more pronounced in eyes with higher baseline IOP. 2. Animal Model of Glaucoma: The nature of the induced or spontaneous glaucoma model can influence the responsiveness of the trabecular meshwork to NO.1. Control for Baseline IOP: Ensure that baseline IOPs are comparable across treatment groups. 2. Model Characterization: Thoroughly characterize the glaucoma model to understand its impact on the conventional outflow pathway, which is the target of the NO component.
Ocular irritation or adverse effects observed. 1. Formulation Issues: The vehicle or preservatives in the LBN solution may cause irritation. 2. Species Sensitivity: Some species may be more sensitive to the components of the ophthalmic solution.1. Use Appropriate Vehicle Control: Always include a vehicle-only control group to distinguish between effects of the drug and the formulation. 2. Monitor for Adverse Events: Carefully observe and score any signs of ocular irritation, such as redness, swelling, or discharge, according to established guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of this compound?

A1: this compound is a prodrug that, upon topical administration to the eye, is rapidly metabolized by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate. Latanoprost acid, a prostaglandin F2α analog, increases the outflow of aqueous humor through the uveoscleral pathway. Butanediol mononitrate releases nitric oxide (NO), which increases aqueous humor outflow through the trabecular meshwork and Schlemm's canal (the conventional pathway).

LBN_Mechanism LBN This compound (Topical Administration) CornealEsterases Corneal Esterases LBN->CornealEsterases Metabolism LatanoprostAcid Latanoprost Acid CornealEsterases->LatanoprostAcid ButanediolMononitrate Butanediol Mononitrate CornealEsterases->ButanediolMononitrate FP_Receptor Prostaglandin F (FP) Receptor (Ciliary Muscle) LatanoprostAcid->FP_Receptor Activates NitricOxide Nitric Oxide (NO) ButanediolMononitrate->NitricOxide Releases sGC Soluble Guanylate Cyclase (sGC) (Trabecular Meshwork) NitricOxide->sGC Activates UveoscleralOutflow Increased Uveoscleral Outflow FP_Receptor->UveoscleralOutflow TrabecularOutflow Increased Trabecular Meshwork Outflow sGC->TrabecularOutflow IOP_Reduction Intraocular Pressure (IOP) Reduction UveoscleralOutflow->IOP_Reduction TrabecularOutflow->IOP_Reduction

Diagram 1. Dual mechanism of action of this compound.

Q2: Which animal models are most commonly used for studying this compound, and what are their key differences?

A2: Rabbits, dogs, cats, and non-human primates are commonly used in ophthalmic research. Key differences that can influence LBN response include:

  • Corneal Anatomy and Enzyme Activity: Rabbits have a large corneal surface area, making them suitable for topical drug studies. However, their corneal esterase activity differs from primates. The presence or absence of Bowman's layer can also affect drug penetration.

  • Outflow Pathways: The anatomy and physiology of the aqueous humor outflow pathways can vary between species, potentially altering the relative contributions of the uveoscleral and trabecular outflow pathways to IOP reduction.

  • Spontaneous vs. Induced Glaucoma Models: The choice between a spontaneous glaucoma model (e.g., in certain dog breeds) and an induced model of ocular hypertension can impact the translatability of the findings.

Q3: How does anesthesia affect IOP measurements in animal models?

A3: Anesthetic agents can significantly alter IOP, leading to confounding results. In rabbits, isoflurane inhalation without premedication has been shown to cause a sustained increase in IOP, while a combination of ketamine and xylazine can lead to a decrease in IOP. In non-human primates, injectable anesthesia with ketamine/dexmedetomidine can lower IOP. It is crucial to maintain a consistent and well-documented anesthetic protocol throughout the study.

Anesthesia_Effect cluster_Rabbit Rabbit Model cluster_Primate Non-Human Primate Model Isoflurane Isoflurane IOP_Rabbit Intraocular Pressure (IOP) Isoflurane->IOP_Rabbit Increases KetamineXylazine Ketamine + Xylazine KetamineXylazine->IOP_Rabbit Decreases KetamineDex Ketamine + Dexmedetomidine IOP_Primate Intraocular Pressure (IOP) KetamineDex->IOP_Primate Decreases

Diagram 2. Influence of anesthesia on intraocular pressure.

Q4: What are some key experimental design considerations to minimize variability?

A4: To minimize variability in your LBN studies, consider the following:

  • Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group.

  • Randomization and Masking: Randomize animals to treatment groups and mask the investigators performing measurements to avoid bias.

  • Baseline Measurements: Obtain stable and reliable baseline IOP measurements before initiating treatment.

  • Control Groups: Include both vehicle and positive control (e.g., latanoprost) groups.

  • Standardized Procedures: Standardize all procedures, including animal handling, drug administration, and IOP measurement techniques.

Experimental_Workflow Start Study Initiation AnimalSelection Animal Model Selection Start->AnimalSelection Acclimatization Acclimatization & Baseline IOP AnimalSelection->Acclimatization Randomization Randomization Acclimatization->Randomization TreatmentGroups Treatment Groups (LBN, Vehicle, Positive Control) Randomization->TreatmentGroups Dosing Standardized Dosing Regimen TreatmentGroups->Dosing IOP_Measurement IOP Measurement (Standardized Protocol) Dosing->IOP_Measurement Follow-up Timepoints DataAnalysis Data Analysis IOP_Measurement->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Diagram 3. Recommended experimental workflow.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of this compound in various animal models.

Table 1: IOP-Lowering Efficacy of this compound in Different Animal Models

Animal Model Drug Concentration Mean IOP Reduction (mmHg) Percentage IOP Reduction Comparator Comparator IOP Reduction (mmHg) Reference
Ocular Hypertensive RabbitsLBN 0.03%15.231%Vehicle-
Ocular Hypertensive RabbitsLatanoprost 0.03%Not significant-Vehicle-
Glaucomatous DogsLBN 0.036%--Latanoprost 0.030%-
Ocular Hypertensive PrimatesLBN 0.030%--Latanoprost 0.030%-
Cats with Feline Congenital GlaucomaLBN 0.024%7.237.9%Latanoprost 0.005%5.5

Table 2: Effects of Anesthesia on IOP in Rabbits

Anesthetic Agent Change in IOP from Baseline (mmHg) Reference
Isoflurane (without premedication)~ +12
Ketamine + Xylazine~ -5

Experimental Protocols

Protocol 1: Topical Ocular Administration in Rabbits

  • Animal Model: New Zealand White rabbits.

  • Acclimatization: Acclimatize animals to the facility and handling for at least one week prior to the study.

  • Baseline IOP Measurement: Measure baseline IOP in conscious, restrained animals using a calibrated tonometer at the same time each day for three consecutive days to establish a stable baseline.

  • Drug Formulation: Prepare this compound and vehicle solutions under sterile conditions.

  • Dosing: Instill a single 30 µL drop of the test article onto the central cornea of one eye. The contralateral eye can receive the vehicle as a control.

  • IOP Measurement Post-Dosing: Measure IOP at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Ocular Observation: Examine eyes for any signs of irritation (e.g., hyperemia, chemosis, discharge) before and after dosing.

Protocol 2: Evaluation of LBN in a Laser-Induced Ocular Hypertension Model in Non-Human Primates

  • Animal Model: Cynomolgus monkeys.

  • Induction of Ocular Hypertension: Induce ocular hypertension in one eye of each animal using an established laser photocoagulation method targeting the trabecular meshwork.

  • Confirmation of Hypertension: Confirm stable elevation of IOP above baseline for at least two weeks post-laser treatment.

  • Drug Administration: Following a washout period for any prior medications, administer this compound or vehicle topically to the hypertensive eye once daily for a specified duration.

  • IOP Monitoring: Measure IOP in both eyes at regular intervals throughout the study.

  • Systemic Monitoring: Monitor for any systemic side effects.

  • Data Analysis: Compare the IOP-lowering effect of LBN to vehicle and/or a positive control.

References

Minimizing off-target effects of Latanoprostene Bunod in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing off-target effects and troubleshooting common issues when working with latanoprostene bunod in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active metabolites?

A1: this compound is a dual-action prodrug. In cell culture and in vivo, it is rapidly metabolized by esterases into two active moieties: latanoprost acid and butanediol mononitrate. Butanediol mononitrate is further metabolized to release nitric oxide (NO).[1] Therefore, the observed cellular effects are a combination of the activities of latanoprost acid and nitric oxide.

Q2: What are the primary on-target effects of this compound's active metabolites?

A2: The on-target effects are tissue-specific, primarily characterized in ocular tissues for the treatment of glaucoma.

  • Latanoprost acid is a selective agonist of the prostaglandin F2α receptor (FP receptor), a Gq-protein coupled receptor (GPCR).[2][3] Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor.

  • Nitric Oxide (NO) activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This results in the relaxation of the trabecular meshwork and Schlemm's canal, increasing the conventional outflow of aqueous humor.[4][5]

Q3: What are the potential off-target effects of the latanoprost acid metabolite?

A3: While latanoprost acid is highly selective for the FP receptor, at higher concentrations it may interact with other prostanoid receptors. This cross-reactivity can lead to unintended signaling events in your cell-based assays.

Q4: What are the potential off-target effects of the nitric oxide (NO) metabolite?

A4: Nitric oxide is a highly reactive signaling molecule with numerous physiological roles. In cell-based assays, supra-physiological concentrations of NO can lead to a variety of off-target effects, including:

  • Cytotoxicity: High levels of NO can induce apoptosis or necrosis in a cell-type-dependent manner.

  • Modulation of other signaling pathways: NO can interact with various cellular components, including proteins and lipids, leading to alterations in signaling pathways unrelated to the canonical sGC-cGMP pathway.

  • Generation of reactive nitrogen species (RNS): NO can react with other molecules to form RNS, which can cause oxidative and nitrosative stress.

Q5: Are there any known direct effects of the butanediol mononitrate metabolite?

A5: Currently, there is limited evidence to suggest significant biological activity of butanediol mononitrate independent of its role as a nitric oxide donor. Its primary function appears to be the controlled release of NO.

Troubleshooting Guides

Problem 1: Unexpected or inconsistent cellular responses.
Possible Cause Troubleshooting Steps
Off-target receptor activation by latanoprost acid 1. Confirm FP receptor expression: Verify that your cell line expresses the prostaglandin F2α (FP) receptor. If not, any observed effects are likely off-target. 2. Titrate the concentration: Use the lowest effective concentration of this compound to minimize engagement of lower-affinity off-target receptors. 3. Use a selective antagonist: Co-incubate with a selective FP receptor antagonist. If the response is blocked, it is likely on-target. If the response persists, it is off-target. 4. Compare with latanoprost: Run parallel experiments with latanoprost. Since both compounds release latanoprost acid, similar off-target effects from this metabolite should be observed.
Off-target effects of nitric oxide 1. Use an NO scavenger: Co-incubate with an NO scavenger (e.g., c-PTIO) to confirm that the observed effect is NO-dependent. 2. Titrate the concentration: High concentrations of NO can be cytotoxic. Determine the optimal concentration range for your specific cell line. 3. Use a different NO donor: Compare the effects of this compound with a structurally different NO donor to see if the effect is specific to NO or the delivery molecule.
Cell line variability 1. Low passage number: Use cells with a low passage number to ensure consistent phenotype and receptor expression. 2. Mycoplasma testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses.
Problem 2: High background or low signal-to-noise ratio in assays.
Possible Cause Troubleshooting Steps
Autofluorescence 1. Use appropriate controls: Include wells with cells and media only (no fluorescent dyes or antibodies) to determine the baseline autofluorescence. 2. Choose appropriate filters: Select filter sets that minimize the detection of autofluorescence. 3. Use a plate reader with background subtraction: If available, use a plate reader with the functionality to subtract background fluorescence.
Non-specific antibody binding (for immunoassays) 1. Optimize antibody concentrations: Titrate both primary and secondary antibody concentrations to find the optimal balance between signal and background. 2. Use a high-quality blocking buffer: Test different blocking buffers (e.g., BSA, non-fat dry milk, commercial blockers) to find the most effective one for your system. 3. Increase wash steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.
Edge effects in 96-well plates 1. Do not use the outer wells: Leave the perimeter wells of the 96-well plate empty or fill them with sterile PBS or media to create a humidity barrier. 2. Pre-incubate the plate: Allow the plate to equilibrate to room temperature before adding cells to minimize temperature gradients. 3. Use a humidified incubator: Ensure proper humidity levels in your incubator to reduce evaporation.

Data Presentation

Table 1: Pharmacological Profile of Latanoprost Acid

ParameterReceptorValueSpeciesAssay Type
Kd FP2.8 nMBovineRadioligand Binding
IC50 FP3.6 nMHumanRadioligand Binding
IC50 EP1>1000 nMHumanRadioligand Binding
IC50 EP2>1000 nMHumanRadioligand Binding
IC50 EP3~500 nMHumanRadioligand Binding
IC50 EP4>1000 nMHumanRadioligand Binding
IC50 DP>1000 nMHumanRadioligand Binding
IC50 IP>1000 nMHumanRadioligand Binding
IC50 TP>1000 nMHumanRadioligand Binding

Note: Data for latanoprost acid, the active metabolite of this compound. Data is compiled from various sources and may vary depending on the specific assay conditions.

Table 2: Representative IC50 Values for Nitric Oxide Donor-Induced Cytotoxicity

NO DonorCell LineIC50Assay
DETA/NO MDA-MB-231 (Human Breast Cancer)~1 mM (for cytostasis)Cell Count
JS-K A549 (Human Lung Carcinoma)~0.5 µMMTT Assay
PABA/NO NIH3T3 (Mouse Embryonic Fibroblast)~10 µMCell Titer-Glo
GSNO N2a (Mouse Neuroblastoma)~1 mMWST-8 Assay

Note: IC50 values for NO donors are highly dependent on the specific donor, cell type, and experimental conditions. This table provides representative examples and should not be considered absolute values for all scenarios.

Mandatory Visualizations

Latanoprostene_Bunod_Metabolism_and_On_Target_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Latanoprost Acid Latanoprost Acid This compound->Latanoprost Acid Esterases Butanediol Mononitrate Butanediol Mononitrate This compound->Butanediol Mononitrate Esterases FP_Receptor FP Receptor (GPCR) Gq Gq FP_Receptor->Gq Activates sGC_inactive Soluble Guanylate Cyclase (inactive) sGC_active sGC (active) sGC_inactive->sGC_active Latanoprost Acid->FP_Receptor Binds to Nitric Oxide NO Butanediol Mononitrate->Nitric Oxide Nitric Oxide->sGC_inactive Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2+ ↑ Intracellular Ca²⁺ IP3_DAG->Ca2+ Downstream_Effects_FP Downstream Effects (e.g., Gene Expression) Ca2+->Downstream_Effects_FP cGMP ↑ cGMP sGC_active->cGMP Converts GTP to GTP GTP GTP->sGC_active Downstream_Effects_NO Downstream Effects (e.g., Relaxation) cGMP->Downstream_Effects_NO

Caption: Metabolism and on-target signaling pathways of this compound.

Troubleshooting_Workflow start Unexpected Cellular Response Observed q1 Is the effect NO-dependent? start->q1 a1_yes Investigate NO-related off-target effects q1->a1_yes Yes (blocked by NO scavenger) a1_no Investigate Latanoprost Acid off-target effects q1->a1_no No q2_yes Is the effect cytotoxic? a1_yes->q2_yes q2_no Is the effect blocked by an FP antagonist? a1_no->q2_no a2_no_yes On-target FP receptor mediated effect q2_no->a2_no_yes Yes a2_no_no Off-target effect via another receptor q2_no->a2_no_no No a2_yes_yes Reduce concentration and perform viability assay q2_yes->a2_yes_yes Yes a2_yes_no Investigate NO-mediated signaling pathways q2_yes->a2_yes_no No

References

Strategies to enhance the bioavailability of Latanoprostene Bunod in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Latanoprostene Bunod (LBN) in preclinical settings. The information is designed to address specific issues that may be encountered during experiments aimed at enhancing the bioavailability of this drug.

Troubleshooting Guide

This guide addresses common problems encountered during preclinical studies with this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Bioavailability in Ocular Tissue Poor Corneal Penetration: LBN is a lipophilic prodrug that must cross the cornea. Formulation characteristics can significantly impact this process.Optimize Formulation:Excipient Selection: The presence of certain excipients can either hinder or enhance corneal permeation. For instance, some surfactants like Macrogolglycerol hydroxystearate 40 (MGHS 40) at high concentrations (5%) have been shown to decrease the corneal permeability of latanoprost, the active metabolite of LBN.[1] Conversely, the preservative benzalkonium chloride (BAC) has been investigated for its potential to enhance penetration, although studies have shown that its absence does not negatively impact latanoprost's corneal penetration.[1][2] • Consider Nanoformulations: Novel formulations such as nanoemulsions, liposomes, or nanoparticles can improve the solubility and corneal penetration of lipophilic drugs like LBN.[3]
Rapid Precorneal Clearance: The nasolacrimal drainage system can quickly remove topically applied drugs from the ocular surface.Increase Formulation Viscosity: The use of viscosity-enhancing agents like Carbopol or hyaluronic acid can increase the residence time of the formulation on the ocular surface, allowing more time for drug absorption.
High Variability in Results Inconsistent Dosing Technique: Improper or inconsistent administration of eye drops can lead to significant variations in the amount of drug delivered.Standardize Administration Protocol: Ensure a consistent drop volume and placement in the conjunctival sac for all animals. Provide adequate training to all personnel involved in dosing.
Animal Model Differences: Different animal species (e.g., rabbits, dogs, mice) can have variations in corneal thickness, tear turnover rate, and metabolism, leading to different pharmacokinetic profiles.[4]Select Appropriate Animal Model: The choice of animal model should be justified based on the study objectives. Rabbits are a commonly used model for ocular pharmacokinetic studies. Beagles have also been used to evaluate the intraocular pressure (IOP)-lowering effects of LBN.
Degradation of this compound or its Metabolites Improper Sample Handling and Storage: LBN is an ester prodrug and its active metabolite, latanoprost acid, can be susceptible to degradation if samples are not handled and stored correctly.Follow Strict Sample Processing Protocols: • Immediately process or freeze ocular tissue samples after collection. • Use appropriate extraction techniques, such as protein precipitation with methanol for aqueous humor or liquid-liquid extraction for more complex tissues like the ciliary body. • Store samples at -80°C until analysis.
Chemical Instability in Formulation: The pH and composition of the formulation can affect the stability of LBN.Ensure Formulation Stability: Conduct stability studies of the formulation under relevant storage and experimental conditions. The commercial formulation of LBN is buffered to a pH of 5.5.
Difficulty in Quantifying Low Concentrations of Metabolites Insufficient Assay Sensitivity: LBN is rapidly metabolized, and the concentrations of the parent drug and its metabolites in ocular tissues can be very low.Utilize a Highly Sensitive Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for quantifying latanoprost acid in biological matrices due to its high sensitivity and selectivity. The lower limit of quantification (LLOQ) should be sufficiently low to detect the expected concentrations.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What are the key initial strategies to consider for enhancing the ocular bioavailability of this compound in a preclinical setting? A1: Key strategies include optimizing the formulation by selecting appropriate excipients to improve corneal penetration and increase residence time, as well as exploring advanced formulations like nanoemulsions or liposomes to enhance drug solubility and delivery.

  • Q2: How does the choice of surfactant impact the bioavailability of this compound? A2: The choice and concentration of a surfactant can significantly affect corneal permeation. For instance, studies on the active metabolite, latanoprost, have shown that formulations containing 5% Macrogolglycerol hydroxystearate 40 (MGHS 40) can lead to lower and slower corneal penetration compared to surfactant-free formulations.

  • Q3: Is the preservative benzalkonium chloride (BAC) necessary to enhance the corneal penetration of this compound? A3: While BAC has been thought to increase corneal penetration, preclinical studies on latanoprost have indicated that formulations without BAC show comparable corneal penetration to those containing it. Therefore, preservative-free formulations can be a viable option to reduce potential ocular surface toxicity without compromising bioavailability.

  • Q4: What are the potential benefits of using nanoformulations for this compound delivery? A4: Nanoformulations, such as nanoemulsions, can encapsulate the lipophilic LBN, potentially increasing its solubility in the aqueous tear film and improving its penetration through the cornea. This can lead to enhanced bioavailability and a more sustained therapeutic effect.

Experimental Design and Models

  • Q5: What are the recommended preclinical animal models for assessing the bioavailability of this compound? A5: Rabbits are a widely used and accepted model for ocular pharmacokinetic studies due to their larger eye size, which facilitates the collection of aqueous humor and other ocular tissues. Beagles are another relevant model, particularly for evaluating the pharmacodynamic effect of IOP reduction.

  • Q6: What in vitro models can be used to screen different this compound formulations for their potential to permeate the cornea? A6: In vitro models using reconstructed human corneal epithelium, such as the EpiCorneal™ tissue model, or cultured human corneal epithelial cells on permeable supports (e.g., Transwell® inserts) can be valuable tools for assessing corneal permeability of different formulations. These models can help in the early screening and selection of promising formulations before moving to in vivo studies.

Analytical Methods

  • Q7: What is the most appropriate analytical method for quantifying this compound and its active metabolite, latanoprost acid, in preclinical samples? A7: Due to the low concentrations expected in ocular tissues, a highly sensitive and specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of latanoprost acid.

  • Q8: What are the critical steps in sample preparation for the analysis of latanoprost acid in ocular tissues? A8: Critical steps include rapid tissue harvesting and freezing to prevent enzymatic degradation of the ester prodrug. For aqueous humor, a simple protein precipitation with a solvent like methanol is often sufficient. For more complex tissues like the cornea or ciliary body, a more rigorous liquid-liquid extraction is typically required to isolate the analyte from interfering substances.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies on latanoprost formulations, which provide insights applicable to this compound.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Rabbits Following a Single Ocular Administration of Different 0.005% Latanoprost Formulations

FormulationTissueCmax (ng/mL or ng/g)Tmax (h)AUC (ng·h/mL or ng·h/g)
A: Preservative-Free & Surfactant-Free Aqueous Humor1382521
Iris-Ciliary Body1070.5 - 1300
B: Surfactant-Free with 0.02% BAC Aqueous Humor1252470
Iris-Ciliary Body960.5 - 1269
C: Preservative-Free with 5% MGHS 40 Aqueous Humor552210
Iris-Ciliary Body340.5 - 197

Data adapted from a study by Rebika et al.

Table 2: In Vitro Corneal Permeability of Latanoprost from Different Formulations

FormulationPermeation Coefficient (Papp) (cm/s)
A: Preservative-Free & Surfactant-Free ~8.5 x 10-6
B: Surfactant-Free with 0.02% BAC ~8.5 x 10-6
C: Preservative-Free with 5% MGHS 40 3.14 x 10-6

Data adapted from a study using the EpiCorneal™ tissue model.

Detailed Experimental Protocols

1. Protocol for In Vitro Corneal Permeability Study using a Reconstructed Human Corneal Epithelium Model

  • Model: EpiCorneal™ tissue inserts or equivalent.

  • Procedure:

    • Culture the corneal tissue inserts according to the manufacturer's instructions until a stable transepithelial electrical resistance (TEER) is achieved, indicating monolayer confluence and integrity.

    • Transfer the inserts to a 12-well plate containing pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) in the basolateral (acceptor) compartment.

    • Apply the this compound test formulation to the apical (donor) compartment.

    • Incubate the plate at 37°C with 5% CO₂.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), collect samples from the acceptor compartment and replace with fresh, pre-warmed buffer.

    • Analyze the concentration of latanoprost acid in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor compartment.

2. Protocol for Quantification of Latanoprost Acid in Rabbit Aqueous Humor by LC-MS/MS

  • Sample Collection:

    • Following topical administration of the this compound formulation, euthanize the rabbits at specified time points.

    • Immediately collect aqueous humor using a 27- to 30-gauge needle.

    • Freeze the samples at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw the aqueous humor samples on ice.

    • To 50 µL of aqueous humor, add 150 µL of cold methanol containing the internal standard (e.g., deuterated latanoprost acid).

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 or C8 reversed-phase column.

    • Employ an isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid).

    • Utilize a triple quadrupole mass spectrometer in positive or negative electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for latanoprost acid and the internal standard in multiple reaction monitoring (MRM) mode.

    • Quantify the concentration of latanoprost acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Visualizations

LBN_Metabolism_and_Action_Pathway cluster_formulation Topical Formulation cluster_cornea Cornea cluster_aqueous_humor Aqueous Humor cluster_signaling Signaling Pathways LBN This compound Metabolism Corneal Esterases LBN->Metabolism Hydrolysis LA Latanoprost Acid Metabolism->LA BDMN Butanediol Mononitrate Metabolism->BDMN FP_Receptor FP Receptor (Ciliary Muscle) LA->FP_Receptor Agonist NO_Release Nitric Oxide (NO) Release BDMN->NO_Release Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow sGC Soluble Guanylate Cyclase (sGC) (Trabecular Meshwork) NO_Release->sGC Activation cGMP Increased cGMP sGC->cGMP TM_Relaxation Trabecular Meshwork Relaxation cGMP->TM_Relaxation Conventional_Outflow Increased Conventional Outflow TM_Relaxation->Conventional_Outflow

Caption: Metabolism and dual mechanism of action of this compound.

Experimental_Workflow_Bioavailability Formulation 1. Formulation Preparation (e.g., Solution, Nanoemulsion) InVitro 2. In Vitro Corneal Permeability Assay Formulation->InVitro InVivo 3. In Vivo Animal Study (e.g., Rabbits) Formulation->InVivo Dosing Topical Ocular Dosing InVivo->Dosing Sampling 4. Ocular Tissue Sample Collection (Aqueous Humor, Cornea) Dosing->Sampling Analysis 5. Sample Preparation & LC-MS/MS Analysis Sampling->Analysis PK_Analysis 6. Pharmacokinetic Data Analysis Analysis->PK_Analysis

References

Technical Support Center: Managing Adverse Effects of Latanoprostene Bunod in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Latanoprostene Bunod in long-term animal studies. The information is designed to help manage potential adverse effects and ensure the welfare of the animal subjects while maintaining the integrity of the research.

Troubleshooting Guides

This section offers practical guidance for specific adverse effects that may be encountered during long-term administration of this compound in animal models.

Issue: Conjunctival Hyperemia (Redness) and Ocular Irritation

Description: One of the most common adverse effects observed with topical prostaglandin analogs is conjunctival hyperemia, characterized by redness of the conjunctiva. This can be accompanied by signs of ocular irritation such as excessive blinking (blepharospasm), tearing (epiphora), or rubbing of the eyes.

Troubleshooting Steps:

  • Initial Assessment:

    • Perform a thorough ophthalmic examination to assess the severity of the hyperemia and rule out other potential causes of ocular irritation, such as corneal ulceration or infection.[1]

    • Document the findings with photographs and a standardized scoring system (e.g., a scale from mild to severe).

  • Supportive Care:

    • Gently rinse the affected eye(s) with a sterile saline solution to remove any residual drug or debris that may be contributing to the irritation.[1]

    • Application of a topical ophthalmic lubricating gel can act as a barrier and soothe the ocular surface.[1]

  • Dose and Frequency Evaluation:

    • Review the current dosage and administration frequency. In some cases, reducing the frequency of administration (if scientifically permissible) may alleviate irritation.

    • Ensure proper administration technique to minimize the volume of the drop and prevent overflow onto the surrounding skin, which can also cause irritation.

  • Consideration of Vehicle Effects:

    • If a control group is being treated with the vehicle solution, compare the incidence and severity of hyperemia between the groups to determine if the excipients are contributing to the irritation.

  • Veterinary Consultation and Analgesia:

    • Consult with the attending veterinarian to discuss the clinical findings.

    • In cases of significant discomfort, the veterinarian may recommend the use of systemic analgesics, provided they do not interfere with the study's endpoints.

  • Humane Endpoints:

    • If hyperemia is severe, persistent, and associated with significant pain or distress that cannot be alleviated, it may be necessary to consider humane endpoints for the affected animal in consultation with the Institutional Animal Care and Use Committee (IACUC) and the veterinary staff.[2][3]

Issue: Increased Eyelash Growth (Trichomegaly)

Description: Long-term administration of prostaglandin analogs can lead to an increase in the length, thickness, and pigmentation of eyelashes. While generally a cosmetic issue in humans, in animal models it can potentially lead to corneal irritation if the lashes grow inward.

Troubleshooting Steps:

  • Regular Monitoring:

    • Routinely examine the direction of eyelash growth during ophthalmic examinations.

  • Trimming:

    • If eyelashes are observed to be touching the cornea, they can be carefully trimmed by trained personnel to prevent corneal abrasion. This should be done with appropriate restraint to ensure the safety of the animal.

  • Documentation:

    • Document all instances of eyelash trimming to maintain a complete record of study-related procedures.

Issue: Iris Pigmentation Changes

Description: An increase in the brown pigmentation of the iris has been reported with long-term use of prostaglandin analogs. This is due to an increase in the number of melanosomes within the melanocytes of the iris stroma.

Troubleshooting Steps:

  • Baseline Documentation:

    • It is crucial to have high-quality baseline photographs of the iris of each animal before the start of the study.

  • Periodic Photographic Monitoring:

    • Capture photographs of the iris at regular intervals throughout the study to document any changes in pigmentation.

  • Assessment:

    • This is generally a non-painful, cosmetic change and is not expected to affect the animal's welfare or the functional outcomes of most studies. However, it should be noted as a drug-related finding.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects to expect in long-term animal studies with this compound?

A1: Based on preclinical studies, the most frequently observed adverse effects are localized to the eye. These include conjunctival hyperemia, growth of eyelashes, eye irritation, and eye pain. Systemic side effects are uncommon with topical administration.

Q2: How can we minimize ocular irritation during topical administration?

A2: Proper administration technique is key. Use the smallest effective drop volume to minimize overflow onto the eyelids and surrounding skin. A 5-minute interval between the administration of different topical drugs is recommended to prevent washout. If using multiple topical medications, solutions and suspensions should be applied before more viscous formulations like gels and ointments.

Q3: Is it necessary to use a vehicle-only control group in our long-term study?

A3: Yes, a vehicle-only control group is highly recommended. This allows you to differentiate adverse effects caused by the active pharmaceutical ingredient (this compound) from those potentially caused by the excipients in the formulation.

Q4: What are the recommended ophthalmic monitoring procedures for a long-term study?

A4: A comprehensive ophthalmic monitoring plan should be in place. This should include:

  • Pre-study examination: To establish a baseline for each animal.

  • Regular in-life examinations: Including slit-lamp biomicroscopy and indirect ophthalmoscopy.

  • Intraocular pressure (IOP) measurements.

  • Scoring of ocular irritation: Using a standardized grading system.

  • Fundus photography: To document the health of the retina and optic nerve.

Q5: What are the humane endpoints to consider for severe ocular adverse effects?

A5: Humane endpoints should be established in the study protocol and are determined in consultation with the IACUC and veterinary staff. For ocular studies, humane endpoints may include:

  • Severe, irreversible corneal opacity.

  • Persistent, uncontrolled ocular pain or distress.

  • Significant vision loss that compromises the animal's well-being. The goal is to end the study for an individual animal before the onset of severe or unrelieved pain and distress.

Quantitative Data on Adverse Effects

The following tables summarize quantitative data on ocular adverse events from a 52-week study in human subjects with open-angle glaucoma or ocular hypertension, which can provide insights into potential findings in long-term animal studies.

Table 1: Incidence of Most Frequently Reported Ocular Adverse Events (AEs) in a 52-Week Study

Adverse EventStudy Eyes (n=130)Treated Fellow Eyes (n=126)
Conjunctival Hyperemia17.7%16.7%
Growth of Eyelashes16.2%16.7%
Eye Irritation11.5%11.9%
Eye Pain10.0%10.3%

Table 2: Investigator-Assessed Conjunctival Hyperemia Severity Over 52 Weeks

SeverityBaselineWeek 4Week 52
Study Eyes (n=130)
Mild15.4%20.0%19.8%
Moderate0%0.8%0.8%
Treated Fellow Eyes (n=126)
Mild14.3%18.3%19.0%
Moderate0%0%0%

Experimental Protocols

Protocol: Ocular Tolerability Study in Rabbits

This protocol is a generalized example for assessing the ocular tolerability of a topical ophthalmic solution like this compound.

  • Animal Model: New Zealand White rabbits are a commonly used model for ocular irritation studies.

  • Groups:

    • Group 1: Low dose this compound

    • Group 2: High dose this compound

    • Group 3: Vehicle control

    • Group 4: Saline control

  • Administration:

    • A single drop (e.g., 30 µL) is administered topically to one eye of each rabbit at specified intervals (e.g., once or twice daily). The contralateral eye can serve as an untreated control.

  • Observations:

    • Hourly observations for the first few hours after the initial dose, then daily.

    • Ocular irritation is scored using a modified Draize scoring system, evaluating the cornea, iris, and conjunctiva.

    • Comprehensive ophthalmic examinations, including slit-lamp biomicroscopy and indirect ophthalmoscopy, are performed at baseline and at specified time points throughout the study.

  • Duration: The duration can range from a single-dose study to repeated-dose studies lasting several weeks or months.

Visualizations

Signaling Pathways of this compound

Caption: Dual mechanism of action of this compound.

Experimental Workflow for a Long-Term Ocular Study

Long_Term_Study_Workflow cluster_pre_study Pre-Study Phase cluster_dosing_monitoring Dosing and Monitoring Phase cluster_endpoint Endpoint and Analysis Animal_Acclimation Animal Acclimation Baseline_Exams Baseline Ophthalmic Exams (Slit-lamp, IOP, Fundus Photo) Animal_Acclimation->Baseline_Exams Randomization Randomization into Treatment Groups Baseline_Exams->Randomization Daily_Dosing Daily Topical Dosing Randomization->Daily_Dosing Daily_Observations Daily Clinical Observations Daily_Dosing->Daily_Observations Weekly_Exams Weekly Ophthalmic Exams Daily_Observations->Weekly_Exams Monthly_IOP Monthly IOP Measurements Weekly_Exams->Monthly_IOP Monthly_IOP->Daily_Dosing Repeat for Study Duration Terminal_Procedures Terminal Procedures (Necropsy) Monthly_IOP->Terminal_Procedures End of Study Histopathology Ocular Histopathology Terminal_Procedures->Histopathology Data_Analysis Data Analysis and Reporting Histopathology->Data_Analysis

Caption: Generalized workflow for a long-term ocular toxicity study.

References

Technical Support Center: Enhancing Translational Relevance in Preclinical Latanoprostene Bunod Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with latanoprostene bunod in preclinical settings. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, aiming to improve the translational relevance of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of this compound?

A1: this compound (LBN) is a nitric oxide (NO)-donating prostaglandin F2α analog. Upon topical administration, it is metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[1] Latanoprost acid, a prostaglandin analog, primarily increases the outflow of aqueous humor through the uveoscleral pathway. Butanediol mononitrate releases nitric oxide, which enhances aqueous humor outflow through the conventional trabecular meshwork pathway.[1][2] This dual action results in a more significant reduction in intraocular pressure (IOP) compared to prostaglandin analogs alone.[1]

Q2: Which animal models are most relevant for preclinical this compound studies?

A2: Rabbits, dogs, and non-human primates are commonly used animal models for studying the IOP-lowering effects of this compound.[3] Rabbits are frequently used for initial efficacy and safety screening. Dogs, particularly those with naturally occurring glaucoma, can provide valuable insights into the drug's effect in a diseased state. Non-human primates with laser-induced ocular hypertension are considered a highly translational model due to the anatomical and physiological similarities of their eyes to human eyes.

Q3: What are the key signaling pathways activated by this compound?

A3: this compound activates two primary signaling pathways. The latanoprost acid component binds to prostaglandin F (FP) receptors, leading to downstream signaling that remodels the extracellular matrix of the ciliary muscle, thereby increasing uveoscleral outflow. The nitric oxide (NO) component activates soluble guanylate cyclase (sGC) in the trabecular meshwork cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which results in the relaxation of the trabecular meshwork and Schlemm's canal cells, increasing conventional outflow.

Troubleshooting Guides

Intraocular Pressure (IOP) Measurement

Q: My IOP readings in rabbits show high variability. What are the common causes and how can I minimize this?

A: High variability in IOP measurements in rabbits is a common challenge. Several factors can contribute to this:

  • Animal Stress and Restraint: Improper handling and restraint can cause stress, leading to transient IOP spikes.

    • Solution: Acclimatize the rabbits to the handling and measurement procedures. Use a consistent and gentle restraint technique. Ensure the animal's neck is not compressed, as this can artificially elevate IOP.

  • Tonometer Calibration and Technique: Inaccurate calibration or inconsistent application of the tonometer can lead to significant errors.

    • Solution: Calibrate the tonometer daily or before each use according to the manufacturer's instructions. For rebound tonometers like the TonoVet, ensure the probe is perpendicular to the central cornea for each measurement. For applanation tonometers, avoid applying excessive pressure on the globe with the eyelids.

  • Corneal Properties: Rabbit corneas are thinner and more elastic than human corneas, which can affect the accuracy of some tonometers.

    • Solution: Rebound tonometry is often preferred for rabbits as it is less affected by corneal thickness. If using an applanation tonometer, be aware that it may underestimate the true IOP.

  • Anesthesia: Anesthetics can influence IOP.

    • Solution: If anesthesia is necessary, use a consistent anesthetic regimen and allow for a stabilization period before measurement. Whenever possible, perform measurements on conscious, well-acclimatized animals to avoid the confounding effects of anesthesia.

Q: I am getting inconsistent results with my tonometer. How do I troubleshoot the device?

A: Inconsistent tonometer readings can stem from the device itself. Here are some troubleshooting steps:

  • Check Calibration: Verify the tonometer's calibration using the manufacturer-provided calibration tool. Recalibrate if the readings are outside the acceptable range (typically ±0.5 mmHg).

  • Inspect the Probe/Tip: For rebound tonometers, ensure the probe is clean, undamaged, and moves freely. For applanation tonometers, check the prism for chips or scratches.

  • Review Your Technique: Ensure you are following the standardized protocol for the specific tonometer you are using. Inconsistent placement on the cornea or incorrect angle of application can lead to variability.

  • Consider Environmental Factors: Factors such as room temperature and humidity are generally not a major source of error, but extreme variations should be avoided.

  • Contact Manufacturer Support: If you have ruled out user error and the device is still providing inconsistent readings, contact the manufacturer for service or repair.

Aqueous Humor Outflow Facility Measurement

Q: My ex vivo outflow facility measurements in mouse eyes are not reproducible. What are the critical factors to control?

A: Ex vivo outflow facility measurements are sensitive to several experimental variables. Controlling these factors is key to obtaining reproducible data:

  • Hydration: Dehydration of the eye can artificially alter outflow.

    • Solution: Keep the enucleated eye immersed in a balanced salt solution during the experiment to prevent dehydration.

  • Temperature: Outflow facility is temperature-dependent.

    • Solution: Maintain a constant and physiological temperature (around 35-37°C) for the perfusion medium and the eye.

  • Anterior Chamber Deepening: Perfusion can cause the iris to bow posteriorly, artificially increasing outflow.

    • Solution: Place the perfusion cannula in the posterior chamber to avoid deepening the anterior chamber.

  • Perfusion Pressure: The relationship between flow and pressure can be non-linear.

    • Solution: Use a multi-step constant pressure perfusion protocol to accurately characterize the pressure-flow relationship.

  • Time Post-Enucleation: Tissue viability decreases over time.

    • Solution: Perform experiments as soon as possible after enucleation, ideally within a few hours.

Data Presentation

Table 1: Preclinical Efficacy of this compound on Intraocular Pressure (IOP) Reduction in Various Animal Models

Animal ModelLBN ConcentrationComparatorMaximum IOP Reduction (vs. Baseline/Vehicle)Time to Maximum EffectReference
Ocular Hypertensive Rabbits0.036%Vehicle~13.2 mmHg (44%)2 hours
Glaucomatous Dogs0.036%VehicleNot specifiedNot specified
Ocular Hypertensive Primates0.030%VehicleNot specifiedNot specified
Cats with Feline Congenital Glaucoma0.024%Latanoprost 0.005%37.9%4 hours
Normal Beagle DogsNot specifiedLatanoprost5.5 mmHg lower than fellow eyeDay 5

Experimental Protocols

Protocol for IOP Measurement in Rabbits using a Rebound Tonometer (TonoVet)
  • Animal Acclimatization: Acclimatize the rabbits to the restraint and measurement procedure for several days before the experiment to minimize stress-induced IOP fluctuations.

  • Animal Restraint: Gently restrain the rabbit using an appropriate method, ensuring no pressure is applied to the neck or jugular veins.

  • Tonometer Preparation: Insert a new, clean probe into the tonometer. Turn on the device and select the appropriate setting (e.g., 'd' mode for rabbits).

  • Positioning: Hold the tonometer horizontally and position the tip approximately 4-8 mm from the rabbit's central cornea.

  • Measurement: Press the measurement button to gently propel the probe towards the cornea. The device will take a reading upon impact and rebound.

  • Data Acquisition: Obtain a series of six consecutive readings. The tonometer will automatically calculate the average and display the final IOP measurement. An audible beep will indicate a successful reading.

  • Data Recording: Record the IOP value. If the variability between readings is high, discard the measurement and repeat the process.

  • Post-measurement: Return the rabbit to its cage. Clean the tonometer according to the manufacturer's instructions.

Protocol for Ex Vivo Aqueous Humor Outflow Facility Measurement in Mouse Eyes
  • Eye Enucleation: Euthanize the mouse and immediately enucleate the eye, taking care to leave a portion of the optic nerve attached.

  • Mounting: Place the enucleated eye in a temperature-controlled chamber filled with perfusion medium (e.g., Dulbecco's Modified Eagle Medium).

  • Cannulation: Under a dissecting microscope, insert a 33-gauge cannula connected to a perfusion system into the anterior chamber through the cornea.

  • Perfusion: Perfuse the eye with the medium at a series of constant pressures (e.g., 5, 10, 15, 20, 25 mmHg).

  • Flow Rate Measurement: At each pressure step, allow the flow rate to stabilize and then record the steady-state flow rate using a flow sensor.

  • Data Analysis: Plot the steady-state flow rate as a function of perfusion pressure. The slope of the linear portion of this relationship represents the outflow facility (in µL/min/mmHg).

Protocol for cGMP Quantification in Aqueous Humor using ELISA
  • Sample Collection: Collect aqueous humor from the anterior chamber of the eye using a 30-gauge needle under a microscope. Immediately freeze the sample at -80°C until analysis.

  • Kit Preparation: Prepare all reagents, standards, and samples as instructed in the commercial cGMP ELISA kit manual. This typically involves reconstituting buffers and preparing a standard curve.

  • Assay Procedure (Competitive ELISA): a. Add standards and samples to the wells of the microplate pre-coated with a cGMP antibody. b. Add a fixed amount of HRP-labeled cGMP to each well. This will compete with the cGMP in the sample for binding to the antibody. c. Incubate the plate for the time specified in the protocol (e.g., 2 hours at room temperature). d. Wash the plate to remove unbound reagents. e. Add a substrate solution (e.g., TMB) that will react with the HRP to produce a color change. f. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of cGMP in the samples by comparing their absorbance values to the standard curve. The color intensity will be inversely proportional to the amount of cGMP in the sample.

Visualizations

LBN_Signaling_Pathway cluster_uveoscleral Uveoscleral Outflow Pathway cluster_conventional Conventional Outflow Pathway LBN This compound LA Latanoprost Acid LBN->LA BDMN Butanediol Mononitrate LBN->BDMN FP_receptor FP Receptor LA->FP_receptor ECM_remodeling ECM Remodeling FP_receptor->ECM_remodeling Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow NO Nitric Oxide BDMN->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG TM_relaxation Trabecular Meshwork Relaxation PKG->TM_relaxation Conventional_outflow Increased Conventional Outflow TM_relaxation->Conventional_outflow

Caption: Dual signaling pathways of this compound.

Experimental_Workflow cluster_animal_model Animal Model Selection & OHT Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Animal_Selection Select Animal Model (e.g., Rabbit, NHP) OHT_Induction Induce Ocular Hypertension (OHT) (e.g., Laser, Glucose Infusion) Animal_Selection->OHT_Induction Baseline_IOP Establish Baseline IOP OHT_Induction->Baseline_IOP Treatment_Admin Administer this compound or Vehicle/Comparator Baseline_IOP->Treatment_Admin IOP_Monitoring Monitor IOP at Predetermined Timepoints Treatment_Admin->IOP_Monitoring Outflow_Measurement Measure Aqueous Humor Outflow Facility (ex vivo) Treatment_Admin->Outflow_Measurement Biochemical_Assay Quantify cGMP in Aqueous Humor (ELISA) Treatment_Admin->Biochemical_Assay Data_Analysis Analyze Data & Compare Treatment Groups IOP_Monitoring->Data_Analysis Outflow_Measurement->Data_Analysis Biochemical_Assay->Data_Analysis

Caption: General experimental workflow for preclinical this compound studies.

References

Validation & Comparative

A Comparative Analysis of Latanoprostene Bunod and Netarsudil for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of elevated intraocular pressure (IOP) is a cornerstone of glaucoma therapy. In the landscape of IOP-lowering agents, Latanoprostene Bunod and Netarsudil have emerged as notable therapeutic options with distinct mechanisms of action. This guide provides an objective comparison of their efficacy, supported by available experimental data, to inform research and development in ophthalmology.

Mechanisms of Action: A Dual Approach vs. Targeted Outflow Enhancement

This compound: A Dual-Action Prostaglandin Analog

This compound is a single molecule that, upon administration, is metabolized into two active moieties: latanoprost acid and butanediol mononitrate, which releases nitric oxide (NO).[1] This dual-component system targets both the uveoscleral and trabecular meshwork outflow pathways to reduce IOP.[1]

  • Latanoprost Acid: As a prostaglandin F2α analog, latanoprost acid increases aqueous humor outflow primarily through the uveoscleral pathway, the secondary drainage route in the eye.[1]

  • Nitric Oxide (NO): The release of NO enhances outflow through the conventional trabecular meshwork pathway. NO activates soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of the trabecular meshwork and Schlemm's canal cells.

Caption: Signaling pathway of this compound. (Within 100 characters)

Netarsudil: A Rho Kinase Inhibitor with a Triple-Action Mechanism

Netarsudil is a Rho-associated protein kinase (ROCK) inhibitor that primarily enhances aqueous humor outflow through the trabecular meshwork. By inhibiting ROCK, Netarsudil is believed to reduce the contractility of trabecular meshwork cells, leading to increased outflow. Additionally, Netarsudil has been shown to lower episcleral venous pressure and may also decrease aqueous humor production.

Netarsudil Signaling Pathway cluster_drug Drug cluster_tm Trabecular Meshwork cluster_other Other Mechanisms Netarsudil Netarsudil ROCK Inhibition Rho Kinase (ROCK) Inhibition Netarsudil->ROCK Inhibition Reduced Episcleral Venous Pressure Reduced Episcleral Venous Pressure Netarsudil->Reduced Episcleral Venous Pressure Decreased Aqueous Production Decreased Aqueous Production Netarsudil->Decreased Aqueous Production Decreased Actin Stress Fibers Decreased Actin Stress Fibers ROCK Inhibition->Decreased Actin Stress Fibers TM Cell Relaxation Trabecular Meshwork Cell Relaxation Decreased Actin Stress Fibers->TM Cell Relaxation Increased Trabecular Outflow Increased Trabecular Outflow TM Cell Relaxation->Increased Trabecular Outflow

Caption: Signaling pathway of Netarsudil. (Within 100 characters)

Comparative Efficacy in Adjunctive Therapy

Direct, prospective, head-to-head clinical trials comparing this compound and Netarsudil are limited. The available data primarily comes from retrospective cohort studies, particularly in the context of adjunctive therapy for patients with glaucoma who are on other IOP-lowering medications.

A multi-center, retrospective cohort study by Shah et al. (2022) assessed the effectiveness of adjunctive Netarsudil 0.02% and this compound 0.024% in glaucoma patients. The study included 95 eyes (95 patients) on Netarsudil and 41 eyes (41 patients) on this compound. At the final visit, the mean IOP reduction was 3.9 ± 4.6 mmHg (17.5 ± 6.0%) with Netarsudil and 2.9 ± 3.7 mmHg (13.6 ± 16.3%) with this compound.

Another retrospective cohort study by Woolf et al. (2022) compared the efficacy of adding Netarsudil 0.02% to a regimen of maximum medical therapy (MMT) versus exchanging a prostaglandin analog (PGA) for this compound 0.024% in patients with primary open-angle glaucoma (POAG) already on four classes of MMT. The study analyzed data from 35 eyes in 35 patients. The addition of Netarsudil resulted in a significantly greater IOP reduction compared to exchanging a PGA for this compound. An earlier abstract by the same group reported a -21% IOP reduction with the addition of Netarsudil (n=13) compared to a -3% IOP reduction when a PGA was exchanged for this compound (n=5) in a similar patient population on MMT.

Table 1: Comparative IOP Reduction in Adjunctive Therapy (Retrospective Data)

StudyDrug and InterventionPatient PopulationMean IOP Reduction (mmHg)Percentage IOP Reduction (%)
Shah et al. (2022) Netarsudil 0.02% (adjunctive)Glaucoma patients3.9 ± 4.617.5 ± 6.0
This compound 0.024% (adjunctive)Glaucoma patients2.9 ± 3.713.6 ± 16.3
Woolf et al. (2020, Abstract) Netarsudil 0.02% (added to MMT)POAG on MMTNot Reported-21
This compound 0.024% (exchanged for PGA in MMT)POAG on MMTNot Reported-3

Experimental Protocols

The following provides an overview of the methodologies from the key comparative retrospective studies.

Shah et al. (2022) - Retrospective, Multi-center Cohort Study

  • Objective: To assess the effectiveness and safety of adjunctive topical Netarsudil 0.02% and this compound 0.024% in glaucoma patients.

  • Study Design: A retrospective review of medical records from five tertiary care centers.

  • Participants: Patients with a diagnosis of glaucoma who were treated with either Netarsudil 0.02% or this compound 0.024% as adjunctive therapy.

  • Outcome Measures: The primary outcomes were the mean absolute and relative IOP reduction from baseline. Adverse reactions and reasons for discontinuation were also reported.

  • Data Collection: Patient demographics, clinical characteristics, and IOP measurements were extracted from electronic medical records.

  • Statistical Analysis: One-way analysis of variance, Kruskal-Wallis rank sum test, and Mann Whitney U test were used to compare the outcomes between the two groups.

Woolf et al. (2022) - Single-center Retrospective Cohort Study

  • Objective: To compare the efficacy of Netarsudil 0.02% and this compound 0.024% as adjuncts to traditional 4-class maximum medical therapy (MMT) in patients with primary open-angle glaucoma (POAG).

  • Study Design: A retrospective chart review of patients from a university glaucoma clinic between 2017 and 2021 with a follow-up of 30-90 days.

  • Participants: Patients with POAG already taking 4-class MMT who either had Netarsudil added to their regimen (n=24) or had their current prostaglandin analog (PGA) exchanged for this compound (n=11). Patients with prior surgery other than selective laser trabeculoplasty or cataract extraction >1 year prior were excluded.

  • Intervention:

    • Netarsudil Group: Addition of Netarsudil 0.02% to existing MMT.

    • This compound Group: Exchange of the current PGA for this compound 0.024%, while continuing other MMT medications.

  • Outcome Measures: Absolute IOP reduction (IOPR) in mmHg, percent IOPR, and the proportion of patients achieving >10% IOPR.

  • Statistical Analysis: The study used statistical tests to compare the IOP reduction between the two groups. The 2020 abstract by the same group specified the use of a two-tailed t-test.

Comparative Study Workflow cluster_population Patient Population cluster_intervention Intervention Groups cluster_outcomes Outcome Assessment Glaucoma Patients on MMT Glaucoma Patients on MMT Group A Add Netarsudil to MMT Glaucoma Patients on MMT->Group A Group B Exchange PGA with This compound in MMT Glaucoma Patients on MMT->Group B IOP Measurement at Follow-up IOP Measurement at Follow-up Group A->IOP Measurement at Follow-up Group B->IOP Measurement at Follow-up Comparison of IOP Reduction Comparison of IOP Reduction IOP Measurement at Follow-up->Comparison of IOP Reduction

Caption: Workflow for comparative retrospective studies. (Within 100 characters)

Summary and Future Directions

The available evidence from retrospective studies suggests that both this compound and Netarsudil are effective in lowering IOP when used as adjunctive therapy. In the specific context of patients already on maximum medical therapy, the addition of Netarsudil appears to provide a greater IOP-lowering effect than exchanging a prostaglandin analog for this compound.

It is crucial to acknowledge the limitations of the current data. Retrospective studies are subject to inherent biases, and the patient populations in the compared studies had different baseline characteristics and interventions. Therefore, these findings should be interpreted with caution.

To provide a more definitive comparison of the efficacy of this compound and Netarsudil, prospective, randomized, double-masked, head-to-head clinical trials are warranted. Such studies should evaluate these agents as both monotherapy and adjunctive therapy in diverse patient populations with open-angle glaucoma and ocular hypertension. These future investigations will be instrumental in guiding clinical practice and informing the development of next-generation IOP-lowering therapies.

References

Validating the Nitric Oxide-Mediated Effects of Latanoprostene Bunod In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Latanoprostene Bunod's performance with other key alternatives for the management of elevated intraocular pressure (IOP) in glaucoma. We delve into the experimental data that validates its unique nitric oxide (NO)-mediated mechanism of action.

Executive Summary

This compound is a novel intraocular pressure-lowering agent that uniquely leverages a dual mechanism of action.[1] It is a single molecule that, upon administration, metabolizes into two active moieties: latanoprost acid and a nitric oxide (NO)-donating entity, butanediol mononitrate.[2][3] Latanoprost acid enhances aqueous humor outflow through the uveoscleral pathway, a mechanism shared with other prostaglandin analogs.[2] The distinguishing feature of this compound is the release of nitric oxide, which increases aqueous humor outflow through the trabecular meshwork, the primary drainage pathway of the eye.[2] This dual action results in a greater IOP-lowering effect compared to its individual components or other commonly used glaucoma medications.

Comparative Performance Analysis

Clinical trial data from the VOYAGER, APOLLO, and LUNAR studies demonstrate the superior IOP-lowering efficacy of this compound 0.024% compared to both latanoprost 0.005% and timolol maleate 0.5%.

Table 1: Intraocular Pressure Reduction from Baseline in Clinical Trials
StudyTreatment GroupMean IOP Reduction from Baseline (mmHg)Percentage of Patients with IOP Reduction ≥25%Percentage of Patients with Mean IOP ≤18 mmHg
VOYAGER (vs. Latanoprost) This compound 0.024%9.0--
Latanoprost 0.005%7.8--
APOLLO (vs. Timolol) This compound 0.024%7.7 - 9.134.9%22.9%
Timolol Maleate 0.5%6.6 - 8.019.5%11.3%
LUNAR (vs. Timolol) This compound 0.024%7.5 - 8.831.0%17.7%
Timolol Maleate 0.5%6.6 - 7.918.5%11.1%

Data presented as ranges where applicable, reflecting measurements at various time points during the studies.

Validating the Nitric Oxide-Mediated Effects

The nitric oxide-donating moiety of this compound is key to its enhanced efficacy. The released NO activates the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway in the trabecular meshwork cells. This leads to cytoskeletal relaxation and increased outflow of aqueous humor.

In Vivo Evidence

Preclinical studies in various animal models have provided strong evidence for the NO-mediated effects of this compound:

  • FP Receptor Knockout Mice: In mice lacking the prostaglandin F receptor, latanoprost had no effect on IOP, while this compound still produced a significant IOP reduction, demonstrating the independent action of the NO component.

  • Rabbit Models: In rabbits with transiently induced ocular hypertension, this compound demonstrated a more pronounced IOP-lowering effect compared to latanoprost.

  • Increased cGMP Levels: Administration of this compound in rabbits led to increased levels of cGMP in the aqueous humor and iris-ciliary body, confirming the engagement of the NO signaling pathway.

Signaling Pathway

NitricOxidePathway LBN This compound Metabolism Metabolism LBN->Metabolism LA Latanoprost Acid Metabolism->LA NO_Donor Butanediol Mononitrate (NO-donating moiety) Metabolism->NO_Donor NO Nitric Oxide (NO) NO_Donor->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Cyclic Guanosine Monophosphate (cGMP) sGC->cGMP GTP GTP GTP->sGC Relaxation Trabecular Meshwork Cell Relaxation cGMP->Relaxation Outflow Increased Aqueous Humor Outflow Relaxation->Outflow IOP Decreased Intraocular Pressure (IOP) Outflow->IOP

Caption: Nitric oxide signaling pathway of this compound.

Experimental Protocols

Measurement of Aqueous Humor Outflow Facility in Rabbits

This protocol is adapted from methodologies used to assess the effects of IOP-lowering drugs on aqueous humor dynamics.

Objective: To determine the total outflow facility in conscious rabbits after topical administration of this compound or a comparator.

Materials:

  • New Zealand White rabbits

  • This compound ophthalmic solution (0.024%)

  • Comparator drug (e.g., Latanoprost 0.005% or Timolol 0.5%)

  • Vehicle control

  • Pneumatic tonometer

  • Topical anesthetic (e.g., proparacaine HCl)

Procedure:

  • Baseline IOP Measurement: Acclimatize the rabbits to the handling and measurement procedures. Instill a drop of topical anesthetic. Measure the baseline intraocular pressure (IOP) in both eyes using a pneumatic tonometer.

  • Drug Administration: Instill a single drop of the test article (this compound, comparator, or vehicle) into one eye of each rabbit. The contralateral eye can serve as a control.

  • Post-Dose IOP Monitoring: Measure IOP at predetermined time points (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.

  • Outflow Facility Calculation: a. At a selected time point post-dosing, apply a fixed, increased pressure to the eye for a set duration (e.g., 2 minutes) using digital pressure through the eyelids, while monitoring the IOP with the tonometer. b. Record the IOP immediately before and after the pressure application. c. The increased aqueous outflow due to the elevated pressure is calculated based on the change in IOP and the pressure-volume relationship for the rabbit eye. d. The outflow facility (C) is then calculated using the formula: C = ΔV / (ΔP * t), where ΔV is the change in aqueous volume, ΔP is the applied pressure difference, and t is the duration of pressure application.

  • Data Analysis: Compare the outflow facility values between the treated and control eyes, and between the different treatment groups.

In Vivo Validation of NO-Mediated Effects using FP Receptor Knockout Mice

This experimental workflow is designed to isolate and confirm the contribution of the nitric oxide pathway to the IOP-lowering effect of this compound.

ExperimentalWorkflow Start Start: Select FP Receptor Knockout Mice and Wild-Type Mice Groups Divide mice into treatment groups: - this compound - Latanoprost - Vehicle Control Start->Groups Baseline Measure Baseline Intraocular Pressure (IOP) in all mice Groups->Baseline Treatment Administer a single topical dose of the assigned treatment Baseline->Treatment Monitoring Monitor IOP at multiple time points post-administration (e.g., 1, 2, 4, 6 hours) Treatment->Monitoring Analysis Analyze and Compare IOP Changes from Baseline Monitoring->Analysis Conclusion Conclusion: Evaluate the IOP-lowering effect of the NO-donating moiety Analysis->Conclusion

Caption: Experimental workflow for in vivo validation.

Conclusion

The in vivo data from both preclinical and clinical studies strongly support the dual mechanism of action of this compound. The nitric oxide-donating component provides a distinct and additive IOP-lowering effect by targeting the trabecular meshwork pathway. This results in a more robust reduction in intraocular pressure compared to prostaglandin analogs or beta-blockers alone, offering a valuable therapeutic option for the management of open-angle glaucoma and ocular hypertension.

References

A Comparative Analysis of Latanoprostene Bunod Clinical Trial Data for Ocular Hypertension and Glaucoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for Latanoprostene Bunod (LBN), a nitric oxide-donating prostaglandin F2α analog, against key comparators Latanoprost and Timolol Maleate. The information is compiled from the pivotal VOYAGER, LUNAR, APOLLO, and JUPITER clinical trials to support research and drug development efforts in the field of ophthalmology.

Mechanism of Action

This compound exerts its intraocular pressure (IOP)-lowering effect through a dual mechanism of action. Upon administration, it is metabolized into two active moieties: latanoprost acid and butanediol mononitrate. The butanediol mononitrate further breaks down to release nitric oxide (NO).

  • Latanoprost Acid: This component is a prostaglandin F2α analog that primarily increases the uveoscleral outflow of aqueous humor. It binds to prostaglandin F (FP) receptors in the ciliary muscle, leading to the remodeling of the extracellular matrix and a subsequent decrease in hydraulic resistance.

  • Nitric Oxide (NO): The release of NO enhances the conventional (trabecular) outflow of aqueous humor. NO activates the soluble guanylate cyclase (sGC) pathway, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of the trabecular meshwork and Schlemm's canal cells.

This dual-pathway action is designed to provide a more robust IOP-lowering effect compared to agents that target a single outflow pathway.

cluster_LBN This compound Metabolism cluster_pathways Aqueous Humor Outflow Pathways cluster_uveoscleral Uveoscleral Outflow cluster_trabecular Trabecular Outflow cluster_IOP Physiological Effect This compound This compound Latanoprost Acid Latanoprost Acid This compound->Latanoprost Acid Esterases Butanediol Mononitrate Butanediol Mononitrate This compound->Butanediol Mononitrate Esterases FP Receptor FP Receptor Latanoprost Acid->FP Receptor Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO) sGC Activation sGC Activation Nitric Oxide (NO)->sGC Activation ECM Remodeling ECM Remodeling FP Receptor->ECM Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow IOP Reduction IOP Reduction Increased Uveoscleral Outflow->IOP Reduction cGMP Increase cGMP Increase sGC Activation->cGMP Increase TM & SC Relaxation TM & SC Relaxation cGMP Increase->TM & SC Relaxation Increased Trabecular Outflow Increased Trabecular Outflow TM & SC Relaxation->Increased Trabecular Outflow Increased Trabecular Outflow->IOP Reduction

Dual signaling pathway of this compound.

Data Presentation: Efficacy and Safety from Pivotal Trials

The following tables summarize the key efficacy and safety data from the VOYAGER, LUNAR, APOLLO, and JUPITER clinical trials.

Efficacy Data: Intraocular Pressure Reduction

Table 1: VOYAGER Study - Mean Change from Baseline in Diurnal IOP (mmHg) at Day 28 [1][2][3]

Treatment GroupNBaseline Mean Diurnal IOP (mmHg)Mean Change from Baseline (mmHg)P-value vs. Latanoprost
LBN 0.006%8225.8-7.6NS
LBN 0.012%8525.9-8.1NS
LBN 0.024%8326.0-9.00.005
LBN 0.040%8125.9-8.90.009
Latanoprost 0.005%8225.7-7.8-

Table 2: APOLLO and LUNAR Studies - Mean IOP (mmHg) at 3 Months [4][5]

StudyTreatment GroupNBaseline Mean Diurnal IOP (mmHg)Month 3 Mean Diurnal IOP (mmHg)P-value vs. Timolol
APOLLO LBN 0.024%26426.717.8 - 18.9<0.002 (all timepoints)
Timolol 0.5%12326.519.0 - 19.7-
LUNAR LBN 0.024%25926.617.8 - 18.2≤0.025 (8 of 9 timepoints)
Timolol 0.5%12826.419.1 - 19.2-

Table 3: JUPITER Study - Mean IOP (mmHg) Over 52 Weeks

TimepointNMean IOP (mmHg)Mean Reduction from Baseline (mmHg)P-value vs. Baseline
Baseline13019.6--
Week 413015.34.3<0.001
Week 1212814.84.8<0.001
Week 2812514.55.1<0.001
Week 5212114.45.2<0.001
Safety Data: Ocular Adverse Events

Table 4: Incidence of Most Common Ocular Adverse Events in the Study Eye (%)

Adverse EventVOYAGER (LBN 0.024%)VOYAGER (Latanoprost)APOLLO (LBN 0.024%)APOLLO (Timolol)LUNAR (LBN 0.024%)LUNAR (Timolol)JUPITER (LBN 0.024%)
Conjunctival Hyperemia4.88.55.31.58.51.617.7
Eye Irritation3.604.23.85.82.311.5
Eye Pain2.41.23.00.83.50.810.0
Instillation Site Pain2.401.90.82.30.8-
Growth of Eyelashes------16.2

Experimental Protocols

VOYAGER Study (NCT01223378)
  • Study Design: A Phase 2, randomized, investigator-masked, parallel-group, dose-ranging study.

  • Objective: To assess the efficacy and safety of four different concentrations of LBN compared with Latanoprost 0.005% in reducing IOP in subjects with open-angle glaucoma (OAG) or ocular hypertension (OHT).

  • Patient Population: Adults (≥18 years) with OAG or OHT in one or both eyes, with a baseline IOP between 24 and 36 mmHg in at least one eye.

  • Treatment: Subjects were randomized to one of five treatment groups: LBN 0.006%, 0.012%, 0.024%, 0.040%, or Latanoprost 0.005%. One drop was self-administered in the study eye(s) once daily in the evening for 28 days.

  • Primary Efficacy Endpoint: The reduction in mean diurnal IOP at Day 28. Diurnal IOP was calculated as the average of IOP measurements at 8:00, 12:00, and 16:00.

APOLLO (NCT01749904) and LUNAR (NCT01749930) Studies
  • Study Design: Two independent, Phase 3, randomized, multicenter, double-masked, parallel-group, non-inferiority clinical trials.

  • Objective: To compare the IOP-lowering effect of LBN 0.024% with Timolol Maleate 0.5% in subjects with OAG or OHT.

  • Patient Population: Adults (≥18 years) with a diagnosis of OAG or OHT in one or both eyes and a baseline IOP between 25 and 36 mmHg.

  • Treatment: Subjects were randomized (2:1) to receive either LBN 0.024% once daily in the evening and a placebo in the morning, or Timolol 0.5% twice daily for 3 months.

  • Primary Efficacy Endpoint: IOP in the study eye measured at nine time points (8:00, 12:00, and 16:00 at Week 2, Week 6, and Month 3).

JUPITER Study (NCT01895972)
  • Study Design: A Phase 3, single-arm, multicenter, open-label study.

  • Objective: To evaluate the long-term safety and efficacy of LBN 0.024% in Japanese subjects with OAG or OHT.

  • Patient Population: Japanese adults (≥20 years) with OAG or OHT and a mean IOP between 15 and 36 mmHg.

  • Treatment: One drop of LBN 0.024% was self-administered in the affected eye(s) once daily in the evening for 52 weeks.

  • Primary Efficacy Endpoint: Absolute and percent reductions from baseline in IOP at each study visit.

Experimental Workflow

The typical workflow for the pivotal Phase 3 clinical trials (APOLLO and LUNAR) is illustrated below.

cluster_screening Screening & Washout cluster_randomization Randomization cluster_treatment Double-Masked Treatment (3 Months) cluster_followup Follow-up Visits Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Washout of Prior Meds Washout of Prior Meds Inclusion/Exclusion Criteria Met->Washout of Prior Meds Yes Baseline IOP Measurement Baseline IOP Measurement Washout of Prior Meds->Baseline IOP Measurement Randomization (2:1) Randomization (2:1) Baseline IOP Measurement->Randomization (2:1) LBN 0.024% QD + Placebo LBN 0.024% QD + Placebo Randomization (2:1)->LBN 0.024% QD + Placebo Group 1 Timolol 0.5% BID Timolol 0.5% BID Randomization (2:1)->Timolol 0.5% BID Group 2 Week 2 Week 2 LBN 0.024% QD + Placebo->Week 2 Timolol 0.5% BID->Week 2 IOP Measurement (8am, 12pm, 4pm) IOP Measurement (8am, 12pm, 4pm) Week 2->IOP Measurement (8am, 12pm, 4pm) Week 6 Week 6 Week 6->IOP Measurement (8am, 12pm, 4pm) Month 3 Month 3 Month 3->IOP Measurement (8am, 12pm, 4pm)

Workflow of the APOLLO and LUNAR clinical trials.

References

A Comparative Analysis of Latanoprostene Bunod's Impact on Ocular Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Latanoprostene Bunod (LBN) and its effects on ocular blood flow, benchmarked against other leading prostaglandin analogs. LBN stands out as a nitric oxide (NO)-donating prostaglandin F2α analog, uniquely designed to lower intraocular pressure (IOP) through a dual mechanism of action.[1][2] Beyond its established efficacy in IOP reduction, emerging evidence suggests that LBN may also positively modulate ocular hemodynamics, a critical factor in the pathophysiology of glaucoma.[1][3] This guide synthesizes key experimental findings, details the methodologies of pivotal studies, and illustrates the underlying signaling pathways.

Mechanism of Action: A Dual-Pronged Approach

This compound is a prodrug that, upon topical administration to the eye, is metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[4] This dual composition targets both the uveoscleral and trabecular meshwork outflow pathways to reduce IOP, and the nitric oxide component offers potential ancillary benefits to ocular circulation.

  • Latanoprost Acid: As a prostaglandin F2α analog, latanoprost acid binds to the prostaglandin F (FP) receptor, which is expressed in the ciliary muscle and trabecular meshwork. Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle. This remodeling, involving the upregulation of matrix metalloproteinases (MMPs), increases the interstitial spaces within the ciliary muscle, thereby enhancing aqueous humor outflow through the uveoscleral pathway.

  • Nitric Oxide (NO): The butanediol mononitrate component releases nitric oxide, a potent vasodilator. NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork and Schlemm's canal cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels cause relaxation of the trabecular meshwork, which increases the conventional outflow of aqueous humor. Furthermore, the vasodilatory effect of NO is crucial for the regulation of ocular blood flow.

The interplay between the prostaglandin and nitric oxide pathways may offer synergistic effects on ocular health. While latanoprost acid primarily influences aqueous outflow dynamics through tissue remodeling, the NO-mediated vasodilation can directly impact the perfusion of critical ocular structures like the optic nerve head and retina.

Signaling Pathways

The distinct mechanisms of this compound's metabolites are depicted in the following signaling pathway diagram.

cluster_lbn This compound Administration cluster_metabolites Metabolites cluster_no_pathway Nitric Oxide Pathway cluster_pga_pathway Prostaglandin Pathway This compound This compound Latanoprost Acid Latanoprost Acid This compound->Latanoprost Acid Butanediol Mononitrate Butanediol Mononitrate This compound->Butanediol Mononitrate FP_receptor FP Receptor Latanoprost Acid->FP_receptor Binds to Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO) Releases sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Increases Trabecular Meshwork Relaxation Trabecular Meshwork Relaxation cGMP->Trabecular Meshwork Relaxation Vasodilation Vasodilation cGMP->Vasodilation Increased Conventional Outflow Increased Conventional Outflow Trabecular Meshwork Relaxation->Increased Conventional Outflow Increased Ocular Blood Flow Increased Ocular Blood Flow Vasodilation->Increased Ocular Blood Flow Gq_protein Gq Protein Activation FP_receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_release Intracellular Ca²⁺ Release IP3_DAG->Ca2_release MMPs Matrix Metalloproteinases (MMPs) Upregulation Ca2_release->MMPs ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM_remodeling->Increased Uveoscleral Outflow

Caption: Dual signaling pathways of this compound's active metabolites.

Comparative Data on Ocular Blood Flow

The following tables summarize quantitative data from studies comparing the effects of this compound and other prostaglandin analogs on various ocular blood flow parameters.

Table 1: Optic Nerve Head (ONH) Blood Flow
DrugParameter% Change from Baseline (Mean ± SD)ComparatorStudy PopulationMeasurement TechniqueReference
This compound 0.024% ONH Blood VolumeIncreased >100% (2.18-fold increase)Latanoprost 0.005%Healthy VolunteersMultichannel Spectroscopic Reflectometry
This compound 0.024% ONH Oxygen Saturation+4%Latanoprost 0.005%Healthy VolunteersMultichannel Spectroscopic Reflectometry
Latanoprost 0.005% ONH Blood VolumeSignificant increase at 60 & 90 minBaselineHealthy VolunteersMultichannel Spectroscopic Reflectometry
Tafluprost 0.0015% ONH Blood Flow (SBR)+11.9%BaselineRabbitsLaser Speckle Flowgraphy
Latanoprost 0.005% ONH Blood Flow (SBR)+7.2%BaselineRabbitsLaser Speckle Flowgraphy
Travoprost 0.004% ONH Blood Flow (SBR)+6.7%BaselineRabbitsLaser Speckle Flowgraphy

SBR: Squared Blur Rate, an index of blood flow velocity.

Summary: In a head-to-head comparison with latanoprost in healthy subjects, this compound demonstrated a significantly greater increase in both optic nerve head blood volume and oxygen saturation. Studies in animal models also suggest that various prostaglandin analogs can increase ONH blood flow, with tafluprost showing a slightly greater effect than latanoprost and travoprost.

Table 2: Retinal Blood Flow
DrugParameter% Change from Baseline (Mean ± SD)ComparatorStudy PopulationMeasurement TechniqueReference
This compound 0.024% Macular Vessel Density+0.76%Timolol 0.5%OAG & OHT PatientsOCT-A
Timolol 0.5% Macular Vessel DensityNo significant changeBaselineOAG & OHT PatientsOCT-A
Travoprost 0.004% Central Retinal Artery Resistive Index-14.3% (from 0.7 to 0.6)BaselinePOAG & OHT PatientsColor Doppler Ultrasound
Latanoprost 0.005% Ophthalmic Artery Resistive Index-14.3% (from 0.7 to 0.6)BaselinePOAG & OHT PatientsColor Doppler Ultrasound
Bimatoprost 0.03% Retrobulbar HemodynamicsNo significant changeBaselinePOAG & OHT PatientsColor Doppler Ultrasound

OAG: Open-Angle Glaucoma; OHT: Ocular Hypertension; POAG: Primary Open-Angle Glaucoma; OCT-A: Optical Coherence Tomography Angiography.

Summary: this compound was shown to significantly increase macular vessel density in patients with open-angle glaucoma and ocular hypertension, an effect not observed with timolol. In a separate study, both travoprost and latanoprost demonstrated improvements in retrobulbar hemodynamics by reducing the resistive index in the central retinal and ophthalmic arteries, respectively, while bimatoprost did not show a significant effect on these parameters.

Table 3: Choroidal and Pulsatile Ocular Blood Flow
DrugParameterFindingComparatorStudy PopulationMeasurement TechniqueReference
Latanoprost 0.005% Choroidal Blood Flow RegulationImproved regulation during changes in OPPPlaceboHealthy VolunteersLaser Doppler Flowmetry
Travoprost 0.004% Pulsatile Ocular Blood Flow (pOBF)~50% increase from baselineLatanoprost 0.005%POAG PatientsOcular Blood Flow Tonograph
Latanoprost 0.005% Pulsatile Ocular Blood Flow (pOBF)~50% increase from baselineTravoprost 0.004%POAG PatientsOcular Blood Flow Tonograph

OPP: Ocular Perfusion Pressure; POAG: Primary Open-Angle Glaucoma.

Summary: Latanoprost has been shown to improve the regulation of choroidal blood flow in response to changes in ocular perfusion pressure. Both travoprost and latanoprost have been found to significantly increase pulsatile ocular blood flow in patients with primary open-angle glaucoma.

Experimental Protocols

Measurement of Optic Nerve Head Blood Flow (Multichannel Spectroscopic Reflectometry)

This protocol is based on the methodology used in the study comparing this compound and Latanoprost.

  • Participant Recruitment: Healthy volunteers with no history of ocular or systemic disease that could affect ocular blood flow.

  • Study Design: A prospective, double-blind, crossover study.

  • Baseline Measurements: On day 1, baseline optic nerve head capillary blood volume (ONHvol) and oxygen saturation (ONHSaO2) are measured over a 2-hour period.

  • Treatment Phase 1: Participants are randomized to receive either this compound 0.024% or Latanoprost 0.005% once daily in one eye for 7 days.

  • Post-Treatment Measurements 1: After the 7-day treatment period, ONHvol and ONHSaO2 are remeasured at 60, 90, and 120 minutes post-instillation.

  • Washout Period: A 30-day washout period is implemented.

  • Crossover and Treatment Phase 2: Participants are crossed over to the alternate treatment for a 7-day period.

  • Post-Treatment Measurements 2: ONHvol and ONHSaO2 are measured again at the same time points as in the first phase.

  • Data Analysis: The Friedman test is used to determine significant differences from baseline, and Conover post-hoc analysis is used for between-group comparisons.

Measurement of Retinal Vessel Density (Optical Coherence Tomography Angiography - OCT-A)

This protocol is based on the methodology from the study comparing this compound and Timolol.

  • Participant Recruitment: Patients with open-angle glaucoma or ocular hypertension, and a control group of healthy subjects.

  • Study Design: A randomized, single-center, crossover clinical trial.

  • Treatment Phase 1: Subjects are randomized to receive either this compound 0.024% once daily or Timolol 0.5% twice daily in both eyes for 4 weeks.

  • Imaging Protocol: OCT-A scans of the optic nerve head and macula are performed at baseline and after the 4-week treatment period. A 6x6 mm scan pattern is used for the macula.

  • Washout Period: A 2-week washout period.

  • Crossover and Treatment Phase 2: Subjects are switched to the alternate medication for a 4-week period.

  • Imaging Protocol 2: OCT-A scans are repeated after the second treatment phase.

  • Data Analysis: Vessel density (VD) is calculated as the percentage of the area occupied by blood vessels in the en face OCT angiogram. Changes in macular and peripapillary VD are compared between treatment groups and baseline.

Experimental Workflow Diagram

cluster_workflow Representative Crossover Study Workflow cluster_groupA Group A cluster_groupB Group B cluster_groupA2 Group A (Post-Crossover) cluster_groupB2 Group B (Post-Crossover) start Participant Screening & Baseline Measurements randomization Randomization start->randomization treatmentA Treatment Period 1 (e.g., LBN 0.024% for 4 weeks) randomization->treatmentA treatmentB Treatment Period 1 (e.g., Comparator for 4 weeks) randomization->treatmentB measurementA1 Post-Treatment 1 Measurements (e.g., OCT-A) treatmentA->measurementA1 washout Washout Period (e.g., 2 weeks) measurementA1->washout measurementB1 Post-Treatment 1 Measurements (e.g., OCT-A) treatmentB->measurementB1 measurementB1->washout crossover Crossover of Treatments washout->crossover treatmentA2 Treatment Period 2 (e.g., Comparator for 4 weeks) crossover->treatmentA2 treatmentB2 Treatment Period 2 (e.g., LBN 0.024% for 4 weeks) crossover->treatmentB2 measurementA2 Post-Treatment 2 Measurements (e.g., OCT-A) treatmentA2->measurementA2 analysis Data Analysis & Comparison measurementA2->analysis measurementB2 Post-Treatment 2 Measurements (e.g., OCT-A) treatmentB2->measurementB2 measurementB2->analysis

Caption: Workflow of a crossover clinical trial for ocular blood flow assessment.

Conclusion

The available evidence indicates that this compound has a beneficial effect on ocular blood flow, particularly in the optic nerve head and macular regions. Its unique dual mechanism, combining the established effects of a prostaglandin analog with the vasodilatory properties of nitric oxide, provides a strong rationale for these observations. Direct comparative studies show LBN's superiority over latanoprost in enhancing ONH blood volume and oxygenation. While direct comparisons with other prostaglandin analogs like travoprost and bimatoprost on ocular blood flow are currently lacking, indirect evidence suggests that most prostaglandin analogs have some positive impact on ocular hemodynamics.

For researchers and drug development professionals, these findings highlight the potential of LBN as a therapeutic agent that not only manages IOP but may also address the vascular component of glaucomatous optic neuropathy. Further large-scale, long-term clinical trials are warranted to directly compare the effects of this compound with other leading prostaglandin analogs on a comprehensive range of ocular blood flow parameters and to elucidate the clinical significance of these hemodynamic changes in slowing the progression of glaucoma.

References

A Head-to-Head Comparison of Latanoprostene Bunod and Other Prostaglandin Analogs in Glaucoma Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Latanoprostene Bunod (LBN), a nitric oxide (NO)-donating prostaglandin analog, with other conventional prostaglandin analogs (PGAs) such as latanoprost, travoprost, and bimatoprost for the treatment of open-angle glaucoma and ocular hypertension. The information is intended to support research, clinical development, and scientific understanding of these therapeutic agents.

Mechanism of Action: A Dual Approach to Intraocular Pressure Reduction

Prostaglandin analogs are a cornerstone in the management of glaucoma, primarily by enhancing the uveoscleral outflow of aqueous humor. This compound distinguishes itself through a novel dual mechanism of action that targets both the uveoscleral and the trabecular meshwork outflow pathways.[1][2][3]

Upon topical administration, LBN is rapidly hydrolyzed by corneal esterases into two active metabolites: latanoprost acid and butanediol mononitrate.[1][2]

  • Latanoprost Acid: As a prostaglandin F2α analog, latanoprost acid acts as a selective agonist of the FP receptor in the ciliary muscle. This agonism leads to the remodeling of the extracellular matrix, which in turn increases the outflow of aqueous humor through the uveoscleral pathway.

  • Butanediol Mononitrate: This moiety releases nitric oxide (NO), a potent signaling molecule. NO activates the soluble guanylate cyclase (sGC) pathway in the trabecular meshwork and Schlemm's canal, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This cascade results in the relaxation of the trabecular meshwork and an increase in the conventional aqueous humor outflow.

This dual mechanism of action provides a more comprehensive approach to lowering intraocular pressure (IOP) compared to conventional PGAs that predominantly act on the uveoscleral pathway.

Signaling Pathways

The distinct signaling pathways of this compound and conventional prostaglandin analogs are illustrated below.

cluster_lbn This compound Pathway This compound This compound Latanoprost Acid Latanoprost Acid This compound->Latanoprost Acid Butanediol Mononitrate Butanediol Mononitrate This compound->Butanediol Mononitrate FP Receptor FP Receptor Latanoprost Acid->FP Receptor activates Nitric Oxide (NO) Nitric Oxide (NO) Butanediol Mononitrate->Nitric Oxide (NO) releases Uveoscleral Outflow Uveoscleral Outflow FP Receptor->Uveoscleral Outflow increases sGC Activation sGC Activation Nitric Oxide (NO)->sGC Activation activates cGMP Increase cGMP Increase sGC Activation->cGMP Increase leads to Trabecular Meshwork Relaxation Trabecular Meshwork Relaxation cGMP Increase->Trabecular Meshwork Relaxation induces Conventional Outflow Conventional Outflow Trabecular Meshwork Relaxation->Conventional Outflow increases

This compound's dual signaling pathway.

cluster_pga Conventional Prostaglandin Analog Pathway Conventional PGA Latanoprost, Travoprost, Bimatoprost Active Metabolite Active Metabolite Conventional PGA->Active Metabolite FP Receptor FP Receptor Active Metabolite->FP Receptor activates Uveoscleral Outflow Uveoscleral Outflow FP Receptor->Uveoscleral Outflow increases

Conventional PGA's primary signaling pathway.

Comparative Efficacy: Intraocular Pressure Reduction

Clinical trials have demonstrated the robust IOP-lowering efficacy of this compound. The following tables summarize the key findings from pivotal studies.

Table 1: this compound vs. Latanoprost and Timolol (Mean IOP Reduction)
StudyTreatment GroupBaseline Mean Diurnal IOP (mmHg)Mean Diurnal IOP Reduction at Day 28 (mmHg)P-value vs. LatanoprostP-value vs. Timolol
VOYAGER LBN 0.024%26.59.00.005N/A
Latanoprost 0.005%26.27.8-N/A
APOLLO (3 months) LBN 0.024%26.78.5N/A<0.001
Timolol 0.5%26.57.3N/A-
LUNAR (3 months) LBN 0.024%26.68.4N/A≤0.034
Timolol 0.5%26.47.3N/A-
JUPITER (12 months) LBN 0.024%19.65.2 (at week 52)N/AN/A

Data from the VOYAGER, APOLLO, LUNAR, and JUPITER studies.

Table 2: Head-to-Head Comparison of Conventional Prostaglandin Analogs (Mean IOP Reduction)
StudyTreatment GroupBaseline Mean IOP (mmHg)Mean IOP Reduction at 12 Weeks (mmHg)P-value
Parrish et al. Latanoprost 0.005%25.78.60.128 (among all groups)
Bimatoprost 0.03%25.78.7
Travoprost 0.004%25.58.0
Noecker et al. Bimatoprost 0.03% (switched from Latanoprost)19.42.1 (additional reduction)0.024 (vs. Travoprost)
Travoprost 0.004% (switched from Latanoprost)19.51.4 (additional reduction)

Data from Parrish et al. and Noecker et al. clinical trials.

A network meta-analysis of 106 randomized controlled trials indicated that this compound numerically outperformed latanoprost and travoprost in IOP reduction and was similar to bimatoprost 0.01%.

Comparative Safety and Tolerability

The safety profile of this compound is comparable to that of other prostaglandin analogs, with ocular adverse events being the most commonly reported.

Table 3: Incidence of Common Ocular Adverse Events (%)
Adverse EventThis compound 0.024% (APOLLO/LUNAR Pooled)Latanoprost 0.005% (Parrish et al.)Bimatoprost 0.03% (Parrish et al.)Travoprost 0.004% (Parrish et al.)Timolol 0.5% (APOLLO/LUNAR Pooled)
Conjunctival Hyperemia 5.949.368.458.01.8
Eye Irritation <514.720.613.8<5
Eye Pain <57.412.56.5<5
Eyelash Growth 16.2 (JUPITER)N/AN/AN/AN/A
Iris Hyperpigmentation 3.8 (JUPITER)N/AN/AN/AN/A

Data from the APOLLO, LUNAR, JUPITER, and Parrish et al. studies. Note that the incidence of hyperemia in the Parrish et al. study was investigator-graded and may not be directly comparable to the spontaneously reported rates in the LBN trials.

A meta-analysis of 13 randomized clinical trials concluded that latanoprost was associated with a lower incidence of conjunctival hyperemia compared to both travoprost and bimatoprost.

Experimental Protocols

Measurement of Aqueous Humor Outflow Facility

Objective: To quantify the rate of aqueous humor drainage through the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways.

Methodology: Tonography

  • Principle: Tonography measures the decay in intraocular pressure over a set period when a constant weight is applied to the cornea. The rate of pressure decay is proportional to the facility of aqueous humor outflow.

  • Procedure (as per typical clinical research protocols):

    • The subject is placed in a supine position.

    • The cornea is anesthetized with a topical anesthetic (e.g., proparacaine 0.5%).

    • A calibrated electronic Schiøtz or pneumatonometer with a known weight is placed on the central cornea for a duration of 2 to 4 minutes.

    • The intraocular pressure is continuously recorded throughout the measurement period.

    • The outflow facility (C) is calculated using the Friedenwald formula, which relates the change in ocular volume to the change in IOP. The formula is: C = (ΔV/t) / (P_avg - P_o), where ΔV is the change in ocular volume, t is the duration of tonography, P_avg is the average IOP during tonography, and P_o is the initial IOP.

In Vitro Assessment of Trabecular Meshwork Cell Contractility

Objective: To evaluate the effect of pharmacological agents on the contractile properties of human trabecular meshwork (HTM) cells, a key function in regulating conventional outflow.

Methodology: Collagen Gel Contraction Assay

  • Cell Culture:

    • Primary HTM cells are isolated from human donor corneoscleral rims.

    • The tissue is dissected to expose the trabecular meshwork, which is then minced and placed in a culture dish with DMEM supplemented with fetal bovine serum and antibiotics.

    • Cells are allowed to migrate from the tissue explants and are subcultured upon reaching confluence.

  • Gel Contraction Assay:

    • HTM cells are suspended in a solution of type I collagen.

    • The cell-collagen mixture is polymerized in a 24-well plate to form a 3D gel matrix.

    • The gels are detached from the well sides to allow for free contraction.

    • The test compound (e.g., a ROCK inhibitor or a prostaglandin analog) is added to the culture medium.

    • The diameter of the collagen gel is measured at regular intervals over 24-48 hours.

    • The degree of gel contraction is calculated as the percentage decrease in gel area from the initial size.

Western Blot Analysis of Rho-Associated Kinase (ROCK) Activation

Objective: To determine the effect of a compound on the activation of the ROCK signaling pathway, which is crucial for regulating trabecular meshwork cell contractility.

Methodology:

  • Cell Treatment and Lysis:

    • Cultured HTM cells are treated with the test compound for a specified duration.

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification:

    • The protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated (active) form of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1) or Myosin Light Chain (MLC).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for evaluating the efficacy of IOP-lowering drugs and the logical relationship between the different prostaglandin analogs.

cluster_workflow Experimental Workflow for IOP Drug Evaluation In Vitro Studies In Vitro Studies HTM Cell Culture HTM Cell Culture In Vitro Studies->HTM Cell Culture Contraction Assays Contraction Assays HTM Cell Culture->Contraction Assays Signaling Pathway Analysis Signaling Pathway Analysis HTM Cell Culture->Signaling Pathway Analysis Ex Vivo Studies Ex Vivo Studies Anterior Segment Perfusion Anterior Segment Perfusion Ex Vivo Studies->Anterior Segment Perfusion Outflow Facility Measurement Outflow Facility Measurement Anterior Segment Perfusion->Outflow Facility Measurement In Vivo Studies In Vivo Studies Animal Models Animal Models In Vivo Studies->Animal Models Clinical Trials Clinical Trials Animal Models->Clinical Trials

Workflow for evaluating IOP-lowering drugs.

cluster_relationship Logical Relationship of Prostaglandin Analogs Prostaglandin Analogs Prostaglandin Analogs Conventional PGAs Conventional PGAs Prostaglandin Analogs->Conventional PGAs NO-donating PGA NO-donating PGA Prostaglandin Analogs->NO-donating PGA Latanoprost Latanoprost Conventional PGAs->Latanoprost Travoprost Travoprost Conventional PGAs->Travoprost Bimatoprost Bimatoprost Conventional PGAs->Bimatoprost This compound This compound NO-donating PGA->this compound

Classification of prostaglandin analogs.

References

Safety Operating Guide

Personal protective equipment for handling Latanoprostene Bunod

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Latanoprostene Bunod. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentJustification & Best Practices
Eye/Face Protection Safety goggles with side-shieldsTo prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical-impermeable glovesTo prevent skin contact, as the substance can cause skin irritation.[1][2]
Skin & Body Protection Impervious clothing / Laboratory coatTo protect against accidental spills and skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or with a suitable respiratorTo avoid inhalation of dust or aerosols, especially when handling the pure form. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.

Operational and Disposal Plans

Safe handling and disposal of this compound require strict adherence to established protocols to minimize risk and environmental impact.

Handling Procedures:

  • Preparation: Before handling, ensure that a safety shower and an eye wash station are readily accessible. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.

  • During Handling: Avoid all direct contact with the substance. Do not inhale, ingest, or allow contact with skin and eyes. After handling, wash hands thoroughly.

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Unopened bottles should be stored under refrigeration at 2°C to 8°C. Once opened, the bottle may be stored at 2°C to 25°C for up to 8 weeks.

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing full personal protective equipment, contain the spill using an inert, liquid-binding absorbent material such as diatomite or universal binders. Prevent the spill from entering drains or water courses.

  • Cleanup: Collect the absorbed material and decontaminate surfaces and equipment by scrubbing with alcohol.

  • Disposal: Dispose of the contaminated material as hazardous waste according to institutional and local regulations.

Disposal Plan:

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Product: Dispose of unused or expired this compound in accordance with local, state, and federal regulations for chemical waste. For specific guidance, consult your institution's environmental health and safety office. The general recommendation for non-flushable medicines is to mix them with an unappealing substance (like dirt or cat litter), place the mixture in a sealed plastic bag, and dispose of it in the trash.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Cleanup cluster_disposal Waste Disposal prep1 Verify accessible safety shower & eyewash prep2 Don appropriate PPE prep1->prep2 prep3 Prepare well-ventilated work area prep2->prep3 handle1 Weigh/handle substance in fume hood prep3->handle1 handle2 Perform experimental procedure handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Remove and doff PPE correctly clean1->clean2 clean3 Wash hands thoroughly clean2->clean3 disp1 Segregate contaminated solid waste clean3->disp1 disp2 Dispose of liquid waste per protocol disp1->disp2

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.